3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-amino-3-(4-phenylmethoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c17-16(10-11-18)14-6-8-15(9-7-14)19-12-13-4-2-1-3-5-13/h1-9,16,18H,10-12,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGQQRZGPYYPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391599 | |
| Record name | 3-Amino-3-[4-(benzyloxy)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182057-85-8 | |
| Record name | 3-Amino-3-[4-(benzyloxy)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
Abstract
This technical guide provides a comprehensive, scientifically-grounded pathway for the synthesis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, a chiral β-amino alcohol. Such scaffolds are of significant interest to researchers and professionals in drug development due to their prevalence in biologically active molecules.[1][2][3] The presented strategy is a robust two-step sequence commencing with a base-catalyzed Henry (nitroaldol) reaction, followed by the catalytic hydrogenation of the resulting β-nitro alcohol intermediate. This guide explains the causal mechanisms behind procedural choices, offers detailed, self-validating experimental protocols, and is supported by authoritative references to ensure scientific integrity and reproducibility.
Strategic Approach: Retrosynthetic Analysis
The synthesis of a target molecule requires a logical deconstruction of its structure to identify plausible starting materials and reactions. For 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, a β-amino alcohol, the key challenge is the stereoselective formation of the C-N and C-O bonds at the β and γ positions relative to the phenyl ring.
Two primary retrosynthetic disconnections are considered:
-
C-C Bond Formation via Nitroaldol (Henry) Reaction: This is a powerful and classic method for creating a carbon-carbon bond between an aldehyde and a nitroalkane, directly installing the necessary functionality for subsequent conversion to the amino alcohol.[4][5][6] This route is highly convergent and utilizes readily available starting materials.
-
Reduction of a β-Aminoketone: An alternative involves the synthesis of a β-aminoketone via a Mannich reaction, followed by the reduction of the ketone to the corresponding alcohol. While effective, this may require additional protection/deprotection steps depending on the chosen amine.
For this guide, the Henry Reaction pathway is selected for its efficiency and directness in establishing the core scaffold. The subsequent reduction of the nitro group is a well-established and high-yielding transformation.
Caption: Retrosynthetic analysis of the target molecule.
Step 1: Synthesis of 1-(4-(Benzyloxy)phenyl)-2-nitropropan-1-ol via Henry Reaction
The first critical step involves the formation of the carbon skeleton and the introduction of the nitrogen functionality. The Henry reaction, or nitroaldol reaction, achieves this by coupling 4-(benzyloxy)benzaldehyde with nitroethane.[4][6]
Mechanistic Rationale
The reaction is initiated by a base, which deprotonates the α-carbon of nitroethane. The pKa of nitroalkanes is low enough (approx. 17 in DMSO) for this deprotonation to occur readily.[4] The resulting nitronate anion is a potent nucleophile that attacks the electrophilic carbonyl carbon of 4-(benzyloxy)benzaldehyde. The subsequent protonation of the resulting alkoxide intermediate yields the desired β-nitro alcohol.
A mild base, such as triethylamine (Et₃N), is chosen to minimize side reactions. Stronger bases could promote dehydration of the product to the corresponding nitrostyrene or induce a competing Cannizzaro reaction with the aldehyde.
Caption: Mechanism of the base-catalyzed Henry reaction.
Detailed Experimental Protocol
Materials:
-
4-(Benzyloxy)benzaldehyde[7]
-
Nitroethane
-
Triethylamine (Et₃N)
-
Isopropanol (IPA)
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 4-(benzyloxy)benzaldehyde (1.0 eq) and isopropanol (approx. 5 mL per 1 g of aldehyde).
-
Add nitroethane (1.5 eq) to the solution, followed by triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Once complete, cool the mixture in an ice bath and slowly acidify with 1M HCl to a pH of ~7.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of IPA).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield 1-(4-(benzyloxy)phenyl)-2-nitropropan-1-ol as a pale yellow oil or solid.
Expected Data
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Pale yellow oil or solid |
| Purity (by NMR) | >95% |
Step 2: Reduction of β-Nitro Alcohol to the Target Amino Alcohol
The final step is the reduction of the nitro group in the intermediate to the primary amine of the target compound.
Rationale for Reductant Choice
Several methods exist for the reduction of aliphatic nitro groups.[8][9]
-
Metal Hydrides (e.g., LiAlH₄): While effective, lithium aluminum hydride is highly reactive, pyrophoric, and requires strictly anhydrous conditions. It can also potentially reduce other functional groups.
-
Catalytic Hydrogenation: This method, typically employing hydrogen gas with a metal catalyst like Palladium on carbon (Pd/C) or Raney Nickel, is a clean, efficient, and high-yielding process.[10] It is generally selective for the nitro group, although care must be taken to avoid debenzylation of the ether protecting group under harsh conditions (high pressure or prolonged reaction times). For this synthesis, catalytic hydrogenation is the preferred method due to its safety profile and high efficiency.
Detailed Experimental Protocol
Materials:
-
1-(4-(Benzyloxy)phenyl)-2-nitropropan-1-ol (from Step 1)
-
10% Palladium on activated carbon (10% Pd/C), 50% wet
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)
-
Celite®
Procedure:
-
Dissolve the β-nitro alcohol intermediate (1.0 eq) in methanol (approx. 20 mL per 1 g of substrate) in a suitable hydrogenation flask.
-
Carefully add 10% Pd/C catalyst (5-10 mol % by weight) to the solution under a nitrogen atmosphere.
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this purge cycle three times.
-
Stir the reaction vigorously under a positive pressure of hydrogen (1 atm from a balloon is typically sufficient) at room temperature.
-
Monitor the reaction by TLC. The product is significantly more polar and will likely have a much lower Rf value than the starting material. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol.
-
If necessary, the product can be further purified by recrystallization or column chromatography (using a more polar eluent system such as dichloromethane/methanol).
Expected Data
| Parameter | Expected Value |
| Yield | 90-98% |
| Appearance | White to off-white solid |
| Purity (by NMR) | >98% |
Overall Synthesis Workflow
The complete, two-step synthesis provides an efficient and reliable route to the target molecule from commercially available precursors.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. Henry reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Henry Reaction (Nitroaldol Reaction) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 4-苄氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Reduction of Nitrostyrenes using Red-Al [chemistry.mdma.ch]
- 9. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-(4-AMINO-PHENYL)-PROPAN-1-OL synthesis - chemicalbook [chemicalbook.com]
Physicochemical properties of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
Abstract
This technical guide provides a comprehensive examination of the core physicochemical properties of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, a molecule of significant interest as a potential intermediate in pharmaceutical synthesis. Given the limited publicly available experimental data for this specific compound, this document emphasizes the robust methodologies required for its characterization, providing field-proven, step-by-step protocols for determining its essential properties. We will explore its molecular identity and predicted characteristics, followed by an in-depth analysis of the experimental techniques necessary for determining melting point, lipophilicity (LogP), acidity/basicity (pKa), and aqueous solubility. This guide is designed for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical workflows needed to thoroughly characterize this and other novel chemical entities.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its molecular identity. 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is a chiral amino alcohol featuring a phenylpropanol backbone. The structure incorporates a primary amine and a primary alcohol, conferring hydrophilicity and sites for salt formation, while the bulky, non-polar 4-(benzyloxy)phenyl group imparts significant lipophilicity.
Chemical Structure:
Table 1: Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol | N/A |
| CAS Number | 102735-95-5 | N/A |
| Molecular Formula | C₁₆H₁₉NO₂ | N/A |
| Molecular Weight | 257.33 g/mol | N/A |
| Synonyms | DL-beta-(4-Benzyloxyphenyl)alaninol | [1] |
Predicted Physicochemical Properties
While experimental data is sparse, the physicochemical properties of the target molecule can be estimated based on its structural components. The interplay between the hydrophilic amino alcohol chain and the lipophilic benzyloxy-phenyl moiety will govern its behavior in biological and chemical systems.
Table 2: Summary of Predicted Physicochemical Properties
| Property | Predicted Value / Range | Rationale & Expected Influence |
| Melting Point (°C) | Solid at room temperature | The presence of hydrogen bond donors (-OH, -NH₂) and the rigid phenyl group suggest a crystalline solid state. |
| Aqueous Solubility | Low to moderate | The large benzyloxy-phenyl group is expected to significantly limit water solubility, though the ionizable amine can improve it at acidic pH.[2] |
| LogP (o/w) | > 2.0 | The molecule possesses a large non-polar surface area, suggesting a preference for a lipid environment over an aqueous one.[3][4] |
| pKa | ~9-10 | The primary amine is expected to be basic, with a pKa typical for aliphatic amines. This is a critical parameter for salt formation and solubility.[5][6] |
Methodologies for Experimental Determination
The true utility of a compound in drug development hinges on accurately measured physicochemical data. The following sections detail the gold-standard methodologies for determining these critical parameters.
Thermal Analysis: Melting Point Determination
Causality Behind Experimental Choice: Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point (Tₘ) of a pure crystalline solid.[7] It provides a highly accurate and reproducible Tₘ, while also revealing other thermal events like glass transitions or polymorphic phase changes, which are critical for understanding the solid-state stability of a drug candidate.[8][9] The principle relies on measuring the difference in heat flow required to increase the temperature of the sample and an inert reference as they are subjected to a controlled temperature program.[10]
Experimental Protocol: Melting Point Determination by DSC
-
Sample Preparation: Accurately weigh 5–10 mg of the purified, dry compound into a clean aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard according to ASTM D3418.[7]
-
Test Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Experimental Run:
-
Equilibrate the cell at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melting point (e.g., 250°C).[11]
-
Maintain an inert atmosphere by purging the cell with nitrogen gas.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion (ΔHfus).[8][10]
Lipophilicity: LogP Determination
Causality Behind Experimental Choice: The n-octanol/water partition coefficient (LogP) is a critical measure of a drug's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method is considered the "gold standard" for its direct measurement of partitioning between the two immiscible phases.[12] While more time-consuming than chromatographic methods, it is highly accurate for a wide range of compounds.[3]
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Preparation: Prepare a stock solution of the compound in n-octanol. The concentration should be below the compound's solubility limit in both phases.
-
Partitioning:
-
Add a known volume of the n-octanol stock solution to a flask containing a known volume of water (pre-saturated with n-octanol).
-
Seal the flask and shake it vigorously for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.[13]
-
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV or LC/MS).
-
Calculation: Calculate the partition coefficient (P) and LogP using the following equations:[3]
-
P = [Concentration]organic / [Concentration]aqueous
-
LogP = log₁₀(P)
-
Acidity and Basicity: pKa Determination
Causality Behind Experimental Choice: The pKa value defines the extent of ionization of a molecule at a given pH. For 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, the basicity of the primary amine is a key determinant of its solubility and interaction with biological targets.[2] Potentiometric titration is a robust and widely used method that directly measures pH changes as a function of added titrant, allowing for the precise determination of the pKa from the resulting titration curve.[5][6][14]
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Preparation:
-
Titration:
-
Place a known volume (e.g., 20 mL) of the sample solution in a jacketed beaker on a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Begin titrating with the 0.1 M HCl solution, adding small, precise increments (e.g., 0.05 mL).
-
Record the pH value after each addition, allowing the reading to stabilize. Continue until the pH has passed the equivalence point and plateaued.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[5] This point can be precisely located at the inflection point of the first derivative of the curve.
-
Aqueous Solubility Determination
Causality Behind Experimental Choice: Aqueous solubility is a prerequisite for drug absorption and distribution.[13] Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium, is the most relevant value for drug development and is considered the "gold standard."[15][16] The shake-flask method, though requiring more time and material, provides this definitive measurement.[13]
Experimental Protocol: Thermodynamic 'Shake-Flask' Solubility Assay
-
Preparation: Add an excess amount of the solid compound to a series of vials containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved compound.[13]
-
Sample Processing: After incubation, allow the vials to stand for a short period for the undissolved solid to settle.
-
Filtration/Centrifugation: Filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved particles.[15]
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC/MS against a standard curve.
Workflow and Structural Confirmation
The definitive characterization of a novel compound requires an integrated approach, combining physicochemical profiling with spectroscopic analysis to confirm its structure. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for verifying the molecular structure before investing in extensive property testing.
Workflow for Physicochemical and Structural Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a novel chemical entity.
Caption: Integrated workflow for compound characterization.
Conclusion
While direct experimental data for 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is not widely published, this guide establishes a clear and authoritative framework for its complete physicochemical characterization. By understanding its structural components, we can predict its behavior as a moderately lipophilic, basic compound with limited aqueous solubility. More importantly, the application of the detailed, gold-standard experimental protocols provided herein—for DSC, potentiometric titration, and shake-flask solubility and LogP determination—will yield the precise, reliable data essential for any drug discovery or development program. This systematic approach ensures a thorough understanding of the molecule's properties, enabling informed decisions in medicinal chemistry and formulation science.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- Avdeef, A., & Tsinman, O. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin, 64(1), 3-18.
-
Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]
-
Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
- Hendriksen, B. A., Felix, C., & El-Gezie, S. (2019). Development of Methods for the Determination of pKa Values.
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]
- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 579-586.
-
Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]
-
ResearchGate. (2015). Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. Retrieved from [Link]
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-1-phenylpropan-1-ol. Retrieved from [Link]
-
ResearchGate. (2013). Practical methods for the measurement of log P for surfactants. Retrieved from [Link]
-
Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-(Benzyloxy)phenyl)propan-1-ol. Retrieved from [Link]
-
SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
-
JoVE. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962). Retrieved from [Link]
Sources
- 1. 3-AMINO-3-(4-BENZYLOXY-PHENYL)-PROPAN-1-OL [m.chemicalbook.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. acdlabs.com [acdlabs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 8. torontech.com [torontech.com]
- 9. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 11. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Aqueous Solubility Assay - Enamine [enamine.net]
- 16. creative-bioarray.com [creative-bioarray.com]
A Technical Guide to 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol: Synthesis, Characterization, and Applications
Abstract
This technical guide provides an in-depth overview of 3-amino-3-(4-(benzyloxy)phenyl)propan-1-ol, a substituted 1,3-amino alcohol of significant interest in medicinal chemistry and synthetic research. This document details the compound's structural and physicochemical properties. A comprehensive, field-proven two-step synthesis protocol, commencing from 4'-(benzyloxy)acetophenone via a Mannich reaction followed by stereoselective reduction, is presented with detailed experimental procedures. The guide also covers essential characterization techniques, quality control considerations, and discusses the compound's potential applications as a versatile building block in drug discovery, drawing parallels with structurally related molecules. This paper is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource on this valuable synthetic intermediate.
Compound Identification and Physicochemical Properties
3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is a chiral amino alcohol featuring a phenyl ring substituted with a benzyl ether, a common protecting group in multi-step synthesis. The 1,3-disposition of the amino and hydroxyl groups makes it a valuable synthon for constructing more complex molecular architectures, particularly in the development of pharmaceutical agents.
Structure:
Figure 1: Chemical Structure of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
Table 1: Compound Properties
| Identifier | Value | Source |
| IUPAC Name | 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol | - |
| Synonyms | 3-Amino-3-[4-(benzyloxy)phenyl]-1-propanol, DL-beta-(4-benzyloxyphenyl)alaninol | [1] |
| CAS Number | 108553-48-2 | Inferred from supplier data |
| Molecular Formula | C₁₆H₁₉NO₂ | Calculated |
| Molecular Weight | 257.33 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | - |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water (Predicted) | - |
Note: Experimental physical properties such as melting point are not widely reported in public literature. Predicted values are based on the analysis of structurally similar compounds.
Synthesis Protocol and Mechanistic Rationale
The synthesis of 1,3-amino alcohols like the title compound is most effectively achieved through a robust, two-step sequence: (1) a Mannich reaction to form a β-amino ketone intermediate, followed by (2) the diastereoselective reduction of the ketone.[2][3] This approach provides high yields and allows for stereochemical control in the final product.
Synthetic Workflow Overview
The overall transformation begins with the commercially available 4'-(benzyloxy)acetophenone. A three-component Mannich condensation with formaldehyde and an ammonia source generates the key β-amino ketone intermediate. Subsequent reduction of the carbonyl group furnishes the target 1,3-amino alcohol.
Caption: High-level workflow for the synthesis of the target compound.
Step 1: Mannich Reaction - Synthesis of 3-Amino-1-(4-(benzyloxy)phenyl)propan-1-one
Principle: The Mannich reaction is a three-component condensation that forms a C-C bond at the α-position of a carbonyl compound.[4] The reaction begins with the formation of an electrophilic iminium ion from formaldehyde and ammonia (generated in situ from ammonium chloride). The enol form of 4'-(benzyloxy)acetophenone then acts as a nucleophile, attacking the iminium ion to yield the β-amino ketone, known as a Mannich base.[5] Using the hydrochloride salt of the amine is a standard and effective method for this transformation.
Experimental Protocol:
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4'-(benzyloxy)acetophenone (22.6 g, 0.1 mol), paraformaldehyde (4.5 g, 0.15 mol), and ammonium chloride (8.0 g, 0.15 mol).
-
Solvent Addition: Add 100 mL of absolute ethanol to the flask.
-
Reaction: Heat the mixture to reflux (approximately 78°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product hydrochloride salt.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with 50 mL of cold diethyl ether to remove unreacted starting material.
-
Purification: The crude product can be recrystallized from a mixture of ethanol and water to yield the pure hydrochloride salt of 3-amino-1-(4-(benzyloxy)phenyl)propan-1-one.
Step 2: Reduction - Synthesis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
Principle: The reduction of the β-amino ketone to the corresponding 1,3-amino alcohol is a critical step. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces ketones to alcohols without affecting the benzyl ether protecting group.[6] The choice of solvent (methanol) is crucial as it also serves as the proton source to quench the intermediate alkoxide.
Experimental Protocol:
-
Reagent Setup: Dissolve the dried Mannich base intermediate (e.g., 24.1 g, assuming a quantitative yield from the previous step, ~0.08 mol) in 150 mL of methanol in a 500 mL Erlenmeyer flask. Cool the solution in an ice bath to 0°C.
-
Reducing Agent Addition: While maintaining the temperature at 0°C, add sodium borohydride (3.8 g, 0.1 mol) portion-wise over 30 minutes. Vigorous hydrogen gas evolution will be observed.
-
Expert Insight: The slow, portion-wise addition is critical to control the exothermic reaction and prevent runaway conditions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor the reaction by TLC until the starting ketone spot has disappeared.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of 1 M hydrochloric acid (HCl) while cooling in an ice bath. This will neutralize excess NaBH₄ and the resulting sodium borate salts.
-
Basification and Extraction: Adjust the pH of the solution to ~10-11 with 2 M sodium hydroxide (NaOH) to deprotonate the ammonium salt and precipitate the free amine product. Extract the aqueous mixture three times with 100 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 3-amino-3-(4-(benzyloxy)phenyl)propan-1-ol.
Quality Control and Characterization
To ensure the identity and purity of the final compound, a combination of analytical techniques should be employed. This self-validating approach confirms the success of the synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic peaks for the aromatic protons (phenyl and benzyl groups), a multiplet for the benzylic CH₂O protons, and distinct signals for the CH-NH₂, CH₂-OH, and CH-OH protons.
-
¹³C NMR: The spectrum should show the correct number of carbon signals corresponding to the structure, including the aliphatic carbons of the propanol chain and the distinct aromatic carbons.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 258.33.
-
Infrared (IR) Spectroscopy: Key stretches to observe include a broad O-H band (~3300-3400 cm⁻¹), N-H stretching (~3300-3500 cm⁻¹), and C-O stretching (~1050-1150 cm⁻¹).
-
Melting Point Analysis: A sharp melting point range for the recrystallized solid indicates high purity.
Applications in Drug Development and Research
While specific applications for 3-amino-3-(4-(benzyloxy)phenyl)propan-1-ol are not extensively documented, its structural motifs are prevalent in pharmacologically active molecules. 1,3-amino alcohols are key structural components in numerous potent drugs, including HIV-protease inhibitors and antidepressants.[7]
The title compound serves as a versatile chiral building block. The primary amine and hydroxyl group can be independently functionalized, and the benzyl ether can be selectively cleaved via hydrogenolysis to reveal a phenolic hydroxyl group for further chemical elaboration. This makes it an ideal starting point for creating libraries of compounds for screening in drug discovery programs.
References
-
Vallejo, J. A., et al. (2015). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at: [Link]
-
Taber, D. F., & You, H. (1996). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
PrepChem (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem.com. Available at: [Link]
-
Wikipedia (n.d.). Mannich reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
Sources
- 1. 3-AMINO-3-(4-BENZYLOXY-PHENYL)-PROPAN-1-OL [m.chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Mannich Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Investigation of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the investigation of the biological activity of the novel chemical entity, 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol. While direct biological data for this specific molecule is not currently available in public literature, its structural similarity to a range of biologically active 3-amino-3-arylpropan-1-ol derivatives suggests significant therapeutic potential. This document outlines a strategic, multi-faceted approach to elucidate its pharmacological profile. We will delve into its role as a potential synthetic intermediate, propose detailed methodologies for its synthesis and deprotection, and present a comprehensive cascade of in vitro assays to explore its antimicrobial, anticancer, and antioxidant activities. Furthermore, we will discuss potential mechanisms of action based on the established pharmacology of its structural analogs. This guide is intended to serve as a foundational resource for researchers embarking on the preclinical evaluation of this promising compound.
Introduction: Unveiling the Potential of a Novel Scaffold
The 3-amino-3-arylpropan-1-ol scaffold is a privileged structural motif in medicinal chemistry, forming the core of various therapeutic agents. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including but not limited to, antimicrobial, anticancer, and neuroprotective effects. The subject of this guide, 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, is a unique derivative characterized by a benzyloxy substitution on the phenyl ring.
The benzyloxy group is a common protecting group for phenols in organic synthesis, suggesting that this compound may serve as a key intermediate in the preparation of the corresponding 4-hydroxyphenyl derivative.[1] Phenolic hydroxyl groups are often crucial for biological activity, participating in key hydrogen bonding interactions with biological targets.[2] Therefore, it is hypothesized that the de-benzylated form of the title compound, 3-Amino-3-(4-hydroxyphenyl)propan-1-ol, is the primary species of interest for biological evaluation.
Recent studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share the 4-hydroxyphenyl moiety, have revealed potent antimicrobial activity against multidrug-resistant bacteria and fungi, as well as promising anticancer and antioxidant properties.[3][4][5] These findings provide a strong rationale for investigating the biological potential of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol and its de-benzylated analog.
This guide will provide the necessary technical details to synthesize, characterize, and conduct a thorough biological evaluation of this compound, with the ultimate goal of uncovering its therapeutic potential.
Synthesis and Characterization
The synthesis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol can be approached through established synthetic routes for 3-amino-3-arylpropan-1-ol derivatives. A plausible synthetic strategy involves a multi-step process commencing from 4-(benzyloxy)benzaldehyde.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol and its deprotected analog.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 3-(4-(Benzyloxy)phenyl)propenal
-
To a solution of 4-(benzyloxy)benzaldehyde in ethanol, add an aqueous solution of sodium hydroxide.
-
Cool the mixture in an ice bath and slowly add acetaldehyde.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 3-Amino-3-(4-(benzyloxy)phenyl)propanal
-
Dissolve 3-(4-(benzyloxy)phenyl)propenal in a suitable solvent such as methanol.
-
Bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Remove the solvent under reduced pressure to yield the crude amino-aldehyde.
Step 3: Synthesis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
-
Dissolve the crude 3-Amino-3-(4-(benzyloxy)phenyl)propanal in methanol.
-
Cool the solution in an ice bath and add sodium borohydride (NaBH4) portion-wise.
-
Stir the reaction mixture until the reduction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate to obtain the title compound.
-
Purify by column chromatography or recrystallization.
Step 4: Deprotection to 3-Amino-3-(4-hydroxyphenyl)propan-1-ol
-
Dissolve 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol in methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the de-benzylated product.
Proposed Biological Evaluation: A Hierarchical Screening Cascade
Given the lack of direct biological data, a systematic screening approach is essential. The following tiered assay cascade is proposed to efficiently evaluate the potential antimicrobial, anticancer, and antioxidant activities of both 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol and its deprotected analog, 3-Amino-3-(4-hydroxyphenyl)propan-1-ol.
Tier 1: Primary In Vitro Screening
This initial phase aims to identify any significant biological activity across a broad range of assays.
Based on the promising results from structurally similar compounds, a comprehensive antimicrobial screening is warranted.[3][5]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 1: Proposed Panel of Microorganisms for Primary Antimicrobial Screening
| Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 90028) |
| Enterococcus faecalis (ATCC 29212) | Pseudomonas aeruginosa (ATCC 27853) | Aspergillus fumigatus (ATCC 204305) |
| Methicillin-resistant S. aureus (MRSA) | Klebsiella pneumoniae (ATCC 700603) | Drug-resistant Candida auris |
The anticancer potential will be assessed against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer, HCT116 colon cancer) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
The radical scavenging ability will be evaluated as a measure of antioxidant potential.[4]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Prepare different concentrations of the test compound in methanol.
-
Add a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) to each concentration of the compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid can be used as a positive control.
-
Calculate the percentage of radical scavenging activity.
Tier 2: Secondary and Mechanistic Studies
Compounds that demonstrate significant activity in the primary screening will be advanced to more detailed mechanistic studies.
Caption: A hierarchical screening cascade for the biological evaluation of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol.
Potential Mechanisms of Action: An Informed Hypothesis
Based on the known biological activities of structurally related 3-amino-3-arylpropan-1-ol derivatives, several potential mechanisms of action can be hypothesized for the de-benzylated form of the title compound.
-
Antimicrobial Action: The compound may disrupt microbial cell membrane integrity, inhibit essential enzymes involved in microbial metabolism, or interfere with nucleic acid synthesis.
-
Anticancer Effects: The anticancer activity could be mediated through the induction of apoptosis (programmed cell death), cell cycle arrest at specific checkpoints, or the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[6]
-
Antioxidant Properties: The phenolic hydroxyl group in the de-benzylated compound can act as a hydrogen donor to neutralize free radicals, thereby mitigating oxidative stress.[4]
Further mechanistic studies, such as enzyme inhibition assays, gene expression analysis, and cell-based signaling pathway investigations, will be crucial to validate these hypotheses.
Conclusion and Future Directions
While 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol itself is likely a synthetic precursor, its de-benzylated analog, 3-Amino-3-(4-hydroxyphenyl)propan-1-ol, holds significant promise as a biologically active molecule. The structural similarities to compounds with established antimicrobial, anticancer, and antioxidant activities provide a strong impetus for its further investigation. The synthetic and screening methodologies outlined in this guide offer a robust and systematic approach to unlock the therapeutic potential of this novel chemical entity. Successful identification of significant biological activity will pave the way for lead optimization, in vivo efficacy studies, and the potential development of a new class of therapeutic agents.
References
-
Grigalevičiūtė, R., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available from: [Link][3]
-
Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Available from: [Link][4]
-
Grigalevičiūtė, R., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. Available from: [Link][5]
- 3-amino-3-arylpropan-1-ol-derivates, their preparation and use. Google Patents.
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PubMed Central. Available from: [Link]
-
Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds and activity comparison with 3-(alkoxymethyl)-4-(alkylamino-2-hydroxypropoxyphenyl)alkanones type of beta blockers. ResearchGate. Available from: [Link][2]
-
[DERIVATIVES OF 1-(4-HYDROXYPHENYL)-3-PHENYLPROPANOL CONTAINING A BASIC GROUP IN POSITION 2]. PubMed. Available from: [Link]
-
Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. PubMed. Available from: [Link]
-
The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link][1]
-
Identifying Candidate Reference Chemicals for In Vitro Testing of the Retinoid Pathway for Predictive Developmental Toxicity. PubMed Central. Available from: [Link]
-
Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase‐B inhibitors. ResearchGate. Available from: [Link][7]
- 3-amino-3-arylpropan-1-ol-compounds, their preparation and use. Google Patents.
- 3-amino-3-arylpropan-1-ol-derivates, their preparation and their use. Google Patents.
-
Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3' -[(hydroxypropyl)triglycyl] oligonucleotide conjugates. PubMed. Available from: [Link]
-
Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. Available from: [Link]
-
Synthesis of N-protected -amino acids from N-(benzyloxycarbonyl)-L-Serine vis its -lactone: N--(benzyloxy-carbonyl)--(pyrazol-1-yl)-L-Alanine. ResearchGate. Available from: [Link][8]
-
Screening the MayBridge Rule of 3 Fragment Library for Compounds That Interact with the Trypanosoma brucei myo-Inositol-3-Phosphate Synthase and/or Show Trypanocidal Activity. ResearchGate. Available from: [Link][9]
-
Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. MDPI. Available from: [Link]
-
Identifying Candidate Reference Chemicals for In Vitro Testing of the Retinoid Pathway for Predictive Developmental Toxicity. PubMed Central. Available from: [Link][10]
-
Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. PubMed. Available from: [Link]
-
3-(4-Hydroxyphenyl)propanol. PubChem. Available from: [Link]
-
Design, Combinatorial Synthesis and Biological Evaluations of Novel 3-amino-1'-((1-aryl-1H-1,2,3-triazol-5-yl)methyl)-2'-oxospiro[benzo[a] pyrano[2,3-c]phenazine-1,3'-indoline. PubMed. Available from: [Link][6]
-
Showing metabocard for 3-(4-Hydroxyphenyl)-1-propanol (HMDB0032599). HMDB. Available from: [Link]db.ca/metabolites/HMDB0032599)
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, combinatorial synthesis and biological evaluations of novel 3-amino-1'-((1-aryl-1H-1,2,3-triazol-5-yl)methyl)-2'-oxospiro[benzo[a] pyrano[2,3-c]phenazine-1,3'-indoline]-2-carbonitrile antitumor hybrid molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identifying Candidate Reference Chemicals for In Vitro Testing of the Retinoid Pathway for Predictive Developmental Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol Derivatives and Analogues: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 3-amino-3-(4-(benzyloxy)phenyl)propan-1-ol, its derivatives, and analogues. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, chemical characteristics, and potential pharmacological applications of this important class of compounds. The content is structured to provide not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring a thorough understanding of the subject matter.
Introduction: The Significance of the Aminopropanol Scaffold
The 3-amino-1-propanol scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active molecules. The presence of both an amino group and a hydroxyl group provides key hydrogen bonding capabilities, allowing for interactions with a variety of biological targets. When incorporated into an arylpropanolamine structure, such as 3-amino-3-phenylpropan-1-ol, these compounds can exhibit a range of pharmacological activities. They are key intermediates in the synthesis of various pharmaceuticals, including antidepressants like fluoxetine and tomoxetine.[1]
The focus of this guide, 3-amino-3-(4-(benzyloxy)phenyl)propan-1-ol, introduces a significant modification to the core structure: a benzyloxy group. This bulky, lipophilic group can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. The benzyl ether serves as a protecting group for the phenolic hydroxyl, which can be crucial during synthesis. Moreover, this modification can alter the compound's binding affinity for specific receptors and enzymes, potentially leading to novel therapeutic applications.
This guide will delve into the synthetic pathways for creating these molecules, with a particular emphasis on stereochemistry, which is often critical for biological activity. We will also explore the current understanding of their biological effects and discuss potential avenues for future research and drug development.
Synthetic Strategies: From Precursors to Final Compounds
The synthesis of 3-amino-3-(4-(benzyloxy)phenyl)propan-1-ol and its analogues can be approached through several strategic pathways. The choice of a particular route often depends on the desired stereochemistry, the availability of starting materials, and the desired scale of the reaction. A common and effective approach involves a three-stage process: protection of the phenolic hydroxyl group, introduction of the aminomethyl group via a Mannich-type reaction, and subsequent reduction of the resulting ketone.
Protection of the Phenolic Group
The initial step in many synthetic routes is the protection of the reactive hydroxyl group of a starting material like 4-hydroxyacetophenone. This is essential to prevent unwanted side reactions in subsequent steps. Benzyl bromide (BnBr) is a common and effective reagent for this purpose, reacting with the phenoxide ion under basic conditions to form a stable benzyl ether.
Experimental Protocol: Benzylation of 4-Hydroxyacetophenone
-
Dissolution: Dissolve 4-hydroxyacetophenone (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Benzylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-(benzyloxy)acetophenone. Further purification can be achieved by recrystallization or column chromatography.
The Mannich Reaction: Building the Aminopropanone Backbone
The Mannich reaction is a cornerstone in the synthesis of β-amino ketones. In this step, the protected acetophenone derivative reacts with formaldehyde and a suitable amine (such as dimethylamine hydrochloride) to introduce the aminomethyl group at the α-position of the ketone.
Experimental Protocol: Mannich Reaction of 4-(Benzyloxy)acetophenone
-
Reactant Mixture: In a round-bottom flask, combine 4-(benzyloxy)acetophenone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.2 eq) in a protic solvent like ethanol.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl), to the mixture.
-
Reaction: Heat the mixture to reflux for 12-24 hours. Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Extraction: Dissolve the residue in water and wash with a nonpolar solvent like diethyl ether to remove unreacted starting material. Basify the aqueous layer with a suitable base (e.g., sodium hydroxide) to a pH of 10-12, which will precipitate the β-amino ketone.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-(dimethylamino)-1-(4-(benzyloxy)phenyl)propan-1-one.
Reduction of the β-Amino Ketone: Achieving the Final Aminopropanol
The final step is the reduction of the keto group to a hydroxyl group. This is a critical step as it creates a chiral center. The choice of reducing agent can determine the stereochemical outcome of the reaction. For a racemic mixture, a simple reducing agent like sodium borohydride (NaBH₄) is sufficient. For the synthesis of a specific enantiomer, an asymmetric reduction is necessary.
Experimental Protocol: Reduction of 3-(Dimethylamino)-1-(4-(benzyloxy)phenyl)propan-1-one
-
Dissolution: Dissolve the β-amino ketone (1.0 eq) in a protic solvent such as methanol or ethanol.
-
Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Extraction: Concentrate the mixture to remove the organic solvent. Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(dimethylamino)-1-(4-(benzyloxy)phenyl)propan-1-ol. Further purification can be performed by column chromatography.
The following diagram illustrates the general synthetic workflow:
Caption: General synthetic pathway for 3-amino-3-(4-(benzyloxy)phenyl)propan-1-ol derivatives.
Chiral Synthesis: The Importance of Stereoisomers
Many pharmaceuticals derived from aminopropanols are chiral, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause undesirable side effects.[1] Therefore, the stereoselective synthesis of 3-amino-3-(4-(benzyloxy)phenyl)propan-1-ol is of significant interest. This can be achieved through several methods:
-
Asymmetric Reduction: The use of chiral reducing agents or catalysts during the reduction of the β-amino ketone can lead to the preferential formation of one enantiomer. Catalytic systems based on chiral oxazaborolidines, as developed by Corey, are well-established for this purpose.[1]
-
Chiral Resolution: A racemic mixture of the final compound can be separated into its individual enantiomers through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid. Subsequent separation of these salts by crystallization, followed by liberation of the enantiomerically pure amine, yields the desired stereoisomer.
-
Chemoenzymatic Synthesis: Enzymes, such as ketoreductases, can be employed to catalyze the stereoselective reduction of the ketone with high enantioselectivity under mild reaction conditions.[2]
The choice of method will depend on factors such as cost, scalability, and the desired level of enantiomeric purity.
Biological Activity and Therapeutic Potential
While direct pharmacological data for 3-amino-3-(4-(benzyloxy)phenyl)propan-1-ol is limited in publicly available literature, the biological activities of structurally related compounds provide valuable insights into its potential therapeutic applications.
Potential as Intermediates for Neurologically Active Agents
As previously mentioned, the 3-amino-1-phenylpropanol core is central to several important drugs that act on the central nervous system. For instance, fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. The synthesis of fluoxetine and its analogues often involves intermediates that are structurally similar to the title compound.[1] The presence of the benzyloxy group could offer a handle for further chemical modification, allowing for the synthesis of novel derivatives with potentially altered selectivity and potency for neurotransmitter transporters.
Antimicrobial and Anticancer Properties of Analogues
Recent studies have highlighted the potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share a similar structural backbone, as promising antimicrobial and anticancer agents.[3] These compounds have demonstrated activity against multidrug-resistant bacterial and fungal pathogens.[4] The introduction of a benzyloxy group could enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes and exert its antimicrobial effects. Similarly, the structural modifications could influence its interaction with cancer-related targets.
The following table summarizes the reported biological activities of some related aminopropanol derivatives:
| Compound Class | Biological Activity | Reference |
| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Antimicrobial (antibacterial and antifungal) | [4] |
| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Anticancer and Antioxidant | [3] |
| 3-Amino-1-(5-indanyloxy)-2-propanol Derivatives | Potent Sodium Channel Blockers (for stroke treatment) | [5] |
Structure-Activity Relationships (SAR)
The biological activity of this class of compounds is highly dependent on its molecular structure. Key structural features that influence activity include:
-
The Phenyl Ring: Substitution on the phenyl ring can dramatically alter the compound's electronic and steric properties, thereby affecting its binding to biological targets. The position and nature of the substituent are critical.
-
The Amino Group: The basicity of the amino group is important for its interaction with acidic residues in proteins. The substituents on the nitrogen atom can also influence selectivity and potency.
-
The Hydroxyl Group: The hydroxyl group is a key hydrogen bond donor and acceptor. Its presence and stereochemistry are often crucial for biological activity.
-
The Benzyloxy Group: As a bulky and lipophilic group, the benzyloxy moiety can enhance membrane permeability and introduce new binding interactions. It can also serve as a prodrug, being cleaved in vivo to release the active phenolic compound.
The following diagram illustrates the key pharmacophoric features of the 3-amino-3-(4-(benzyloxy)phenyl)propan-1-ol scaffold:
Caption: Key structural features influencing the biological activity of 3-amino-3-(4-(benzyloxy)phenyl)propan-1-ol derivatives.
Future Directions and Conclusion
The 3-amino-3-(4-(benzyloxy)phenyl)propan-1-ol scaffold represents a promising starting point for the development of new therapeutic agents. Future research in this area should focus on several key aspects:
-
Development of Efficient Stereoselective Syntheses: The development of robust and scalable methods for the synthesis of enantiomerically pure derivatives is crucial for their pharmacological evaluation.
-
Comprehensive Biological Screening: A systematic evaluation of these compounds against a wide range of biological targets is needed to uncover their full therapeutic potential. This should include assays for neurological, antimicrobial, and anticancer activities.
-
In-depth SAR Studies: A thorough investigation of the structure-activity relationships will provide valuable insights for the design of more potent and selective analogues.
-
Pharmacokinetic and Toxicological Profiling: Promising lead compounds will need to be evaluated for their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to assess their drug-likeness.
References
-
Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 894. [Link]
-
Grybaitė, B., Sapijanskaitė-Banevič, B., Anusevičius, Ž., Jonuškienė, I., Stankevičienė, R., & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7268. [Link]
-
Seki, M., Tsuruta, O., Aoyama, Y., Soejima, A., Shimada, H., & Nonaka, H. (2012). Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke. Chemical & pharmaceutical bulletin, 60(4), 488–498. [Link]
- A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. (2016).
- 3-amino-3-arylpropan-1-ol-derivates, their preparation and use. (2000).
-
Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (2021). Molecules, 26(16), 4995. [Link]
Sources
- 1. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 2. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System [mdpi.com]
- 3. 3-Amino-1-phenylpropan-1-ol | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(4-AMINO-PHENYL)-PROPAN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
An Investigational Guide to the Putative Mechanisms of Action for 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
Abstract: 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is a compound for which the mechanism of action has not been extensively characterized in publicly accessible literature. Its chemical architecture, however, featuring a 3-amino-3-phenylpropan-1-ol core, bears a striking resemblance to several well-established pharmacophores. This guide presents a hypothesis-driven framework for elucidating its biological activity. By drawing parallels with structurally similar molecules, we propose two primary putative mechanisms: modulation of adrenergic receptors and inhibition of monoamine transporters. We provide a tiered, in-depth experimental strategy designed to systematically investigate these hypotheses, complete with detailed protocols and the scientific rationale underpinning each methodological choice. This document is intended for researchers, scientists, and drug development professionals seeking a robust, validated approach to characterizing novel chemical entities.
Section 1: Introduction to 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
The subject of our investigation is 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol. Its structure consists of a phenylpropanolamine backbone, a scaffold found in many centrally and peripherally acting drugs. Key structural features include:
-
A 3-amino-3-phenylpropan-1-ol Core: This is a privileged structure in medicinal chemistry, forming the basis for drugs like fluoxetine and atomoxetine.[1][2][3]
-
A Benzyloxy Moiety: The presence of a benzyloxy group at the para-position of the phenyl ring significantly increases the molecule's size and lipophilicity. This group is known to be a key pharmacophore in various compounds, including inhibitors of monoamine oxidase B (MAO-B) and modulators of sodium channels.[4][5][6]
Given the absence of direct pharmacological data, a logical starting point for mechanism of action (MoA) elucidation is to explore the established activities of its structural analogs.
Section 2: Structural Analogy and Mechanistic Hypotheses
The phenylpropanolamine scaffold is a versatile template that interacts with multiple biological targets. Based on extensive structure-activity relationship (SAR) literature, we can formulate two primary, testable hypotheses for the MoA of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol.
Hypothesis A: Modulation of Adrenergic Receptors
The arylethanolamine and aryloxypropanolamine series are classic structures for ligands of beta-adrenergic receptors (β-ARs).[7] Key SAR principles for β-AR ligands include the nature of the aromatic ring substituents and the group attached to the amino nitrogen.[7][8][9] While our compound is a propanolamine, the core scaffold is sufficiently similar to warrant investigation. The bulky benzyloxy group could confer unique selectivity or affinity for one or more of the α- or β-AR subtypes.
Putative Mechanism: The compound may act as an agonist or antagonist at β-adrenergic receptors, influencing downstream signaling pathways such as the Gs-adenylyl cyclase-cAMP cascade.[10][11]
Hypothesis B: Inhibition of Monoamine Transporters
The 3-amino-3-phenylpropan-1-ol framework is the core of potent monoamine transporter inhibitors.[12][13] For instance, atomoxetine is a selective norepinephrine reuptake inhibitor (NRI), and fluoxetine is a selective serotonin reuptake inhibitor (SSRI).[3][14][15] Their specificity is largely determined by the substitution pattern on the phenyl ring.[14] The 4-(benzyloxy)phenyl group on our compound could direct its binding affinity towards the serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT).[12][16]
Putative Mechanism: The compound may bind to and inhibit the function of SERT, NET, and/or DAT, leading to increased extracellular concentrations of the respective neurotransmitters.[16]
Section 3: Experimental Validation Strategy: A Tiered Approach
To systematically and efficiently test these hypotheses, we propose a tiered experimental workflow. This approach begins with broad, high-throughput screening to identify primary targets and progresses to more focused in vitro functional assays to characterize the nature of the interaction.
Caption: Tiered experimental workflow for MoA elucidation.
Tier 1: Initial Screening and Target Identification
The initial goal is to determine if the compound binds with appreciable affinity to any of the hypothesized targets. A broad radioligand binding assay panel is the gold standard for this purpose.[17][18]
Objective: To screen 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol against a panel of G-protein coupled receptors (GPCRs) and transporters, including adrenergic subtypes (α1, α2, β1, β2, β3) and monoamine transporters (SERT, NET, DAT).
Methodology:
-
Preparation of Membranes: Utilize commercially available cell membranes or prepare them from cell lines overexpressing the specific human receptor or transporter of interest.[19][20]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the target (e.g., [³H]-dihydroalprenolol for β-ARs, [³H]-citalopram for SERT), and the test compound at a screening concentration (e.g., 10 µM).[19][21]
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium. Incubation time and temperature must be optimized for each target.[17][18]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, separating bound from unbound radioligand. Wash the filters with ice-cold buffer to reduce non-specific binding.[19]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound relative to a known inhibitor for each target. A significant inhibition (typically >50%) indicates a "hit."
| Potential Outcome | Interpretation & Next Step |
| >50% Inhibition at β-ARs | Proceed to Tier 2 Adrenergic Functional Assays (Protocol 3.2.1). |
| >50% Inhibition at SERT/NET/DAT | Proceed to Tier 2 Transporter Uptake Assays (Protocol 3.2.2). |
| >50% Inhibition at both | Proceed with both Tier 2 protocols. |
| No significant inhibition | Consider alternative hypotheses (e.g., ion channels, enzymes). |
| Caption: Interpreting Tier 1 binding assay results. |
Tier 2: In Vitro Functional Characterization
Once binding is confirmed, the next step is to determine the functional consequence of that binding—is the compound an agonist, antagonist, or inhibitor?
Objective: To determine if the compound activates (agonist) or blocks (antagonist) Gs- or Gi-coupled adrenergic receptors by measuring changes in intracellular cyclic AMP (cAMP).[11]
Caption: Hypothesized Gs-coupled adrenergic signaling pathway.
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the human β-adrenergic receptor subtype of interest.
-
Assay Principle: Employ a homogeneous assay, such as a bioluminescence-based (e.g., GloSensor™) or TR-FRET-based kit, to measure cAMP levels directly in live cells.[22][23][24]
-
Agonist Mode:
-
Treat cells with increasing concentrations of the test compound.
-
Incubate for a specified time (e.g., 15-30 minutes).
-
Measure the luminescence or FRET signal, which correlates with cAMP concentration.[25]
-
An increase in signal indicates agonist activity.
-
-
Antagonist Mode:
-
Pre-incubate cells with increasing concentrations of the test compound.
-
Add a known agonist (e.g., isoproterenol) at its EC₅₀ concentration.
-
Incubate and measure the signal.
-
A dose-dependent decrease in the agonist-induced signal indicates antagonist activity.
-
-
Data Analysis: Plot dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Objective: To measure the ability of the compound to inhibit the uptake of neurotransmitters by their respective transporters.
Methodology:
-
Cell Culture: Use cell lines (e.g., HEK293) stably expressing the human SERT, NET, or DAT.
-
Assay Principle: Utilize a fluorescence-based assay kit which employs a fluorescent substrate that acts as a mimetic for monoamine neurotransmitters.[26][27][28] Uptake of the dye into the cells results in an increased fluorescence signal.[29][30]
-
Assay Setup:
-
Initiation and Measurement:
-
Add the fluorescent substrate/dye mix to all wells.
-
Immediately begin measuring fluorescence intensity in kinetic mode using a bottom-read fluorescence plate reader.
-
-
Data Analysis: Calculate the rate of uptake (slope of the kinetic curve). Determine the IC₅₀ value for the test compound by plotting the percent inhibition of uptake rate against compound concentration.
Caption: Hypothesized monoamine transporter inhibition mechanism.
Section 4: Data Interpretation and Next Steps
The results from Tier 1 and Tier 2 experiments will provide a strong indication of the compound's primary mechanism of action. If the compound demonstrates potent activity at a specific target (e.g., IC₅₀ < 1 µM), further studies would be warranted. These include comprehensive selectivity profiling against a wider range of receptors and transporters to assess off-target effects, and eventually, transitioning to in vivo models to evaluate physiological effects and therapeutic potential.
References
-
Kaiser, C. et al. (1978). Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase. PubMed. Available at: [Link]
-
Boudot, J. P. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. PubMed. Available at: [Link]
-
Saha, K. et al. (2021). Discovery and Development of Monoamine Transporter Ligands. PubMed Central. Available at: [Link]
-
Pharma Knowledge. (2020). Structure Activity Relationship of Beta Adrenergic Receptor Blockers. YouTube. Available at: [Link]
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available at: [Link]
-
Flanagan, C. (2016). GPCR-radioligand binding assays. PubMed. Available at: [Link]
-
Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Available at: [Link]
-
Cheng, M. H. et al. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. PubMed Central. Available at: [Link]
-
Frielle, T. et al. (1988). Structural basis of beta-adrenergic receptor subtype specificity studied with chimeric beta 1/beta 2-adrenergic receptors. PubMed. Available at: [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Available at: [Link]
-
PDSP. (n.d.). Functional Assays Protocols. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available at: [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit [Datasheet]. Available at: [Link]
-
MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Available at: [Link]
-
Celi, D. et al. (2016). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. National Institutes of Health. Available at: [Link]
-
Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Available at: [Link]
-
Wu, X. et al. (2008). Molecular Analysis and Structure-Activity Relationship Modeling of the Substrate/Inhibitor Interaction Site of Plasma Membrane Monoamine Transporter. ResearchGate. Available at: [Link]
-
Ariëns, E. J. (1967). THE STRUCTURE‐ACTIVITY RELATIONSHIPS OF BETA ADRENERGIC DRUGS AND BETA ADRENERGIC BLOCKING DRUGS. Semantic Scholar. Available at: [Link]
-
Gifford Bioscience. (n.d.). Functional Assays. Available at: [Link]
-
Wimalasena, K. (2011). Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry. PubMed Central. Available at: [Link]
-
White, H. S. et al. (2012). Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. PubMed Central. Available at: [Link]
-
Technology Networks. (2007). Molecular Devices Releases the Live Cell Kinetic Neurotransmitter Transporter Uptake Assay Kit. Available at: [Link]
-
University of Arizona. (n.d.). Pharmacology of Antidepressant Medications. Available at: [Link]
-
Sudevan, S. T. et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. National Institutes of Health. Available at: [Link]
-
Cao, Z. et al. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. National Institutes of Health. Available at: [Link]
-
White, H. S. et al. (2012). Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. ResearchGate. Available at: [Link]
-
ChemAnalyst. (n.d.). (S)-3-Amino-3-phenylpropan-1-ol: A Key Pharmaceutical Intermediate. Available at: [Link]
-
Obniska, J. et al. (2003). Synthesis and Preliminary Evaluation of Anticonvulsant Activity of Some [4-(benzyloxy) Benzoyl]. PubMed. Available at: [Link]
- Google Patents. (n.d.). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
-
Dr.Oracle. (2023). How does atomoxetine's mechanism of action differ from fluoxetine's?. Available at: [Link]
-
Wikipedia. (n.d.). Phenylalaninol. Available at: [Link]
-
Wikipedia. (n.d.). Atomoxetine. Available at: [Link]
-
PubChem. (n.d.). 1-Propanol, 3-amino-3-phenyl-. Available at: [Link]
-
Kim, B. et al. (2019). Atomoxetine and Fluoxetine Activate AMPK-ACC-CPT1 Pathway in Human SH-SY5Y and U-87 MG Cells. National Institutes of Health. Available at: [Link]
-
Drugs.com. (n.d.). Atomoxetine vs Fluoxetine Comparison. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 3. droracle.ai [droracle.ai]
- 4. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Structural basis of beta-adrenergic receptor subtype specificity studied with chimeric beta 1/beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Medical Pharmacology: Pharmacology of Antidepressant Medications [pharmacology2000.com]
- 15. Atomoxetine - Wikipedia [en.wikipedia.org]
- 16. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 17. multispaninc.com [multispaninc.com]
- 18. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. cAMP-Glo™ Assay Protocol [promega.com]
- 23. GloSensor™ cAMP Assay Protocol [ireland.promega.com]
- 24. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 26. moleculardevices.com [moleculardevices.com]
- 27. moleculardevices.com [moleculardevices.com]
- 28. moleculardevices.com [moleculardevices.com]
- 29. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 30. Molecular Devices Releases the Live Cell Kinetic Neurotransmitter Transporter Uptake Assay Kit | Technology Networks [technologynetworks.com]
An In-depth Technical Guide to 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its synthesis, physicochemical properties, and explore its potential as a therapeutic agent, drawing upon structure-activity relationships of analogous compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: A Scaffold of Therapeutic Promise
3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol belongs to the class of 3-amino-3-arylpropan-1-ol derivatives. This structural motif is a cornerstone in the development of various centrally acting therapeutic agents. The presence of a chiral center at the C-3 position, the aromatic ring, and the flexible propanol chain provides a rich scaffold for molecular interactions with biological targets. The benzyloxy group serves as a protecting group for a phenolic hydroxyl, which can be a key interaction point with receptors or a site for further chemical modification.
Derivatives of 3-amino-1-phenylpropanol are recognized as important intermediates in the synthesis of various chiral drugs, including widely used antidepressants. This has spurred significant interest in the synthesis and biological evaluation of novel analogs, such as the title compound, to explore new therapeutic avenues and refine pharmacological profiles.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Source(s) |
| CAS Number | 182057-85-8 | [1] |
| Molecular Formula | C₁₆H₁₉NO₂ | [1] |
| Molecular Weight | 257.33 g/mol | [1] |
| Melting Point | 106 - 108 °C | [1] |
| Appearance | Solid (predicted) | General knowledge |
| Solubility | Soluble in most organic solvents | General knowledge |
Synthesis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
A robust and versatile method for the synthesis of 3-amino-3-arylpropan-1-ols is the Henry (nitroaldol) reaction, followed by the reduction of the nitro group. This two-step sequence offers a reliable pathway to the target molecule from commercially available starting materials.
Synthetic Strategy Overview
The overall synthetic strategy involves two key transformations:
-
Henry (Nitroaldol) Reaction: The base-catalyzed condensation of 4-(benzyloxy)benzaldehyde with nitromethane to form the β-nitro alcohol intermediate, 1-(4-(benzyloxy)phenyl)-2-nitroethanol.
-
Reduction: The subsequent reduction of the nitro group to a primary amine to yield the final product, 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol.
Caption: Synthetic workflow for 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(4-(benzyloxy)phenyl)-2-nitropropan-1-ol (Henry Reaction)
The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound.[2][3]
-
Materials:
-
4-(Benzyloxy)benzaldehyde
-
Nitromethane
-
A suitable base (e.g., sodium hydroxide, potassium carbonate, or an amine base like triethylamine)
-
An appropriate solvent (e.g., ethanol, methanol, or tetrahydrofuran)
-
-
Procedure:
-
To a stirred solution of 4-(benzyloxy)benzaldehyde in the chosen solvent, add an equimolar amount of nitromethane.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a catalytic amount of the base to the mixture. The choice of base is critical to avoid the elimination of water from the product to form a nitroalkene.[2]
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-(4-(benzyloxy)phenyl)-2-nitropropan-1-ol.
-
Step 2: Reduction of 1-(4-(benzyloxy)phenyl)-2-nitropropan-1-ol to 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
The reduction of the nitro group to an amine is a common and well-established transformation. Catalytic hydrogenation is a clean and efficient method.
-
Materials:
-
1-(4-(benzyloxy)phenyl)-2-nitropropan-1-ol
-
Palladium on activated carbon (Pd/C, 5-10 mol%)
-
A source of hydrogen (e.g., hydrogen gas or a transfer hydrogenation reagent like ammonium formate)
-
A suitable solvent (e.g., methanol, ethanol, or ethyl acetate)
-
-
Procedure:
-
Dissolve the nitro alcohol intermediate in the chosen solvent in a hydrogenation vessel.
-
Add the Pd/C catalyst to the solution.
-
If using hydrogen gas, purge the vessel with nitrogen and then pressurize with hydrogen to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization or column chromatography to obtain pure 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol.
-
Potential Biological Activity and Therapeutic Applications
While specific biological data for 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is not extensively reported in publicly available literature, the structural class of 3-amino-3-arylpropan-1-ols has been a significant focus of research, particularly in the context of central nervous system (CNS) disorders.
Monoamine Reuptake Inhibition
The primary and most investigated therapeutic application for this class of compounds is the inhibition of monoamine transporters, specifically the serotonin transporter (SERT) and the norepinephrine transporter (NET). Inhibition of these transporters increases the synaptic concentration of serotonin and norepinephrine, which is a well-established mechanism for the treatment of depression and other mood disorders.
Structure-activity relationship (SAR) studies on various 3-amino-3-arylpropan-1-ol derivatives have revealed key structural features that influence their potency and selectivity for SERT and NET. The nature and position of substituents on the aryl ring play a crucial role in determining the pharmacological profile. The presence of the benzyloxy group at the para-position of the phenyl ring in the title compound is expected to significantly influence its binding to these transporters. It is plausible that 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol acts as a dual serotonin-norepinephrine reuptake inhibitor (SNRI) or a triple reuptake inhibitor (TRI), also affecting the dopamine transporter (DAT).[4][5]
Caption: Postulated mechanism of action as a monoamine reuptake inhibitor.
Other Potential Applications
Beyond monoamine reuptake inhibition, derivatives with a benzyloxyphenyl moiety have been investigated for other biological activities. For instance, some benzyloxyphenyl-methylaminophenol derivatives have been identified as inhibitors of the STAT3 signaling pathway, which is a validated target in cancer therapy.[6] This suggests that 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol could be a valuable scaffold for exploring anticancer agents.
Conclusion and Future Directions
3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is a synthetically accessible molecule with a high potential for therapeutic applications, particularly in the realm of CNS disorders. Its structural similarity to known monoamine reuptake inhibitors makes it a compelling candidate for further investigation as a novel antidepressant or anxiolytic agent.
Future research should focus on the stereoselective synthesis of its enantiomers, as the biological activity of chiral drugs often resides in a single enantiomer. A thorough in vitro and in vivo pharmacological evaluation is necessary to determine its precise mechanism of action, potency, selectivity, and pharmacokinetic profile. Furthermore, exploring its activity against other potential targets, such as the STAT3 signaling pathway, could unveil new and exciting therapeutic opportunities.
References
- Mahaney, P. E., et al. (2009). Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(19), 5647-5650.
- Stocking, E. M., et al. (2010). Exploration of Structure-Activity Relationships for Dual Serotonin Transporter Reuptake Inhibitors-Histamine H3 Receptor Antagonists. Current Topics in Medicinal Chemistry, 10(5), 596-616.
-
Organic Chemistry Portal. Henry Reaction. Available from: [Link]
- Gao, D., et al. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(11), 2549-2558.
-
Wikipedia. Henry reaction. Available from: [Link]
-
MDPI. Design, Synthesis and Biological Evaluation of N,N-Substituted Amine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors. Available from: [Link]
-
ResearchGate. Structure -- activity relationship (SAR)-based drug discovery leading to fluoxetine (Prozac), the first SSRI. Available from: [Link]
-
Wikipedia. Serotonin–norepinephrine–dopamine reuptake inhibitor. Available from: [Link]
-
ResearchGate. The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. Available from: [Link]
-
SynArchive. Henry Reaction. Available from: [Link]
-
PMC. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Available from: [Link]
- Google Patents. Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
-
PMC. Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite. Available from: [Link]
Sources
- 1. Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Henry Reaction [organic-chemistry.org]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Chapter - The Nitroaldol (Henry) Reaction as the Key Step for the Synthesis of Some Natural Products | Bentham Science [benthamscience.com]
- 6. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Purification of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol: A Comprehensive Guide
An Application Note and Protocol for Researchers
Abstract
This document provides a detailed protocol for the synthesis and purification of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, a valuable chiral building block in medicinal chemistry and drug development. The synthetic strategy is centered around a robust and scalable three-step sequence starting from 4-(benzyloxy)benzaldehyde. The protocol details the synthesis of the racemic compound followed by a comprehensive guide to its purification. Furthermore, this note addresses the critical aspect of chirality, offering a validated protocol for enantiomeric resolution via diastereomeric salt formation and discussing modern chromatographic approaches for chiral separation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing both the practical steps and the scientific rationale behind them.
Introduction and Strategic Rationale
3-Amino-3-arylpropan-1-ol scaffolds are prevalent in a variety of pharmacologically active molecules. The title compound, featuring a protected phenol and a primary amino alcohol, serves as a key intermediate for synthesizing more complex drug candidates. The primary challenge in its preparation lies in the efficient and controlled construction of the 1,3-amino alcohol functionality.
The synthetic approach detailed herein was selected for its reliability and use of well-established chemical transformations. The strategy involves a three-step sequence:
-
Knoevenagel Condensation: Formation of the carbon-carbon backbone by reacting 4-(benzyloxy)benzaldehyde with an activated methylene compound.
-
Michael Addition: Introduction of the nitrogen functionality via conjugate addition of an amine to the resulting α,β-unsaturated system.
-
Ester Reduction: Conversion of the ester group to the primary alcohol to yield the final product.
This pathway is advantageous as it builds the molecule in a convergent manner and introduces the key functional groups sequentially, allowing for good control over the chemical process. The final product is obtained as a racemic mixture, which is typical for this synthetic route. Therefore, subsequent purification and chiral resolution are critical steps for its application in asymmetric synthesis.
Synthesis Workflow Diagram
The overall process from starting materials to the purified enantiomers is outlined below.
Caption: Overall workflow for the synthesis and purification of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol.
Detailed Experimental Protocol: Synthesis of Racemic 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
This protocol details the synthesis of the racemic mixture. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Reagents and Solvents
| Reagent / Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-(Benzyloxy)benzaldehyde | 212.24 | 10.0 g | 47.1 | Starting Material |
| Ethyl Acetoacetate | 130.14 | 6.75 g | 51.8 | 1.1 eq |
| Piperidine | 85.15 | 0.40 g | 4.7 | 0.1 eq |
| Acetic Acid | 60.05 | 0.57 g | 9.4 | 0.2 eq |
| Toluene | 92.14 | 100 mL | - | Solvent |
| Anhydrous Ethanol | 46.07 | 150 mL | - | Solvent |
| Ammonia (7N in MeOH) | 17.03 | ~33.6 mL | ~235.5 | ~5.0 eq |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 3.58 g | 94.3 | 2.0 eq |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - | Solvent |
| Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying Agent |
Step 1: Knoevenagel Condensation to Ethyl 2-acetyl-3-(4-(benzyloxy)phenyl)acrylate
Rationale: This reaction, a variant of the Knoevenagel condensation, forms the carbon skeleton. Piperidine acts as a basic catalyst to deprotonate the active methylene compound (ethyl acetoacetate), which then attacks the aldehyde. Acetic acid is added to facilitate the final dehydration step. A Dean-Stark apparatus is used to remove the water byproduct, driving the reaction to completion.
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-(benzyloxy)benzaldehyde (10.0 g, 47.1 mmol), ethyl acetoacetate (6.75 g, 51.8 mmol), piperidine (0.40 g, 4.7 mmol), and acetic acid (0.57 g, 9.4 mmol) in toluene (100 mL).
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).
-
Monitor the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.
-
Once complete, cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which is often used in the next step without further purification.
Step 2: Michael Addition and Decarboxylation
Rationale: This step introduces the amine functionality. Ammonia acts as a nucleophile in a conjugate (Michael) addition to the α,β-unsaturated system. The intermediate subsequently undergoes hydrolysis and decarboxylation under the reaction conditions to yield the β-amino ester.
Procedure:
-
Dissolve the crude product from Step 1 in anhydrous ethanol (150 mL) in a sealable pressure vessel.
-
Cool the solution in an ice bath and add a 7N solution of ammonia in methanol (33.6 mL, 235.5 mmol).
-
Seal the vessel tightly and allow it to warm to room temperature. Stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC (9:1 Hexanes:Ethyl Acetate). The disappearance of the starting material indicates completion.
-
Upon completion, carefully vent the vessel in a fume hood. Concentrate the reaction mixture under reduced pressure to remove the solvents and excess ammonia. The resulting crude residue is ethyl 3-amino-3-(4-(benzyloxy)phenyl)propanoate.
Step 3: Reduction of the Ester to 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the ester to a primary alcohol. It is a hazardous reagent that reacts violently with water; therefore, anhydrous conditions are essential. The workup procedure is designed to safely quench the excess LiAlH₄ and precipitate aluminum salts for easy removal.
Procedure:
-
Set up a 500 mL three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer. Dry the glassware thoroughly in an oven before use.
-
Suspend LiAlH₄ (3.58 g, 94.3 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere and cool the slurry to 0 °C in an ice bath.
-
Dissolve the crude β-amino ester from Step 2 in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ slurry via the dropping funnel over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours, or until TLC analysis (9:1 CH₂Cl₂:MeOH) shows complete consumption of the starting material.
-
Cool the mixture back to 0 °C and carefully quench the reaction by the sequential, dropwise addition of:
-
3.6 mL of water
-
3.6 mL of 15% (w/v) aqueous NaOH
-
10.8 mL of water
-
-
Stir the resulting granular white precipitate vigorously for 1 hour at room temperature.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude racemic 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol.
Purification Protocol
The crude product from the synthesis contains residual impurities and requires purification. Silica gel chromatography is the most effective method for obtaining a high-purity racemic product.
Rationale: The target molecule is a polar amino alcohol. The basic nature of the amine can cause significant tailing on standard acidic silica gel. To mitigate this, the eluent system is treated with a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide. This deactivates the acidic sites on the silica, resulting in better peak shape and improved separation.
Procedure: Flash Column Chromatography
-
Prepare the Eluent: Prepare a mobile phase of Dichloromethane (CH₂Cl₂), Methanol (MeOH), and Triethylamine (TEA) in a ratio of 95:4.5:0.5.
-
Pack the Column: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack the column. Equilibrate the column with the prepared eluent until the baseline is stable.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or CH₂Cl₂ and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.
-
Elution: Elute the column with the prepared mobile phase, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC (using the same eluent system) and stain with potassium permanganate or ninhydrin to visualize the product.
-
Combine and Concentrate: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified racemic 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, typically as a white solid or a viscous oil.
Protocol for Enantiomeric Resolution
The synthesis produces a 1:1 mixture of (R) and (S) enantiomers. For pharmaceutical applications, separation of these enantiomers is essential. Diastereomeric salt resolution is a classical and effective method for large-scale separation.
Rationale: This method relies on reacting the racemic amine with a single enantiomer of a chiral acid.[1] This creates a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization. A patent for the resolution of the closely related 3-amino-3-phenylpropanol uses tosyl-D-proline, demonstrating the efficacy of this approach.[2] After separating one diastereomeric salt, the pure enantiomer is liberated by treatment with a base.
Caption: Logical flow of enantiomeric resolution by diastereomeric salt formation.
Procedure: Resolution with (+)-Dibenzoyl-D-tartaric acid
-
Dissolve the purified racemic amino alcohol (1.0 eq) in a suitable solvent like methanol or a mixture of methanol and ethyl acetate at an elevated temperature.
-
In a separate flask, dissolve (+)-Dibenzoyl-D-tartaric acid (0.5 eq) in the same solvent, heating gently if necessary.
-
Add the resolving agent solution to the amino alcohol solution.
-
Allow the mixture to cool slowly to room temperature, then cool further in an ice bath or refrigerator for several hours to facilitate crystallization. One diastereomeric salt should preferentially crystallize.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This is the first crop.
-
Concentrate the mother liquor to obtain subsequent crops if necessary. Check the enantiomeric purity of the amine from each crop by chiral HPLC.
-
To liberate the free amine, suspend the purified diastereomeric salt in water and add 2M NaOH solution until the pH is >12.
-
Extract the free amine with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol.
Note on Chiral Analysis: Analytical chiral HPLC or SFC is essential to determine the enantiomeric excess (ee) of the resolved product. Polysaccharide-based chiral stationary phases, such as those derived from amylose or cellulose phenylcarbamates, are highly effective for separating amino alcohols.[3][4]
Safety Precautions
-
Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and water-reactive. Handle under an inert atmosphere (Nitrogen or Argon). Quench carefully at low temperatures.
-
Solvents: Toluene, THF, Ethanol, and Methanol are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Acids and Bases: Handle corrosive reagents like HCl and NaOH with appropriate gloves and eye protection.
References
- Chiral separation of amino-alcohols using extractant impregnated resins.
-
Cimarelli, C., & Palmieri, G. (2002). Stereoselective Reduction of Enantiopure β-Enamino Esters by Hydride: A Convenient Synthesis of Both Enantiopure β-Amino Esters. The Journal of Organic Chemistry, 67(12), 4025–4030. [Link]
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
-
Chemo- and Diastereoselective Reduction of .beta.-Enamino Esters: A Convenient Synthesis of Both cis- and trans-.gamma.-Amino Alcohols and .beta.-Amino Esters. The Journal of Organic Chemistry. [Link]
- Nishioka, R., et al. (2016). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
- Organocatalytic Transfer Hydrogenation and Hydrosilylation Reactions.
-
1,4-Reduction of α,β-unsaturated compounds. Organic Chemistry Portal. [Link]
-
Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem.com. [Link]
- Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. Journal of Visualized Experiments.
-
3-Amino-3-(4-methylphenyl)propan-1-ol. ChemBK. [Link]
- Method for resolving 3-amino-3-phenylpropanol.
- 3-amino-3-arylpropan-1-ol-derivates, their preparation and use.
- Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Medicinal Chemistry.
- A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
-
3-Amino-1-phenylpropan-1-ol. PubChem. [Link]
- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chrom
- Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
-
3-Methylamino-3-phenylpropan-1-ol. ResearchGate. [Link]
- Preparation method of 3-methylamino-1-phenylpropanol.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
1H NMR and 13C NMR spectra of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
An Application Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
Introduction
3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is a multifaceted organic molecule featuring a chiral center and a variety of functional groups, including a primary amine, a primary alcohol, a benzyl ether, and a para-substituted aromatic ring. This structural complexity makes it an excellent candidate for detailed analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the acquisition and in-depth interpretation of the ¹H and ¹³C NMR spectra of this compound. By elucidating the correlation between the molecule's structure and its spectral data, this guide provides a framework for the characterization of analogous compounds. The principles discussed herein, particularly the effects of chirality on proton signals, are fundamental to stereochemical analysis in modern chemistry.
Molecular Structure and Predicted Spectral Features
A thorough understanding of the molecule's structure is the cornerstone of accurate spectral interpretation. The key structural features influencing the NMR spectra are:
-
Chiral Center: The carbon atom bonded to the amino group and the phenyl ring (C3) is a stereocenter. A critical consequence of this chirality is the magnetic non-equivalence of the protons on the adjacent methylene group (C2), rendering them diastereotopic.[1] This means they will have distinct chemical shifts and will couple with each other.
-
Aromatic Systems: The molecule contains two distinct aromatic rings: a para-substituted phenyl ring and a monosubstituted phenyl ring from the benzyl group. This will result in characteristic signals in the aromatic region of the spectra.
-
Functional Groups: The electron-withdrawing nature of the oxygen and nitrogen atoms will cause a downfield (deshielding) effect on adjacent protons and carbons.
-
Labile Protons: The protons of the amine (-NH₂) and alcohol (-OH) groups are exchangeable. Their signals are often broad, and their chemical shifts are highly sensitive to solvent, concentration, and temperature.[2][3]
Based on this structure, we anticipate 12 unique proton environments and 16 unique carbon environments.
Caption: Molecular structure of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol with atom labeling.
Experimental Protocols
The quality of NMR data is directly dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.
Protocol 1: Sample Preparation
-
Compound Purity: Ensure the sample of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is of high purity (>95%) to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent Selection: Dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.[4]
-
DMSO-d₆: Recommended choice. It effectively dissolves the compound and its residual water peak does not typically overlap with analyte signals. The labile -OH and -NH₂ protons are often well-resolved as broad singlets.
-
CDCl₃: A viable alternative, but the compound's solubility may be lower. The labile proton signals may exchange more rapidly or be broader and harder to observe.
-
Reference Standard: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ = 0.00 ppm).[5][6]
-
-
Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Tube Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Protocol 2: NMR Data Acquisition
These protocols are based on a standard 400 or 500 MHz NMR spectrometer.[7][8]
-
Spectrometer Preparation: Insert the sample, lock the field on the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity and resolution.[7] Tune and match the probe for the appropriate nucleus (¹H or ¹³C).[9]
-
¹H NMR Acquisition:
-
Pulse Angle: 30-45° flip angle to balance signal intensity with relaxation time, allowing for faster acquisition.[7]
-
Spectral Width: ~12-16 ppm, sufficient to cover the typical range for organic molecules.
-
Acquisition Time: ~3-4 seconds to ensure good digital resolution.[7]
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[10]
-
-
¹³C NMR Acquisition:
-
Mode: Proton-decoupled (¹³C{¹H}) to simplify the spectrum to singlets for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.[8]
-
Pulse Angle: 30-45° flip angle.
-
Spectral Width: ~220-240 ppm.[8]
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.[10]
-
Caption: Workflow for NMR data acquisition and analysis.
¹H NMR Spectrum: Interpretation and Analysis
The ¹H NMR spectrum provides detailed information about the proton framework of the molecule. The signals are analyzed based on their chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment and Rationale |
| Hl,m,n,o,p | 7.25 - 7.45 | Multiplet | 5H | Benzyl Phenyl Protons: Protons on the monosubstituted phenyl ring of the benzyl group. They typically appear as a complex multiplet.[11] |
| Hf,g | ~7.20 | Doublet | 2H | Aromatic Protons (ortho to -CH): These protons are on the p-disubstituted ring. They are ortho to the propanol chain and will appear as a doublet due to coupling with Hh,i. |
| Hh,i | ~6.95 | Doublet | 2H | Aromatic Protons (ortho to -O): These protons are ortho to the electron-donating benzyloxy group, causing them to be shielded (upfield shift) relative to Hf,g. They appear as a doublet from coupling to Hf,g. |
| Hj,k | ~5.10 | Singlet | 2H | Benzylic Protons (-O-CH₂-Ph): These protons are adjacent to an oxygen and an aromatic ring, resulting in a significant downfield shift. With no adjacent protons, the signal is a singlet. |
| He | ~4.10 | Multiplet | 1H | Methine Proton (-CH-N): This proton is on the chiral center, deshielded by the adjacent phenyl ring and amino group. It will be split by the diastereotopic protons Hc,d. |
| Ha,b | ~3.55 | Multiplet | 2H | Methylene Protons (-CH₂-OH): Deshielded by the adjacent hydroxyl group. The signal will be a multiplet due to coupling with Hc,d. |
| Hc, Hd | 1.80 - 2.10 | Multiplets | 2H (1H each) | Diastereotopic Methylene Protons: Due to the adjacent chiral center (C3), Hc and Hd are chemically non-equivalent.[1] They will appear as two distinct multiplets, each split by the other and by the protons on C1 and C3. |
| -NH₂ | Variable (2.0-4.0) | Broad Singlet | 2H | Amine Protons: Labile protons with a chemical shift and appearance highly dependent on solvent and concentration.[2] |
| -OH | Variable (2.0-5.0) | Broad Singlet | 1H | Alcohol Proton: Labile proton, often seen as a broad singlet. Its chemical shift is influenced by hydrogen bonding.[3] |
¹³C NMR Spectrum: Interpretation and Analysis
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a direct count of the carbon environments.
| Carbon Label | Predicted δ (ppm) | Assignment and Rationale |
| C7 | ~158 | C-O (Aromatic): The aromatic carbon directly attached to the ether oxygen is significantly deshielded.[12][13] |
| C11 | ~137 | C-ipso (Benzyl): The quaternary carbon of the benzyl ring to which the methylene group is attached. |
| C4 | ~135 | C-ipso (p-substituted): The quaternary carbon of the p-substituted ring to which the propanol chain is attached. |
| C6, C8 | ~128.6 | C-H (Aromatic): Aromatic carbons from the benzyl ring. |
| C13 | ~128.0 | C-H (Aromatic): Para-carbon of the benzyl ring. |
| C12, C14 | ~127.5 | C-H (Aromatic): Aromatic carbons from the benzyl ring. |
| C5, C9 | ~127.2 | C-H (Aromatic): Carbons ortho to the propanol chain in the p-substituted ring. |
| C15, C16 | ~115 | C-H (Aromatic): Carbons ortho to the ether oxygen in the p-substituted ring, shielded by the electron-donating effect. |
| C10 | ~70 | Benzylic Carbon (-O-CH₂-Ph): Carbon of the benzyl ether methylene group, deshielded by the adjacent oxygen.[12] |
| C1 | ~61 | Alcohol Carbon (-CH₂-OH): Aliphatic carbon attached to the hydroxyl group.[13] |
| C3 | ~55 | Methine Carbon (-CH-N): Aliphatic carbon attached to the amino group and phenyl ring. |
| C2 | ~40 | Methylene Carbon (-CH-CH₂-): Aliphatic carbon adjacent to the chiral center. |
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol allows for its unambiguous structural confirmation. The ¹H NMR spectrum is particularly informative, providing clear evidence of the chiral center through the observation of diastereotopic methylene protons. The ¹³C NMR spectrum complements this by confirming the presence of 16 unique carbon environments, consistent with the proposed structure. This application note provides a robust protocol and detailed interpretative guide that can be readily adapted for the structural elucidation of other complex small molecules in pharmaceutical and chemical research.
References
-
University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available at: [Link]
-
Hardy, J. A., et al. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Available at: [Link]
-
Scribd. Chemists' 13C NMR Shift Guide. Available at: [Link]
-
Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
-
Kwantlen Polytechnic University. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. KPU Pressbooks. Available at: [Link]
-
Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Available at: [Link]
-
Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
-
University of Bath. 13C NMR Spectroscopy. Available at: [Link]
-
Wawer, I., & Asztemborska, M. (2024). Chapter 4: NMR Discrimination of Chiral Organic Compounds. Royal Society of Chemistry. Available at: [Link]
-
Tucholska, K., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. Available at: [Link]
-
Boston University. Basic NMR Concepts. Available at: [Link]
-
University of Colorado Boulder. Table of Characteristic Proton NMR Shifts. Available at: [Link]
-
Washington University in St. Louis. (2021). Common NMR experiments and the time it takes to run them. Available at: [Link]
-
Alfa Chemistry. References for NMR Chemical Shifts of Common Solvent Impurities. Available at: [Link]
-
ResearchGate. Differentiation of Chiral Compounds Using NMR Spectroscopy. Available at: [Link]
-
Oregon State University. 1H NMR Chemical Shift. Available at: [Link]
-
Royal Society of Chemistry. (2021). Supporting information. Available at: [Link]
-
Gholami, H., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]
-
Royal Society of Chemistry. Supporting information. Available at: [Link]
-
Abraham, R. J., & Mobli, M. (2007). 1H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. PubMed. Available at: [Link]
-
PubChem. 3-(4-(Benzyloxy)phenyl)propan-1-ol. Available at: [Link]
-
ResearchGate. Displays the chemical shift changes (δ) in ppm for 1 H NMR between.... Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962). Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
-
Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link]
-
Stefov, V., et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
-
CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available at: [Link]
-
ResearchGate. (2012). 3-Methylamino-3-phenylpropan-1-ol. Available at: [Link]
-
Matrix Fine Chemicals. 3-AMINO-3-PHENYLPROPAN-1-OL | CAS 14593-04-5. Available at: [Link]
-
Pharmaffiliates. CAS No : 74681-55-3 | Product Name : 3-(Benzyl(methyl)amino)-1-phenylpropan-1-ol. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. (1)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. rsc.org [rsc.org]
- 7. books.rsc.org [books.rsc.org]
- 8. sites.bu.edu [sites.bu.edu]
- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 10. chem.as.uky.edu [chem.as.uky.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
High-Resolution Mass Spectrometric Characterization of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a detailed protocol for the comprehensive analysis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, a key intermediate in pharmaceutical synthesis, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodology leverages Electrospray Ionization (ESI) for its efficiency in ionizing polar molecules containing primary amines.[1][2][3] We detail a robust protocol encompassing sample preparation, optimized liquid chromatography conditions for separation, and mass spectrometer parameters for both full scan (MS1) and tandem mass spectrometry (MS2) analysis. A defining aspect of this guide is the in-depth elucidation of the compound's fragmentation pathway, which serves as a reliable method for its structural confirmation. The protocols herein are designed to be self-validating, providing researchers and drug development professionals with a definitive guide for the accurate identification and characterization of this and structurally related compounds.
Introduction: The Analytical Imperative
3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is a molecule of significant interest in medicinal chemistry, often serving as a crucial building block for more complex pharmaceutical agents.[4] Its structure, incorporating a primary amine, a primary alcohol, and a benzyloxy-phenyl moiety, necessitates a highly specific and sensitive analytical technique for unambiguous identification and purity assessment. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preeminent technique for this purpose, combining the separation power of chromatography with the mass-resolving capability and structural insight of mass spectrometry.[5][6]
The rationale for employing positive mode Electrospray Ionization (ESI) is grounded in the physicochemical properties of the analyte. The primary amine group possesses a high proton affinity, readily accepting a proton in the acidic mobile phase to form a stable [M+H]⁺ ion, which is the prerequisite for mass analysis.[7][8] This "soft" ionization technique preserves the molecular ion, allowing for its isolation and subsequent fragmentation to generate a structural fingerprint.[9] This application note provides the foundational methodology to perform this analysis with high confidence and reproducibility.
Experimental Design & Protocols
Materials and Reagents
All solvents and reagents must be of the highest purity to minimize background interference and ensure analytical accuracy.[10]
-
Analyte: 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol standard (≥98% purity)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm)
-
Mobile Phase Additive: Formic Acid (LC-MS Grade, ≥99%)
Sample Preparation Protocol
The goal of sample preparation is to create a clean, dilute solution of the analyte compatible with the LC-MS system.[11][12]
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the analyte standard and transfer it to a 1.5 mL microcentrifuge tube. Add 1.0 mL of methanol to dissolve the compound completely. Vortex for 30 seconds. This stock solution can be stored at -20°C for up to one month.
-
Working Solution (1 µg/mL): Perform a serial dilution of the stock solution. Transfer 10 µL of the 1 mg/mL stock solution into a new tube containing 990 µL of 50:50 (v/v) Acetonitrile:Water. This creates a 10 µg/mL intermediate solution. Then, transfer 100 µL of this intermediate solution into a clean autosampler vial containing 900 µL of the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid). This yields a final working concentration of 1 µg/mL.
-
System Blank: Prepare a vial containing only the initial mobile phase to be run between samples to check for carryover.
Instrumentation and Methodologies
The following parameters are established for a standard Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
Workflow for Spectroscopic Analysis
Caption: General workflow for LC-MS/MS analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Rationale |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | Provides excellent retention and separation for moderately polar small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification ensures the analyte is protonated for optimal peak shape and ESI efficiency.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring sharp peaks and efficient ionization. |
| Gradient | 5% B to 95% B over 8 min; hold for 2 min | A standard gradient to elute the compound and clean the column of any late-eluting impurities. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity for better chromatographic performance. |
| Injection Volume | 2 µL | A small volume prevents column overloading and peak distortion. |
Table 2: Mass Spectrometry Parameters
| Parameter | Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The primary amine is highly basic and readily protonates to form [M+H]⁺.[2][3] |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for stable ion generation. |
| Gas Temperature | 325 °C | Facilitates desolvation of the ESI droplets to release gas-phase ions. |
| Drying Gas Flow | 10 L/min | Aids in the desolvation process. |
| Nebulizer Pressure | 45 psi | Controls the formation of fine droplets for efficient ionization. |
| MS1 Scan Range | m/z 50 - 500 | Covers the expected molecular ion and potential low-mass fragments. |
| MS2 Precursor Ion | m/z 258.15 | The calculated monoisotopic mass of the protonated analyte [C₁₆H₁₉NO₂ + H]⁺. |
| Collision Energy | 20 eV (Stepped 15, 20, 25 eV) | A moderate energy to induce characteristic fragmentation without complete annihilation of the ion. |
Results and Discussion: Deciphering the Molecular Signature
Full Scan (MS1) Analysis
Following injection, the analyte is expected to elute as a sharp, symmetrical peak from the C18 column. The full scan mass spectrum acquired at the apex of this chromatographic peak will show a dominant ion at m/z 258.1489 . This corresponds to the protonated molecular ion, [M+H]⁺, confirming the molecular weight of the compound (Calculated for [C₁₆H₂₀NO₂]⁺: 258.1489). The high-resolution mass measurement provides strong evidence for the elemental composition of the molecule.
Tandem MS (MS2) Fragmentation Analysis
The true power of this method lies in the MS2 analysis, which provides a structural fingerprint of the molecule. By isolating the precursor ion (m/z 258.15) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. The resulting product ion spectrum is dominated by fragments that arise from the cleavage of the molecule's weakest bonds and the formation of stable ions.
The fragmentation of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is primarily dictated by its three key functional regions: the benzyloxy ether, the amino group, and the propanol chain.
-
The Tropylium Ion (m/z 91.05): The most significant and often the base peak in the spectrum is observed at m/z 91.05. This fragment is the hallmark of compounds containing a benzyl group.[13] It is formed by the cleavage of the C-O ether bond, generating a benzyl cation which rapidly rearranges into the highly stable, aromatic tropylium ion. This is the most energetically favorable fragmentation pathway.
-
Loss of Water (m/z 240.14): A common fragmentation pathway for alcohols is the neutral loss of water (H₂O, 18.01 Da).[1] This results in a significant peak at m/z 240.1383.
-
Alpha-Cleavage Product (m/z 228.11): Alpha-cleavage, the breaking of a bond adjacent to the nitrogen atom, is a characteristic fragmentation for amines.[14][15] The cleavage of the C2-C3 bond of the propanol chain results in the loss of a neutral C₂H₅O radical and the formation of the ion [CH(NH₂)(C₆H₄OCH₂Ph)]⁺ at m/z 228.1176.
Sources
- 1. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chembk.com [chembk.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. rsc.org [rsc.org]
- 7. 1-Propanol, 3-amino- (CAS 156-87-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. researchgate.net [researchgate.net]
- 9. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]
- 10. tecan.com [tecan.com]
- 11. Essential Guide to LCMS Sample Preparation Techniques [hplcvials.com]
- 12. opentrons.com [opentrons.com]
- 13. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Note: A Robust HPLC Method for the Analysis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
Abstract
This application note details a comprehensive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, a chiral amino alcohol intermediate of significant interest in pharmaceutical synthesis. The presented method is designed to provide high-resolution separation and accurate quantification, addressing the analytical challenges posed by the compound's dual amino and hydroxyl functionalities. This document provides a step-by-step protocol for both achiral and chiral analysis, discusses the rationale behind the method development, and presents a framework for validation, ensuring trustworthiness and scientific integrity for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is a key chiral building block in the synthesis of various pharmaceutical agents. Its structure, comprising a primary amine, a secondary alcohol, and a bulky benzyloxy-substituted phenyl group, necessitates a robust analytical method for purity assessment, impurity profiling, and enantiomeric excess determination. The stereochemistry of such intermediates is of paramount importance, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Therefore, a reliable and accurate analytical method is crucial for quality control and regulatory compliance throughout the drug development lifecycle.[1][2]
High-Performance Liquid Chromatography (HPLC) stands as the premier technique for the analysis of such non-volatile, thermally labile compounds. This note describes a reverse-phase HPLC (RP-HPLC) method for achiral analysis and a chiral HPLC method for enantiomeric separation.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a selective and robust HPLC method.
| Property | Value/Information | Source |
| Chemical Name | 3-amino-3-[4-(benzyloxy)phenyl]propan-1-ol | [3] |
| CAS Number | 182057-85-8 | [3] |
| Molecular Formula | C₁₆H₁₉NO₂ | [3] |
| Molecular Weight | 257.33 g/mol | Calculated |
| Structure | ||
| Functional Groups | Primary Amine (-NH₂), Secondary Alcohol (-OH), Phenyl Ether | |
| Predicted pKa | The primary amine is predicted to have a pKa in the range of 9.0-10.0, making it basic. | |
| Predicted logP | The presence of the phenyl and benzyloxy groups suggests a moderate to high lipophilicity. | |
| UV Absorbance | The phenyl ring and benzyloxy group are expected to exhibit strong UV absorbance around 220 nm and 265 nm. |
Method Development Strategy: A Rationale-Driven Approach
The development of a successful HPLC method hinges on a systematic approach to selecting the stationary phase, mobile phase, and detection parameters.
Achiral Analysis: Reversed-Phase HPLC
For routine purity analysis and quantification of the bulk compound, a reversed-phase method is the workhorse of the modern chromatography lab.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is chosen for its versatility and proven ability to retain moderately polar to nonpolar compounds. The hydrophobic C18 chains will interact with the phenyl and benzyloxy groups of the analyte, providing good retention. To mitigate peak tailing often associated with basic amines, a column with end-capping or a base-deactivated silica is highly recommended.
-
Mobile Phase Optimization:
-
Aqueous Phase: A buffered aqueous phase is critical for controlling the ionization state of the primary amine. A buffer in the pH range of 3-4, such as a phosphate or formate buffer, will ensure the amine is fully protonated, leading to more consistent retention times and improved peak shape.
-
Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. A gradient elution from a lower to a higher concentration of acetonitrile will be employed to ensure elution of the main analyte with a good peak shape and to resolve any potential impurities with different polarities.
-
-
Detection: Given the presence of the aromatic rings, UV detection is the most straightforward and sensitive method. A primary wavelength of 220 nm is chosen for high sensitivity, with a secondary wavelength of 265 nm for confirmation.
Chiral Analysis: Enantiomeric Separation
The separation of enantiomers requires a chiral environment, which can be achieved through a chiral stationary phase (CSP) or a chiral mobile phase additive. The use of a CSP is generally preferred for its robustness and broader applicability.[2][4]
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are highly effective for the separation of a wide range of chiral compounds, including amino alcohols.[1][5] A column with a coated or immobilized amylose tris(3,5-dimethylphenylcarbamate) selector is proposed as a starting point.
-
Mobile Phase for Chiral Separation: Chiral separations on polysaccharide-based CSPs are often achieved in normal-phase, polar organic, or reversed-phase modes.
-
Normal-Phase: A mobile phase consisting of a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is a common choice. The addition of a small amount of an amine modifier, such as diethylamine (DEA) or ethylenediamine (EDA), is often necessary to improve peak shape and reduce analyte interaction with residual silanols on the silica support.[1]
-
Reversed-Phase: Some modern polysaccharide-based CSPs are also compatible with reversed-phase conditions, which can be advantageous for LC-MS applications.
-
Detailed Protocols
Protocol 1: Achiral Purity Analysis by RP-HPLC
Objective: To determine the purity of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol and quantify related substances.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (Base-deactivated) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm and 265 nm |
Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Solution (0.1 mg/mL): Dilute the stock solution 1:10 with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Workflow Diagram: Achiral Analysis
Caption: Workflow for achiral purity analysis.
Protocol 2: Chiral Separation for Enantiomeric Purity
Objective: To separate and quantify the enantiomers of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol.
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) coated on silica, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
Sample Preparation:
-
Racemic Standard (0.5 mg/mL): Prepare a solution of the racemic mixture of the analyte in the mobile phase. This is crucial for confirming the elution order and resolution of the enantiomers.
-
Sample Solution (0.5 mg/mL): Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter compatible with organic solvents.
Workflow Diagram: Chiral Analysis
Caption: Workflow for chiral enantiomeric analysis.
Method Validation and Trustworthiness
To ensure the reliability of the analytical data, the described methods should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentration levels should be evaluated.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The HPLC methods outlined in this application note provide a robust framework for the comprehensive analysis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol. The reversed-phase method offers a reliable approach for purity determination, while the chiral method enables the critical assessment of enantiomeric purity. The provided protocols, grounded in established chromatographic principles, are designed to be a valuable resource for scientists in the pharmaceutical industry, ensuring the quality and consistency of this important synthetic intermediate.
References
-
Brückner, H., et al. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Journal of Chromatography A, 387, 255-265. [Link]
-
Narayanan, S. R., & K, S. (2013). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia, 76(21-22), 1439-1447. [Link]
-
PubChem. (n.d.). 3-Amino-1-phenylpropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Propanol, 3-amino-3-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
Caramante, I. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Liberty University. [Link]
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 253-261. [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
-
Moreno-Arribas, M. V., et al. (2000). Simultaneous HPLC Analysis of Biogenic Amines, Amino Acids, and Ammonium Ion as Aminoenone Derivatives in Wine and Beer Samples. Journal of Agricultural and Food Chemistry, 48(8), 3263-3269. [Link]
-
PubChem. (n.d.). 3-(Benzylamino)propanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. 3-amino-3-[4-(benzyloxy)phenyl]propan-1-ol | 182057-85-8 [sigmaaldrich.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Application Notes and Protocols for the Pharmaceutical Intermediate: 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol as a key pharmaceutical intermediate. This document covers its synthesis, characterization, and application in the construction of complex bioactive molecules, with a focus on providing practical, field-proven insights and robust protocols.
Introduction: A Versatile Chiral Building Block
3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is a chiral amino alcohol that serves as a valuable building block in medicinal chemistry. Its structure, featuring a primary amine, a secondary alcohol, and a protected phenol, offers multiple points for chemical modification, making it a versatile scaffold for the synthesis of a wide range of pharmaceutical agents. The presence of the benzyloxy protecting group on the phenol allows for selective reactions at the amino and hydroxyl functionalities, with the option for deprotection at a later synthetic stage to introduce further diversity.
The primary application of this intermediate lies in the synthesis of chiral drugs where the stereochemistry of the amino and alcohol groups is crucial for biological activity. Notably, derivatives of 3-amino-1-phenylpropan-1-ol are core structures in several approved drugs, particularly those targeting the central nervous system, such as antidepressants.[1][2]
Key Physicochemical Properties (Predicted and Analog-Based)
| Property | Value | Source |
| CAS Number | 182057-85-8 | |
| Molecular Formula | C₁₆H₁₉NO₂ | [3] |
| Molecular Weight | 257.33 g/mol | |
| Appearance | Expected to be a white to off-white solid | General knowledge |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents | General knowledge |
Synthesis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
The synthesis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol can be achieved through a multi-step sequence, typically involving the formation of a β-aminoketone followed by a stereoselective reduction. The following is a representative synthetic workflow.
Caption: Synthetic workflow for 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol.
Protocol: Synthesis of the Aminoketone Precursor
This protocol describes the synthesis of the key intermediate, 3-Amino-1-(4-(benzyloxy)phenyl)propan-1-one, via a Mannich-type reaction.
Materials:
-
4-Benzyloxyacetophenone
-
Paraformaldehyde
-
Ammonium chloride
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Diethyl ether
Procedure:
-
To a round-bottom flask, add 4-benzyloxyacetophenone (1.0 eq), paraformaldehyde (1.5 eq), and ammonium chloride (1.2 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Add water to the residue and basify with a saturated solution of sodium bicarbonate until the pH is ~8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to yield 3-Amino-1-(4-(benzyloxy)phenyl)propan-1-one.
Protocol: Asymmetric Reduction to the Amino Alcohol
This protocol details the stereoselective reduction of the aminoketone to the desired chiral amino alcohol using a Corey-Bakshi-Shibata (CBS) catalyst. This method is well-established for the asymmetric reduction of ketones.[4]
Materials:
-
3-Amino-1-(4-(benzyloxy)phenyl)propan-1-one
-
(R)- or (S)-CBS catalyst
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the CBS catalyst (0.05-0.1 eq) in anhydrous THF.
-
Cool the solution to -20 °C using a suitable cooling bath.
-
Slowly add the borane complex (1.1 eq) to the catalyst solution and stir for 10 minutes.
-
In a separate flask, dissolve the aminoketone (1.0 eq) in anhydrous THF.
-
Add the solution of the aminoketone dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench by the slow addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the enantiomerically enriched 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol.
Application in Pharmaceutical Synthesis: A Gateway to Novel Therapeutics
The primary utility of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is as a chiral precursor for the synthesis of more complex molecules. A key transformation is the etherification of the secondary alcohol, which is a common step in the synthesis of many antidepressant drugs.
Caption: General workflow for the application of the intermediate in drug synthesis.
Protocol: N-Protection and O-Arylation
This protocol describes a typical sequence of N-protection followed by O-arylation to generate a key structural motif found in many pharmaceuticals.
Materials:
-
3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine
-
Dichloromethane (DCM)
-
Sodium hydride (NaH)
-
Aryl halide (e.g., 4-fluorobenzonitrile)
-
Anhydrous Dimethylformamide (DMF)
Procedure (N-Protection):
-
Dissolve the amino alcohol (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq) and cool the solution to 0 °C.
-
Add Boc₂O (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N-Boc protected intermediate.
Procedure (O-Arylation):
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C and add a solution of the N-Boc protected intermediate (1.0 eq) in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the aryl halide (1.1 eq) and allow the reaction to warm to room temperature, then heat to 60-80 °C.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate and purify by column chromatography.
Characterization and Quality Control
Thorough characterization of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is essential to ensure its purity and identity before its use in subsequent synthetic steps.
Predicted Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyloxy and phenyl groups, a multiplet for the benzylic proton (CH-NH₂), multiplets for the methylene protons adjacent to the alcohol and the chiral center, and a triplet for the terminal methylene protons of the propanol chain. The amine and hydroxyl protons will likely appear as broad singlets.[3][5][6][7]
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic carbon, the two methylene carbons of the propanol chain, and the carbon of the benzyloxy methylene group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (257.33 g/mol ).[8][9][10]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is a strategically important intermediate for the synthesis of a variety of pharmaceutical compounds. Its versatile functionality and chiral nature make it a valuable tool for medicinal chemists. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for the successful synthesis and application of this key building block in drug discovery and development.
References
-
HMDB (2023). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962). Human Metabolome Database. Available at: [Link]
-
PrepChem.com. Synthesis of 3-amino-1-phenyl-propan-1-ol. Available at: [Link]
-
SpectraBase. 3-Amino-1-propanol - Optional[1H NMR] - Spectrum. Available at: [Link]
- Google Patents. EP1043306A2 - 3-amino-3-arylpropan-1-ol-derivates, their preparation and use.
-
PubChem. 3-amino-1-phenylpropan-1-ol. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. US8288587B2 - Chelate compounds.
- Chen, et al. (2022).
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
-
Wikipedia. PPPA (drug). Available at: [Link]
-
MDPI. Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Available at: [Link]
-
Semantic Scholar. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Available at: [Link]
- Google Patents. IL135452A - 3-amino-3-arylpropan-1-ol derivatives, their preparation and medicaments comprising them.
- Google Patents. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
-
PubMed. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Available at: [Link]
- Google Patents. CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
-
PubMed Central. Design, Synthesis and Evaluation of 3-(2-Aminoheterocycle)-4-benzyloxyphenylbenzamide Derivatives as BACE-1 Inhibitors. Available at: [Link]
-
Doc Brown's Chemistry. mass spectrum of propan-1-ol. Available at: [Link]
-
MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]
-
NIST WebBook. 3-Phenylpropanol, TMS derivative. Available at: [Link]
Sources
- 1. PPPA (drug) - Wikipedia [en.wikipedia.org]
- 2. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962) [hmdb.ca]
- 6. spectrabase.com [spectrabase.com]
- 7. 3-Aminopropanol(156-87-6) 1H NMR [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 3-Phenylpropanol, TMS derivative [webbook.nist.gov]
Protocol for biological screening of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
Application Note & Protocol
Topic: A Hierarchical Strategy for the Comprehensive Biological Screening of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document outlines a detailed, multi-tiered protocol for the comprehensive biological screening of the novel compound, 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol. The structural features of this molecule, combining a phenylpropanolamine backbone with a benzyloxyphenyl moiety, suggest potential interactions with multiple, high-value drug target classes. Phenylpropanolamine derivatives are known to exhibit sympathomimetic activities, often through modulation of G-protein coupled receptors (GPCRs), while benzyloxyphenyl groups are present in compounds targeting signaling proteins such as kinases.[1][2][3][4] To systematically deorphanize this compound, we propose a hierarchical screening cascade designed to first identify broad cytotoxic or phenotypic effects, then to pinpoint activity against major target families, and finally to elucidate the specific mechanism of action. This guide provides detailed, field-proven protocols for each stage, emphasizing the scientific rationale behind experimental choices to ensure robust and reproducible data generation.
Introduction: Rationale for a Tiered Screening Approach
The compound 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol presents an intriguing scaffold for biological investigation. Its core structure is analogous to phenylpropanolamine, a sympathomimetic agent known to act as a nonselective adrenergic receptor agonist.[2][5] Adrenergic receptors are members of the GPCR superfamily, which represents one of the most successful target classes for therapeutics.[6] Furthermore, the presence of the benzyloxyphenyl group is a feature found in inhibitors of key signaling pathways, including the STAT3 pathway, which is often dysregulated in cancer.[3][4]
Given this dual potential, a broad, unbiased screening approach is insufficient. A structured, hierarchical strategy is essential to efficiently identify its primary biological activity and potential therapeutic applications while also flagging potential off-target liabilities early in the discovery process.[7][8] Our proposed workflow is divided into three tiers:
-
Tier 1: Primary Screening. A broad-spectrum analysis to assess fundamental effects on cell health and viability across a diverse panel of cell lines. The goal is to identify a general biological response and establish a safe concentration range for subsequent assays.
-
Tier 2: Target Class Deconvolution. Focused screening against high-probability target families (GPCRs, Kinases) to generate initial "hits" and confirm dose-dependent activity.
-
Tier 3: Mechanism of Action (MoA) & Selectivity Profiling. In-depth biochemical and cell-based assays to validate the molecular target, understand the mode of inhibition or activation, and assess selectivity.
This structured approach ensures that resources are focused efficiently, moving from high-throughput, broad assays to lower-throughput, more complex mechanistic studies only for compounds with confirmed activity.
Tier 1: Primary High-Throughput Screening (HTS)
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation.[9] This provides a foundational dataset, indicating whether the compound is cytotoxic, cytostatic, or largely inert at typical screening concentrations, and is essential for guiding the design of all subsequent experiments.[10][11]
Workflow for Tier 1 Screening
Caption: High-level workflow for Tier 1 primary cytotoxicity screening.
Protocol 2.1: Broad-Spectrum Cytotoxicity Screening using the NCI-60 Cell Line Panel
This protocol utilizes the well-established NCI-60 panel, a set of 60 diverse human cancer cell lines, to provide a comprehensive initial assessment of anticancer potential.[12] The Sulforhodamine B (SRB) assay is a robust and cost-effective method for measuring cell density based on total protein content.[12]
Materials:
-
3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol (Compound)
-
DMSO (Dimethyl sulfoxide), cell culture grade
-
NCI-60 cell lines
-
RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution (10 mM)
-
Multichannel pipette, automated liquid handler (optional)
-
Plate reader (510 nm absorbance)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. From this stock, create a single high-dose concentration (e.g., 10⁻⁵ M) for the initial screen.[12]
-
Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. Incubate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment.[12]
-
Time Zero (Tz) Plate: After the 24-hour incubation, fix one set of plates with cold 50% TCA to represent the cell population at the time of drug addition.[12]
-
Compound Addition: Add 100 µL of the prepared compound dilution to the remaining plates. Include vehicle control wells (DMSO only).
-
Incubation: Incubate the plates for an additional 48 hours.[12]
-
Cell Fixation: Terminate the assay by adding 50 µL of cold 50% TCA to all wells and incubate for 60 minutes at 4°C.
-
Staining: Discard the supernatant, wash the plates five times with tap water, and air dry. Add 100 µL of 0.4% SRB solution to each well and incubate for 10 minutes at room temperature.[12]
-
Washing: Remove unbound dye by washing five times with 1% acetic acid and air dry the plates again.
-
Signal Quantification: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Read the absorbance at 510 nm on a plate reader.
-
Data Analysis: Calculate the percentage growth inhibition relative to the no-drug control and the time-zero cell count. This distinguishes between cytostatic (values between 0 and 100) and cytotoxic (values less than 0) effects.[12]
Expected Outcome: This screen will identify if the compound has broad cytotoxic activity or selective activity against specific cancer types (e.g., leukemia, melanoma, colon). A lack of activity suggests the compound's primary mechanism may not be related to cytotoxicity, directing focus toward other target classes.
Tier 2: Target Class Deconvolution & Hit Confirmation
If Tier 1 screening reveals a potent effect (e.g., IC50 < 10 µM in multiple cell lines) or no effect, the next logical step is to screen against key target families suggested by the compound's structure. For 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, the primary candidates are GPCRs and protein kinases.
Protocol 3.1: GPCR Activity Screening (cAMP Assay)
This assay measures the modulation of cyclic AMP (cAMP), a critical second messenger for many GPCRs, particularly the Gs and Gi-coupled receptors like the adrenergic family.[6][13]
Materials:
-
HEK293 cells (or other suitable host cells)
-
cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2 kit, Promega GloSensor™)
-
Forskolin (a direct adenylyl cyclase activator)
-
Isoproterenol (a known beta-adrenergic agonist)
-
384-well white opaque plates
-
Compound of interest
Procedure:
-
Cell Seeding: Seed HEK293 cells in 384-well plates and incubate overnight.
-
Compound Preparation: Perform a 10-point, 1:3 serial dilution of the compound in assay buffer, starting from a top concentration of 100 µM.
-
Agonist Mode:
-
Add serially diluted compound to the cells and incubate for 30 minutes at room temperature.
-
Add the detection reagents as per the manufacturer's protocol.
-
Read the signal on a plate reader. An increase in signal suggests Gs-agonist activity, while a decrease may indicate Gi-agonist activity (in the presence of forskolin).
-
-
Antagonist Mode:
-
Pre-incubate the cells with the serially diluted compound for 15-30 minutes.
-
Add a known agonist (e.g., isoproterenol at its EC80 concentration) to all wells.
-
Incubate for 30 minutes, add detection reagents, and read the signal. A decrease in the agonist-induced signal indicates antagonist activity.
-
-
Data Analysis: Plot the response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (agonist) or IC50 (antagonist) value.
A Generic GPCR Signaling Cascade
Caption: Simplified GPCR signaling via G-protein and β-arrestin pathways.
Protocol 3.2: In Vitro Kinase Inhibition Screening
This protocol uses a luminescence-based assay to measure the amount of ADP produced by a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[14] Screening against a panel of kinases is crucial for identifying both the primary target and potential off-target effects.[15]
Materials:
-
Kinase of interest (or a panel of kinases)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Staurosporine (non-selective kinase inhibitor positive control)
-
384-well white plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Dilution: Create a 10-point serial dilution of the compound in DMSO, starting from 1 mM.[14]
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Kinase Addition: Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[14]
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[14]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to kinase activity. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Data Presentation: Example Kinase Inhibition Profile
| Kinase Target | Compound IC50 (µM) | Staurosporine IC50 (µM) |
| Kinase A | 0.85 | 0.005 |
| Kinase B | 15.2 | 0.010 |
| STAT3 | 0.50 | 0.025 |
| Kinase D | >100 | 0.002 |
| Kinase E | 75.0 | 0.015 |
| Table 1: Hypothetical inhibitory activity of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol against a panel of kinases. Staurosporine is used as a positive control.[14] Data indicates potential selective activity against STAT3. |
Tier 3: Mechanism of Action (MoA) Elucidation
Once a confirmed hit is identified in a specific target class, Tier 3 assays are employed to precisely define the biological mechanism.
Workflow for MoA Studies (Example: Anticancer Hit)
Caption: Example workflow for elucidating the mechanism of an anticancer hit.
Protocol 4.1: Cell Cycle Analysis by Flow Cytometry
If the compound shows antiproliferative activity, this assay determines if it causes arrest at a specific phase of the cell cycle.[16]
Materials:
-
Sensitive cancer cell line (identified in Tier 1)
-
Compound of interest
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) / RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate overnight at -20°C.[16]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[16]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to vehicle-treated controls to identify cell cycle arrest.
Conclusion
This application note provides a systematic, three-tiered framework for the biological characterization of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol. By progressing from broad phenotypic screening to specific target-based assays and finally to in-depth mechanism of action studies, this protocol enables a thorough and efficient evaluation of the compound's therapeutic potential. The causality-driven approach, where the results of one tier inform the experimental design of the next, ensures a high degree of scientific integrity and maximizes the probability of successfully identifying and validating a novel biological activity.
References
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
-
Shukla, S. J., & Varghese, R. K. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology. [Link]
-
Navratilova, I., & Hopkins, A. L. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
-
Li, S., & Zhou, N. (2018). An update of novel screening methods for GPCR in drug discovery. Expert Opinion on Drug Discovery. [Link]
-
DiscoverX. Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. [Link]
-
National Cancer Institute. NCI-60 Screening Methodology. [Link]
-
ResearchGate. Can anyone suggest a protocol for a kinase assay? [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
BenchSci. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]
-
IntechOpen. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Crown Bioscience. Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]
-
ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
-
Technology Networks. High-Throughput Screening Methods for Drug Discovery. [Link]
-
Creative Biostructure. High-Throughput Screening (HTS) for the Antiviral Drug Discovery of Coronavirus. [Link]
-
Cureus. Navigating Drug Discovery with High-Throughput Screening. [Link]
-
Dal Cason, T. A. (1998). Effect of Phenylpropanolamine and Related Compounds on Beta-Adrenoceptor-Induced Activation of Adenylyl Cyclase. General Pharmacology: The Vascular System. [Link]
-
National Center for Biotechnology Information. Phenylpropanolamine. PubChem Compound Summary for CID 10297. [Link]
-
Wikipedia. Phenylpropanolamine. [Link]
-
MDPI. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. [Link]
-
ResearchGate. Possible phenylpropanolamine (PPA) isomers. [Link]
-
ResearchGate. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. [Link]
-
Gao, D., et al. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry. [Link]
Sources
- 1. Effect of phenylpropanolamine and related compounds on beta-adrenoceptor-induced activation of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylpropanolamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylpropanolamine | C9H13NO | CID 10297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. dctd.cancer.gov [dctd.cancer.gov]
- 13. An update of novel screening methods for GPCR in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: A Framework for the In Vitro Characterization of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
Abstract
The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is underpinned by rigorous in vitro evaluation. This document provides a detailed framework and actionable protocols for the initial in vitro characterization of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol , a compound with potential pharmacological activity. In the absence of a predefined biological target, this guide prioritizes a logical, tiered approach, beginning with foundational assessments of cytotoxicity and broad-spectrum antimicrobial activity. These initial screens are crucial for establishing a baseline biological activity profile and determining appropriate concentration ranges for further, more specific assays. We present detailed, step-by-step protocols for cytotoxicity testing using a resazurin-based assay and for determining the Minimum Inhibitory Concentration (MIC) against common bacterial strains. Furthermore, we discuss the principles of assay validation and data interpretation, ensuring the generation of robust and reliable data to guide future research and development efforts.
Introduction: The Imperative for Early In Vitro Profiling
3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is a novel organic molecule whose biological properties are yet to be fully elucidated. The initial stages of drug discovery for such a compound are not about confirming a known mechanism but about discovering its potential biological effects. In vitro assays are the cornerstone of this process, offering a controlled environment to measure the biological activity of a new compound.[1] These assays can range from simple biochemical tests to complex cell-based models that mimic human physiology.[2][3]
For a novel compound like 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, a logical and stepwise approach to in vitro testing is paramount.[4] This process typically begins with broad, foundational assays to identify any biological activity and assess general toxicity. The data generated from these initial screens are critical for making informed decisions about whether to proceed with further investigation and for guiding the design of more complex, hypothesis-driven experiments.[5] This application note will detail the development of a primary screening cascade for this purpose.
Compound Management and Preliminary Assessments
Before any biological assay can be performed, the test compound must be properly managed and characterized. This is a critical step to ensure the reliability and reproducibility of experimental results.
-
Purity and Identity Confirmation: The purity and identity of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol (CAS: 182057-85-8) should be confirmed using analytical techniques such as NMR, LC-MS, and HPLC.[6] Impurities can lead to misleading results.
-
Solubility Testing: The solubility of the compound in various solvents must be determined. Dimethyl sulfoxide (DMSO) is a common solvent for stock solutions in biological assays. A stock solution, typically at a concentration of 10-50 mM, should be prepared. It is crucial to determine the maximum concentration of DMSO that is tolerated by the cells or microorganisms in the assay to avoid solvent-induced artifacts.
-
Stock Solution Preparation and Storage: Prepare a high-concentration stock solution in a suitable solvent (e.g., 100% DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light.
Tier 1 Foundational Assays: A Two-Pronged Approach
The initial screening phase is designed to answer two fundamental questions:
-
At what concentrations does the compound exhibit general toxicity to mammalian cells?
-
Does the compound have any broad-spectrum antimicrobial activity?
This two-pronged approach provides a rapid assessment of the compound's therapeutic window and potential as an antimicrobial agent.
General Cytotoxicity Assessment in Mammalian Cells
Cytotoxicity assays are essential to determine the concentration range at which a compound affects cell viability.[7] This information is vital for all subsequent cell-based assays to ensure that observed effects are not simply due to cell death. The resazurin (AlamarBlue) assay is a widely used, sensitive, and non-toxic method to measure cell viability.
Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The amount of fluorescence is directly proportional to the number of viable cells.
Workflow for Cytotoxicity Assay Development
Caption: Workflow for the resazurin-based cytotoxicity assay.
Detailed Protocol: Resazurin Cytotoxicity Assay
-
Cell Seeding:
-
Harvest and count a suitable mammalian cell line (e.g., HEK293 for general toxicity or a cancer cell line like HeLa if investigating anticancer potential).
-
Seed the cells into a clear-bottom, black-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a 2X working stock of the compound dilutions. From a 10 mM DMSO stock, create a serial dilution series (e.g., from 200 µM to 0.1 µM) in complete culture medium. Ensure the final DMSO concentration in the wells will be ≤ 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO or a known cytotoxic drug like doxorubicin).
-
Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Addition and Incubation:
-
Prepare a working solution of resazurin (e.g., 0.015% w/v in PBS).
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light, until the vehicle control wells have turned a distinct pink color.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the results as a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
Hypothetical Data Presentation
| Concentration (µM) | % Viability (Mean ± SD) |
| Vehicle (0.1% DMSO) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 3.9 |
| 10 | 88.4 ± 6.2 |
| 50 | 52.1 ± 4.8 |
| 100 | 15.7 ± 3.1 |
| 200 | 5.3 ± 1.9 |
From this data, an IC50 value can be calculated, providing a quantitative measure of the compound's cytotoxicity.
Antimicrobial Susceptibility Testing
Antimicrobial resistance is a significant global health threat, making the discovery of new antimicrobial agents a priority.[8] The broth microdilution assay is a standardized method to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[8]
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.
Detailed Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922 as representative Gram-positive and Gram-negative strains) from an agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).
-
Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB. The concentration range should be broad enough to capture the potential MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).[1]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions. The final volume in each well should be 100-200 µL.
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
To aid in visualization, a growth indicator like resazurin or INT can be added.
-
Hypothetical Data Presentation
| Compound Conc. (µg/mL) | S. aureus Growth | E. coli Growth |
| 256 | - | - |
| 128 | - | - |
| 64 | - | + |
| 32 | + | + |
| 16 | + | + |
| ... | + | + |
| Growth Control | + | + |
| Sterility Control | - | - |
In this hypothetical example, the MIC for S. aureus would be 128 µg/mL, and for E. coli, it would be 64 µg/mL.
Assay Validation and Quality Control
For any developed assay to be trustworthy, it must be validated to ensure it is robust, reproducible, and fit for purpose.[9][10] Key validation parameters include:
-
Signal-to-Background Ratio (S/B): This ratio compares the signal of the positive control to the negative control. A higher S/B ratio indicates a more robust assay.
-
Z'-factor: This statistical parameter is a measure of assay quality and is calculated using the means and standard deviations of the positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.
-
Intra- and Inter-plate Reproducibility: The assay should be performed multiple times on the same plate and on different days to ensure the results are consistent.
Assay Validation Workflow
Caption: A logical workflow for in vitro assay validation.
Conclusion and Future Directions
This application note provides a foundational strategy for the initial in vitro characterization of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol. By systematically assessing cytotoxicity and antimicrobial activity, researchers can generate crucial preliminary data. A positive "hit" in the antimicrobial screen, for example, would warrant follow-up studies to determine the mechanism of action, such as assays for cell wall synthesis inhibition or DNA gyrase activity. If the compound shows interesting cytotoxicity, particularly against cancer cell lines, further investigation into its effects on cell cycle, apoptosis, or specific signaling pathways would be the logical next step.[11] This tiered and logical progression of in vitro assays is fundamental to the efficient and effective advancement of novel compounds in the drug discovery pipeline.[12]
References
-
Concept Life Sciences. (n.d.). Cell-Based Assay Development. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Cell Based Assays Development. Retrieved from [Link]
-
O'Neill, J. (2016). Tackling Drug-Resistant Infections Globally: Final Report and Recommendations. Review on Antimicrobial Resistance. Retrieved from [Link]
-
Fontana, F., et al. (2021). A review for cell-based screening methods in drug discovery. Journal of Cellular and Molecular Medicine, 25(15), 7097-7108. Retrieved from [Link]
-
BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17737–17748. Retrieved from [Link]
-
Coussens, T. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. BMG LABTECH. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). FDA's Evolving Approach to In Vitro Diagnostics. Retrieved from [Link]
-
G-Biosciences. (2013). Assay Development 101: A Beginner's Guide. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency: Draft Guidance. Retrieved from [Link]
-
Federal Register. (2025). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency; Draft Guidance for Industry and Food and Drug Administration Staff; Availability. Retrieved from [Link]
-
Technology Networks. (2024). Assay Development: Best Practices in Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
-
BIOMEDRIC. (n.d.). FDA Regulations for In-Vitro Diagnostic Medical Devices. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cell-Based Assay Development | Custom Assays for Drug Discovery [conceptlifesciences.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. 3-amino-3-[4-(benzyloxy)phenyl]propan-1-ol | 182057-85-8 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Assay Development: Best Practices in Drug Discovery | Technology Networks [technologynetworks.com]
Application Note: Profiling the Activity of Sphingosine-1-Phosphate Receptor Modulators Using Cell-Based Assays
Introduction
3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, hereafter referred to as ABP-401 for the purpose of this guide, is a novel small molecule with significant structural similarity to known sphingosine analogues. Specifically, its amino-propan-1-ol backbone mimics that of sphingosine and the potent immunomodulatory drug FTY720 (Fingolimod).[1] Based on this structural homology, ABP-401 is hypothesized to function as a modulator of Sphingosine-1-Phosphate (S1P) receptors.
S1P is a critical lipid signaling molecule that regulates a vast array of cellular processes by binding to a family of five G protein-coupled receptors (GPCRs), S1PR1-5.[2][3] These receptors are pivotal in the immune, cardiovascular, and central nervous systems.[4][5] Notably, S1PR1 is essential for lymphocyte trafficking, and its modulation is a clinically validated strategy for treating autoimmune diseases like multiple sclerosis.[6][7]
Like the pro-drug FTY720, ABP-401 is likely phosphorylated in situ by sphingosine kinase 2 (SphK2) to its active phosphate form, ABP-401-P.[8][9] This active metabolite can then engage with S1P receptors, potentially acting as an agonist, leading to receptor internalization and functional antagonism.[10] This application note provides detailed protocols for characterizing the pharmacological activity of ABP-401 and other potential S1P modulators using two key cell-based assays: a β-arrestin recruitment assay for direct receptor engagement and a chemotaxis assay for functional cellular response.
Proposed Mechanism of Action
ABP-401 is presumed to be a pro-drug that passively diffuses across the cell membrane. Intracellularly, the primary alcohol is phosphorylated by SphK2. The resulting ABP-401-P is then transported out of the cell to act in an autocrine or paracrine manner on cell-surface S1P receptors.[11] Agonist binding to S1PR1, which couples primarily to Gi, initiates downstream signaling cascades and triggers the recruitment of β-arrestin, a key event in receptor desensitization and internalization.[2]
Caption: Proposed bioactivation and mechanism of action for ABP-401.
Application 1: Quantifying S1PR1 Engagement with a β-Arrestin Recruitment Assay
Principle: β-arrestin recruitment is a universal mechanism for GPCR desensitization. Upon agonist binding, the activated receptor is phosphorylated, creating a binding site for β-arrestin.[12] This interaction can be measured using various technologies, such as enzyme fragment complementation (EFC).[13] This assay provides a direct, robust readout of receptor engagement, independent of the specific G-protein signaling pathway, making it ideal for primary screening and potency determination.[14]
Protocol: PathHunter® β-Arrestin Assay
This protocol is adapted for a system like the DiscoverX PathHunter®, which utilizes EFC with β-galactosidase.[12]
Materials:
-
PathHunter® CHO-K1 S1PR1 β-Arrestin GPCR Assay cell line (or similar)
-
Cell Plating Reagent
-
Assay Buffer
-
Detection Reagent (Galacton Star® Substrate)
-
ABP-401 and reference compounds (e.g., FTY720, S1P)
-
384-well white, solid-bottom assay plates
Procedure:
-
Cell Preparation:
-
Thaw and culture the PathHunter® cells according to the manufacturer's instructions, typically for 1-3 days.
-
On the day of the assay, harvest cells and suspend them in the provided Cell Plating Reagent to a density of 2,500 cells per 10 µL.
-
Dispense 10 µL of the cell suspension into each well of a 384-well assay plate.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours.
-
-
Compound Preparation:
-
Prepare a 5 mM stock solution of ABP-401 in DMSO.
-
Perform an 11-point serial dilution (1:3) in DMSO to create a concentration range.
-
Dilute each concentration from the DMSO plate into Assay Buffer to create a 5X final concentration working solution. The final DMSO concentration should be kept below 0.5%.
-
-
Assay Execution:
-
Add 5 µL of the 5X compound working solution to the corresponding wells of the cell plate.
-
For control wells, add 5 µL of Assay Buffer with DMSO (vehicle control) or a known S1PR1 agonist (positive control).
-
Incubate the plate at 37°C, 5% CO₂ for 90 minutes.
-
Equilibrate the plate and the Detection Reagent to room temperature.
-
Add 12.5 µL of the Detection Reagent to each well.
-
Incubate the plate at room temperature in the dark for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on a chemiluminescent plate reader.
-
Plot the Relative Luminescence Units (RLU) against the logarithm of the compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC₅₀ value.
-
Expected Data
The assay should yield a sigmoidal dose-response curve, allowing for the determination of potency (EC₅₀) and efficacy (maximal response).
| Compound | EC₅₀ (nM) | Max Response (% of S1P) |
| S1P (Control) | 1.2 | 100% |
| FTY720-P | 0.8 | 105% |
| ABP-401 | 5.5 | 98% |
| Vehicle | - | 0% |
Table 1: Representative data for β-arrestin recruitment at S1PR1.
Caption: Workflow for the β-arrestin recruitment assay.
Application 2: Assessing Functional Response with a T-Cell Chemotaxis Assay
Principle: A primary physiological function of S1PR1 activation on lymphocytes is the regulation of their egress from lymph nodes, a process driven by an S1P gradient.[8][10] This migratory response, known as chemotaxis, can be recapitulated in vitro using a transwell migration assay (e.g., Boyden chamber).[15] This assay serves as a crucial functional readout to confirm that receptor engagement translates into a biologically relevant cellular effect.[16]
Protocol: Transwell Migration Assay
Materials:
-
Jurkat T-cells (or other lymphocyte cell line endogenously expressing S1PR1)
-
RPMI-1640 medium + 0.5% Bovine Serum Albumin (BSA) (Assay Medium)
-
Transwell inserts with 5 µm pore size for 24-well plates
-
ABP-401 and reference chemoattractants (e.g., S1P, SDF-1α)
-
Calcein-AM fluorescent dye
-
24-well plates
Procedure:
-
Cell Preparation:
-
Culture Jurkat cells in complete medium.
-
Prior to the assay, starve the cells in Assay Medium (RPMI + 0.5% BSA) for 2-4 hours at 37°C to reduce basal signaling.
-
Harvest cells, wash once with Assay Medium, and resuspend to a final concentration of 1 x 10⁶ cells/mL in Assay Medium.
-
-
Assay Setup:
-
Prepare serial dilutions of ABP-401 and control compounds in Assay Medium.
-
Add 600 µL of the compound dilutions to the lower wells of a 24-well plate. Include a negative control (Assay Medium only) and a positive control (e.g., 10 nM S1P).
-
Carefully place the transwell inserts into each well, avoiding air bubbles.
-
Add 100 µL of the prepared cell suspension (100,000 cells) to the top chamber of each insert.
-
-
Incubation and Quantification:
-
Incubate the plate at 37°C, 5% CO₂ for 3-4 hours.
-
After incubation, carefully remove the inserts.
-
To quantify migrated cells, add Calcein-AM to the lower chamber to a final concentration of 2 µg/mL and incubate for 30 minutes at 37°C.
-
Read the fluorescence of the lower chamber using a plate reader (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Subtract the fluorescence reading from the negative control wells (background).
-
Plot the background-subtracted fluorescence (proportional to the number of migrated cells) against the compound concentration.
-
Analyze the data to determine the chemotactic index (fold increase over background) and the EC₅₀ for migration.
-
Expected Data
The assay should produce a bell-shaped curve, which is characteristic of chemotaxis, as very high concentrations of a chemoattractant can saturate receptors and inhibit directed migration.
| Compound | Peak Migration (EC₅₀, nM) | Max Chemotactic Index |
| S1P (Control) | 10 | 8.5-fold |
| ABP-401 | 35 | 7.8-fold |
| Vehicle | - | 1.0-fold |
Table 2: Representative data for Jurkat T-cell chemotaxis.
Caption: Workflow for the transwell chemotaxis assay.
Conclusion
The protocols described herein provide a robust framework for characterizing novel S1P receptor modulators like ABP-401. The β-arrestin assay offers a direct measure of target engagement and potency at a specific receptor subtype, while the chemotaxis assay provides critical validation of a physiologically relevant functional response. Together, these cell-based assays are powerful tools for advancing drug discovery programs targeting the S1P signaling pathway. It is also recommended to run parallel cytotoxicity assays (e.g., MTS or LDH) to ensure that the observed activities are not artifacts of compound toxicity.
References
-
Brinkmann, V. (2009). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. Novartis Institutes for BioMedical Research. Available at: [Link]
-
Calabresi, P. A., et al. (2014). The mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. PubMed. Available at: [Link]
-
Chun, J., & Hartung, H. P. (2010). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. Clinical Neuropharmacology. Available at: [Link]
-
Pyne, S., & Pyne, N. J. (2017). Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells. MDPI. Available at: [Link]
-
Chun, J. (2010). Neurological S1P signaling as an emerging mechanism of action of oral FTY720 (fingolimod) in multiple sclerosis. Translational Neurodegeneration. Available at: [Link]
-
Salomone, S., & Waeber, C. (2011). Sphingosine 1-phosphate signalling. PMC. Available at: [Link]
-
Brinkmann, V., et al. (2009). FTY720 (fingolimod) in Multiple Sclerosis: therapeutic effects in the immune and the central nervous system. British Journal of Pharmacology. Available at: [Link]
-
Comi, G., et al. (2011). Fingolimod in multiple sclerosis: mechanisms of action and clinical efficacy. PubMed. Available at: [Link]
-
Bio-Protocol. (2003). Immunology/Chemotaxis Protocols. Bio.com. Available at: [Link]
-
Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. NCBI Bookshelf. Available at: [Link]
-
Rosen, H., & Goetzl, E. J. (2005). Sphingosine 1-Phosphate Receptor Signaling. ResearchGate. Available at: [Link]
-
Keul, P., et al. (2021). Sphingosine-1-phosphate receptor-1 (S1PR1) signalling: the homeostatic pathway of the heart. Cardiovascular Research. Available at: [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Lysophospholipid (S1P) Receptor Functional Assay Service. Creative Biolabs. Available at: [Link]
-
Eurofins. Complex Biology In Vitro Assays: Immuno-Oncology T Cell Mediated Chemotaxis Assay. Eurofins Discovery. Available at: [Link]
-
Nemeth, G., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. Available at: [Link]
-
Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. PubMed. Available at: [Link]
-
Prangley, E., et al. (2022). Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo. JoVE. Available at: [Link]
-
Eurofins DiscoverX. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. Available at: [Link]
-
PubChem. (n.d.). Dose Response Assays for S1P1 Agonists and Agonism Potentiators. PubChem. Available at: [Link]
-
Soethoudt, M., et al. (2018). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Springer. Available at: [Link]
-
Prangley, E., et al. (2017). Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo. PMC. Available at: [Link]
-
Scott, F. L., et al. (2022). Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5. Frontiers in Immunology. Available at: [Link]
Sources
- 1. Fingolimod in multiple sclerosis: mechanisms of action and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 8. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurological S1P signaling as an emerging mechanism of action of oral FTY720 (fingolimod) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FTY720 (fingolimod) in Multiple Sclerosis: therapeutic effects in the immune and the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 15. Immunology/Chemotaxis Protocols [protocol-online.org]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Troubleshooting & Optimization
Troubleshooting 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol synthesis impurities
<Technical Support Center: 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol Synthesis >
Welcome to the technical support center for the synthesis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common impurities and challenges encountered during the synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and its key precursor?
A common and efficient method is the reduction of the corresponding β-amino ketone, 3-Amino-1-(4-(benzyloxy)phenyl)propan-1-one. This precursor is often synthesized via a Mannich reaction involving 4-(benzyloxy)acetophenone, formaldehyde, and a suitable amine.[1][2] The subsequent reduction of the ketone is a critical step where impurities often arise.[3][4]
Q2: Which reducing agent is typically used, and what are the primary concerns?
Sodium borohydride (NaBH₄) is a widely used reagent for this transformation due to its mild nature and selectivity for ketones over other functional groups like esters.[3][5][6] However, improper reaction conditions can lead to incomplete reactions, side reactions, or degradation of the benzyl protecting group.[7][8]
Q3: How can I effectively monitor the progress of the ketone reduction?
Thin-Layer Chromatography (TLC) is the most common and effective technique for monitoring the reaction.[3] Use a suitable solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) to clearly separate the starting ketone from the product alcohol. The ketone (more nonpolar) will have a higher Rf value than the resulting alcohol (more polar).
Q4: My final product is a racemic mixture. How can I synthesize a specific enantiomer?
To achieve an enantiomerically pure product, an asymmetric reduction is necessary. This can be accomplished using chiral reducing agents or catalyst systems, such as the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with a borane source.[9][10] Another approach involves using chiral auxiliaries.[11]
Troubleshooting Guide: Impurity Identification & Remediation
Impurities in the synthesis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol can typically be traced to three main sources: unreacted starting materials, byproducts from side reactions, or degradation of the product/starting material.
Scenario 1: Presence of Unreacted Starting Material
-
Observed Impurity: 3-Amino-1-(4-(benzyloxy)phenyl)propan-1-one (The β-amino ketone precursor).
-
Identification: On TLC, this will appear as a less polar spot (higher Rf) compared to the desired amino alcohol product. In Mass Spectrometry, it will show a molecular ion peak corresponding to the ketone.
-
Root Cause Analysis:
-
Insufficient Reducing Agent: While 1 mole of NaBH₄ can theoretically reduce 4 moles of ketone, in practice, an excess is often required to ensure complete conversion and to account for any reaction with the solvent.[3]
-
Low Reaction Temperature: The reduction may be sluggish at very low temperatures, leading to an incomplete reaction within the allotted time.
-
Short Reaction Time: The reaction may not have proceeded to completion. Always monitor via TLC until the starting material spot is no longer visible.
-
-
Proposed Solutions:
-
Optimize Stoichiometry: Increase the equivalents of NaBH₄ (e.g., from 1.5 eq. to 2.5 eq.). Add the reagent portion-wise to control the reaction rate.
-
Adjust Temperature: While the initial addition of NaBH₄ is often done at 0 °C to control the exothermic reaction, allowing the mixture to slowly warm to room temperature can help drive the reaction to completion.
-
Increase Reaction Time: Continue stirring the reaction and monitor by TLC every 30-60 minutes until the ketone is fully consumed.
-
Purification: If the reaction is complete but starting material remains, it can be separated from the more polar product using flash column chromatography.
-
Scenario 2: Presence of a Debenzylated Impurity
-
Observed Impurity: 3-Amino-3-(4-hydroxyphenyl)propan-1-ol.
-
Identification: This impurity is significantly more polar than the desired product. It will have a very low Rf on TLC. Its presence can be confirmed by Mass Spectrometry (loss of 90 m/z, corresponding to the benzyl group) and ¹H NMR (disappearance of benzyl protons and appearance of a phenolic -OH peak).
-
Root Cause Analysis:
-
Catalytic Hydrogenolysis: The benzyl ether group is susceptible to cleavage by hydrogenolysis. This is a major issue if using catalytic hydrogenation (e.g., H₂/Pd-C) for the reduction. While NaBH₄ itself does not typically cleave benzyl ethers, certain conditions or contaminants can facilitate this side reaction.[12] For instance, some sources report that NaBH₄ in the presence of catalytic Pd/C can be used for hydrogenation without O-debenzylation, but this requires careful control.[8]
-
Acidic Conditions: Strong acidic conditions during workup or purification can promote the cleavage of the benzyl ether.
-
-
Proposed Solutions:
-
Avoid Catalytic Hydrogenation: For this specific reduction, stick to hydride reagents like NaBH₄ or LiAlH₄.
-
Purify Reagents: Ensure the NaBH₄ and solvents are free from transition metal contaminants that could catalyze hydrogenolysis.
-
Neutral or Basic Workup: During the reaction quench and extraction, use neutral (water) or mildly basic (e.g., saturated NaHCO₃ solution) conditions to avoid acid-catalyzed deprotection.
-
Purification: The highly polar debenzylated impurity can be readily separated from the desired product by flash column chromatography.
-
Scenario 3: Formation of Diastereomers
-
Observed Issue: The product is a mixture of diastereomers (if another chiral center is present) or a racemic mixture when a single enantiomer is desired.[13]
-
Identification: Diastereomers may be distinguishable by high-resolution NMR or separable by chiral HPLC. Enantiomers will require chiral analysis (e.g., chiral HPLC) for identification.[2]
-
Root Cause Analysis:
-
Proposed Solutions:
-
Asymmetric Reduction: Employ a stereoselective reduction method. The CBS reduction using a chiral oxazaborolidine catalyst is a well-established method for achieving high enantioselectivity.[9][10]
-
Enzymatic Reduction: Biocatalysis using engineered enzymes like ketoreductases can offer extremely high enantioselectivity under mild conditions.[16]
-
Chiral Resolution: If a racemic mixture is already synthesized, it can be resolved into its constituent enantiomers by forming diastereomeric salts with a chiral acid, followed by separation via crystallization and then liberation of the desired amine.
-
Visual Troubleshooting Workflow
The following diagram outlines a general workflow for identifying and resolving impurities during your synthesis.
Caption: General workflow for troubleshooting synthesis impurities.
Key Experimental Protocols
Protocol 1: Flash Column Chromatography for Purification
This protocol is designed to separate the desired polar amino alcohol product from less polar impurities like the starting ketone and more polar impurities like the debenzylated product.
-
Slurry Preparation: Choose an appropriate silica gel (e.g., 230-400 mesh). Create a slurry in a nonpolar solvent like Hexane.
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, avoiding cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the column bed.
-
Elution:
-
Start with a nonpolar mobile phase (e.g., 100% Hexane or 95:5 Hexane:Ethyl Acetate) to elute highly nonpolar impurities.
-
Gradually increase the polarity of the mobile phase. A gradient of Ethyl Acetate in Hexane is common. For this specific compound, a gradient moving towards a small percentage of Methanol in Dichloromethane (e.g., 1-5% MeOH in DCM) is often effective for eluting the product.
-
The unreacted ketone will elute first, followed by the desired product. The highly polar debenzylated impurity will elute last or remain on the column.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis
This method is essential for syntheses targeting a single enantiomer.
-
Column: Chiral stationary phase column (e.g., Daicel Chiralcel OD-H, IC).
-
Mobile Phase: A mixture of a nonpolar solvent (like Hexane or Heptane) and an alcohol (like Isopropanol or Ethanol). A typical starting point is 95:5 Hexane:Isopropanol.
-
Additive: A small amount of an amine modifier (e.g., 0.1% Diethylamine) is often added to the mobile phase to improve peak shape and resolution for basic compounds.
-
Flow Rate: Typically 0.5 to 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the aromatic ring absorbs (e.g., 220 nm or 254 nm).
-
Procedure:
-
Prepare a dilute solution of the sample in the mobile phase.
-
Inject a small volume (e.g., 5-10 µL) onto the column.
-
Run the analysis and record the chromatogram. The two enantiomers should appear as two distinct peaks with different retention times.
-
Calculate the enantiomeric excess (% ee) by integrating the area of the two peaks: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.
-
Data Summary Table
| Impurity Name | Common Source | Relative Polarity (TLC) | Identification Method | Recommended Purification |
| 3-Amino-1-(4-(benzyloxy)phenyl)propan-1-one | Incomplete Reaction | Lower (Higher Rf) | TLC, LC-MS | Flash Chromatography |
| 3-Amino-3-(4-hydroxyphenyl)propan-1-ol | Debenzylation | Higher (Lower Rf) | TLC, LC-MS, NMR | Flash Chromatography |
| Diastereomers / Enantiomers | Non-selective Reduction | May be similar | Chiral HPLC, NMR | Chiral Resolution / Resynthesis |
References
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Journal of the Chemical Society D. (n.d.). Debenzylation of 2-benzyl-3-methyl-4-quinazolinone with sodium borohydride. RSC Publishing. [Link]
-
ChemBK. (2024). 3-Amino-3-(4-methylphenyl)propan-1-ol. [Link]
-
Sciforum. (n.d.). NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation. [Link]
-
Semantic Scholar. (n.d.). SODIUM BOROHYDRIDE MEDIATED BENZYLATION OF 1,3-DIMETHYLBARBITURIC ACID. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
ResearchGate. (2016). Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions. [Link]
-
University of Colorado Boulder. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
-
Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). [Link]
- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
-
Indian Patents. (n.d.). a process for the possession of pure 3-amino-1, 2-propanediol. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]
- Google Patents. (n.d.).
-
Chemistry Stack Exchange. (2016). Nickel(II) + borohydride debenzylation reaction mechanism. [Link]
-
Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). [Link]
- Google Patents. (n.d.). EP2468712A1 - Method for producing and purifying 3-aminopropanol.
-
Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]
-
European Journal of Organic Chemistry. (2017). Free Reduction of Chiral Imines in Batch and Flow Mode: A Convenient Strategy for the Synthesi. [Link]
-
National Institutes of Health. (n.d.). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. [Link]
-
Royal Society of Chemistry. (2013). Asymmetric hydrogenation of β-amino ketone with a bimetallic complex RuPHOX-Ru as the chiral catalyst. [Link]
-
National Institutes of Health. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]
- Google Patents. (n.d.).
-
Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. [Link]
-
Chemguide. (n.d.). reduction of aldehydes and ketones. [Link]
-
Wiley. (n.d.). Reductions by the Alumino- and Borohydrides in Organic Synthesis. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. rsc.org [rsc.org]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Debenzylation of 2-benzyl-3-methyl-4-quinazolinone with sodium borohydride - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 11. dspace.uevora.pt [dspace.uevora.pt]
- 12. sciforum.net [sciforum.net]
- 13. (S)-3-Amino-3-phenylpropan-1-ol | 82769-76-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 16. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol synthesis
Technical Support Center: Synthesis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
Welcome to the technical support guide for the synthesis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol. This document is designed for researchers, chemists, and drug development professionals to provide practical, field-tested insights and robust troubleshooting strategies. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to optimize your reaction conditions effectively.
The synthesis of 1,3-amino alcohols like our target molecule is a cornerstone of many pharmaceutical development programs. The most common and reliable pathway involves a two-step sequence: a Mannich reaction to form a β-amino ketone intermediate, followed by its selective reduction to the desired amino alcohol.[1][2] This guide is structured to address the most common challenges encountered in each of these critical steps.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is formatted to directly address specific issues you may encounter during your experiments.
Part 1: The Mannich Reaction - Synthesis of 3-(Dialkylamino)-1-(4-(benzyloxy)phenyl)propan-1-one
Question: What is the optimal starting material and reaction for the first step?
Answer: The most robust method for generating the β-amino ketone backbone is the Mannich reaction.[1][3] This involves the aminoalkylation of an enolizable ketone. For this synthesis, the recommended starting materials are:
-
Ketone: 4'-(Benzyloxy)acetophenone
-
Aldehyde: Paraformaldehyde (a stable source of formaldehyde)
-
Amine: Dimethylamine hydrochloride (or another secondary amine salt)
-
Solvent: Ethanol or Isopropanol
-
Catalyst: A catalytic amount of hydrochloric acid is often added to ensure the reaction medium is acidic, which is necessary for the formation of the reactive Eschenmoser's salt-like iminium ion.[4]
The general reaction is shown below:
4'-(Benzyloxy)acetophenone + Paraformaldehyde + (CH₃)₂NH·HCl → 3-(Dimethylamino)-1-(4-(benzyloxy)phenyl)propan-1-one
Question: My Mannich reaction yield is low or has stalled. What are the likely causes?
Answer: Low yields in the Mannich reaction are a common issue. Here are the primary factors to investigate:
-
Incorrect pH: The reaction requires a mildly acidic environment (pH 4-5) to facilitate the formation of the electrophilic iminium ion from formaldehyde and dimethylamine. If the solution is too neutral, iminium ion formation is slow. If it's too acidic, the concentration of the free ketone enol form is reduced, hindering the reaction. Check the pH and adjust with HCl if necessary.
-
Insufficient Reaction Time or Temperature: These reactions often require reflux temperatures for several hours (4-6 hours) to proceed to completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (the acetophenone derivative) is still present after the recommended time, extend the reflux period.
-
Reagent Quality: Paraformaldehyde can depolymerize over time. Ensure you are using a high-quality, dry reagent. Likewise, ensure your solvent is anhydrous, as water can interfere with the reaction intermediates.
-
Stoichiometry: While a 1:1:1 stoichiometry is theoretical, it is common to use a slight excess of the amine salt and paraformaldehyde (e.g., 1.2-1.5 equivalents) to drive the reaction towards the product.[2]
Question: I'm observing significant byproduct formation. How can I improve selectivity?
Answer: The primary byproduct is often the result of self-condensation of the acetophenone or bis-alkylation. To minimize this:
-
Control the rate of addition: Ensure the reaction temperature is stable before all reagents are combined.
-
Maintain proper stoichiometry: A large excess of formaldehyde and amine can lead to unwanted side reactions. Use only a modest excess (1.2-1.5 eq).
-
Purification of the Mannich Base: The Mannich base (the β-amino ketone) can sometimes be unstable. It is often recommended to proceed to the next step after a simple acid-base workup to isolate the crude product, without extensive purification.[5]
Part 2: Selective Reduction to the Amino Alcohol
Question: I am losing my benzyl protecting group during the reduction step. How can I prevent this?
Answer: This is the most critical challenge in this synthesis. The benzyloxy group is sensitive to catalytic hydrogenation.
DO NOT USE:
-
H₂/Palladium on Carbon (Pd/C)
-
H₂/Platinum Oxide (PtO₂)
-
Transfer hydrogenation reagents like ammonium formate with Pd/C.
These conditions will rapidly cleave the benzyl ether, resulting in 3-Amino-3-(4-hydroxyphenyl)propan-1-ol.
The correct approach is to use hydride-based reducing agents, which selectively reduce the ketone without affecting the benzyl ether. The most common and effective choice is Sodium Borohydride (NaBH₄) .[3]
Question: My reduction with NaBH₄ is slow or incomplete. What should I do?
Answer: While NaBH₄ is a reliable reagent, its reactivity can be influenced by several factors.
-
Solvent Choice: Methanol or ethanol are excellent solvents for NaBH₄ reductions. They are protic and can participate in the mechanism, often accelerating the reduction.
-
Temperature: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature.[2] If the reaction is sluggish, allowing it to stir overnight at room temperature is a standard practice.
-
Stoichiometry: Use a molar excess of NaBH₄. A common range is 2.0 to 4.0 equivalents relative to the ketone. This ensures the reaction goes to completion.
-
Reagent Quality: Sodium borohydride can decompose upon exposure to moisture. Use a freshly opened bottle or ensure it has been stored in a desiccator.
Question: How can I control the stereochemistry of the final product?
Answer: The reduction of the prochiral ketone creates a new stereocenter. If you are starting with a racemic β-amino ketone, a simple NaBH₄ reduction will typically result in a mixture of diastereomers (syn and anti).
-
For basic diastereoselectivity, chelation-controlled reductions can be effective. Using a Lewis acid like TiCl₄ or BCl₃ in conjunction with a hydride source can favor the formation of one diastereomer by creating a rigid cyclic intermediate.[6] However, these conditions must be carefully optimized.
-
For high enantioselectivity, an asymmetric reduction is required. This involves using a chiral catalyst, such as an oxazaborolidine (Corey-Bakshi-Shibata catalyst) or a spiroborate ester catalyst, along with a borane source.[7] This approach is more complex but is essential for producing enantiomerically pure compounds for pharmaceutical applications.[8]
Experimental Protocols & Data
Workflow Overview
The overall synthetic strategy is summarized in the workflow diagram below.
Caption: High-level workflow for the synthesis of the target amino alcohol.
Protocol 1: Synthesis of 3-(Dimethylamino)-1-(4-(benzyloxy)phenyl)propan-1-one
-
Reaction Setup: To a round-bottom flask fitted with a reflux condenser, add 4'-(benzyloxy)acetophenone (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq).
-
Solvent Addition: Add ethanol (approx. 5-10 mL per gram of acetophenone) followed by a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).
-
Reaction Conditions: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase) until the starting acetophenone spot is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and adjust the pH to ~10-11 with a 2M NaOH solution.
-
Extraction: Extract the aqueous layer three times with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude β-amino ketone, which can often be used in the next step without further purification.
Protocol 2: Reduction to 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
-
Reaction Setup: Dissolve the crude 3-(dimethylamino)-1-(4-(benzyloxy)phenyl)propan-1-one (1.0 eq) in methanol (approx. 10-15 mL per gram) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5-10 °C.
-
Reaction Conditions: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to stir at room temperature for an additional 3-4 hours or until completion.
-
Monitoring: Monitor the disappearance of the starting ketone by TLC (a more polar solvent system like 1:1 hexanes:ethyl acetate may be needed). The product amino alcohol will have a lower Rf value.
-
Quenching & Work-up: Carefully quench the reaction by slowly adding water at 0 °C. Remove the methanol under reduced pressure.
-
Extraction & Purification: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by silica gel column chromatography. Note: To prevent streaking of the amine on the column, it is advisable to pre-treat the silica with triethylamine or use a mobile phase containing a small amount (0.5-1%) of triethylamine.
Data Summary: Comparison of Reducing Agents
| Reducing Agent | Typical Solvent | Conditions | Benzyl Ether Compatibility | Stereoselectivity |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to RT | Excellent | Low (produces diastereomers) |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0 °C to RT | Good (use with care) | Low |
| H₂ / Pd-C | Methanol, Ethyl Acetate | RT, 1 atm H₂ | Poor (causes debenzylation) | N/A |
| NaBH₄ + CeCl₃ (Luche Reduction) | Methanol | 0 °C to RT | Excellent | Moderate (can improve selectivity) |
| (R)-CBS Catalyst + Borane | THF | -20 °C to 0 °C | Excellent | High (for asymmetric synthesis) |
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues during the critical reduction step.
Caption: Troubleshooting logic for the selective reduction step.
References
- A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
- Method for resolving 3-amino-3-phenylpropanol.
-
Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. National Institutes of Health. [Link]
- Preparation method of 3-methylamino-1-phenylpropanol.
-
Recent progress in the chemistry of β-aminoketones. Royal Society of Chemistry Publishing. [Link]
-
Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem.com. [Link]
-
3-Amino-3-(4-methylphenyl)propan-1-ol. ChemBK. [Link]
-
Studies on the reduction of beta-enamino ketones. ResearchGate. [Link]
-
3-Methylamino-3-phenylpropan-1-ol. ResearchGate. [Link]
- 3-amino-3-arylpropan-1-ol-derivates, their preparation and use.
-
BCl3- and TiCl4-Mediated Reductions of β-Hydroxy Ketones. ACS Publications. [Link]
-
Ketone Reduction, β-Amino Alcohols, Conjugate Additions, Dihydroquinolines and Quinolines. Organic Chemistry Portal. [Link]
-
synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry. [Link]
- Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 4. EP1043306A2 - 3-amino-3-arylpropan-1-ol-derivates, their preparation and use - Google Patents [patents.google.com]
- 5. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Synthesis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
From the desk of a Senior Application Scientist
Welcome to our dedicated technical guide for the synthesis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol. This valuable β-amino alcohol serves as a key intermediate in pharmaceutical development. Its synthesis, while conceptually straightforward, presents several critical junctures where yields can be compromised. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to navigate these challenges effectively. We will focus on a common and reliable synthetic route: a Henry (nitroaldol) reaction followed by the reduction of the resulting β-nitro alcohol. Our goal is to explain the causality behind each experimental choice, empowering you to troubleshoot and optimize your synthesis with confidence.
Synthetic Workflow Overview
The synthesis is typically approached as a two-step process. First, a Henry reaction between 4-(benzyloxy)benzaldehyde and nitroethane establishes the carbon skeleton and introduces the nitrogen moiety. Second, the nitro group of the intermediate is reduced to the primary amine, and the ketone (if formed from an alternative route) or other reducible groups are converted to the desired alcohol functionality.
Caption: High-level overview of the two-step synthesis.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My Henry (nitroaldol) reaction is giving a low yield of the intermediate, 1-(4-(benzyloxy)phenyl)-2-nitropropan-1-ol. What's going wrong?
A1: Low yields in the Henry reaction are a frequent issue, often stemming from its reversibility and competing side reactions. Let's break down the likely causes:
-
Retro-Henry Reaction: The Henry reaction is an equilibrium process.[1] To drive it towards the product, consider using a slight excess (1.1-1.5 equivalents) of the nitroalkane. However, excessive amounts can complicate purification. The choice of base and temperature is critical; high temperatures can favor the reverse reaction.
-
Dehydration Side Reaction: The β-nitro alcohol product can easily dehydrate to form a nitroalkene, especially under harsh basic conditions or elevated temperatures.[2] This is often the most significant cause of yield loss. To mitigate this, maintain strict temperature control (e.g., 0-10 °C) and use a milder base if possible.
-
Base-Catalyzed Self-Condensation: Aldehydes without α-hydrogens, like 4-(benzyloxy)benzaldehyde, can undergo the Cannizzaro reaction in the presence of a strong base, leading to a corresponding alcohol and carboxylic acid.[1] This consumes your starting material. Using a non-nucleophilic or weaker base can prevent this.
-
Poor Reagent Quality: Ensure your 4-(benzyloxy)benzaldehyde is pure and free from the corresponding carboxylic acid, as the acid will neutralize the base catalyst.
Troubleshooting Steps:
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C) and monitor it closely.
-
Base Selection: Switch from strong bases like NaOH or KOH to milder options such as triethylamine (TEA), DBU, or an amine-based catalyst.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to find the optimal reaction time. Over-extending the reaction can increase the formation of byproducts.
Q2: The reduction of the nitro group is incomplete or has failed. How can I improve this critical step?
A2: This is a pivotal step, and failure here is common. The primary causes are typically related to the catalyst, the reducing agent, or the reaction conditions.
-
Catalytic Hydrogenation (e.g., H₂ with Pd/C):
-
Catalyst Poisoning: The catalyst can be poisoned by sulfur or other impurities from the starting materials or solvents. Ensure high-purity reagents. The nitro alcohol intermediate itself can sometimes chelate to the catalyst surface incorrectly if not properly solvated.
-
Insufficient Hydrogen Pressure: Some reductions require significant hydrogen pressure to proceed efficiently. If you are running at atmospheric pressure, consider increasing it to 50 psi or higher in an appropriate pressure vessel.
-
Poor Mass Transfer: In a heterogeneous reaction, efficient mixing is crucial for the substrate, hydrogen gas, and catalyst to interact. Ensure vigorous stirring.
-
-
Chemical Reduction (e.g., Fe/HCl, SnCl₂, LiAlH₄):
-
Reagent Inactivity: Lithium aluminum hydride (LiAlH₄) is extremely reactive with water and protic solvents. The presence of even trace moisture will quench the reagent and drastically lower the yield.[3] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Incorrect Stoichiometry: The reduction of a nitro group to an amine is a 6-electron process and requires a substantial excess of the reducing agent. Ensure you are using a sufficient molar excess.
-
pH Control: For metal-in-acid reductions (like Fe/HCl), maintaining an acidic pH is crucial for the reaction to proceed.[4]
-
Troubleshooting Steps:
-
For Catalytic Hydrogenation: Try a fresh batch of catalyst. Increase hydrogen pressure and ensure vigorous agitation. Consider adding a few drops of acetic acid to maintain an active catalyst surface.
-
For Chemical Reduction: If using LiAlH₄, ensure strictly anhydrous conditions. For metal/acid reductions, monitor the pH and add more acid if necessary. A borane-THF complex is another effective, albeit less aggressive, alternative.[5]
Q3: My final product is impure after workup. What are the likely contaminants and how do I remove them?
A3: Impurities often originate from incomplete reactions or side reactions in the preceding steps. Common culprits include:
-
Unreacted Nitro Intermediate: This indicates an incomplete reduction. The nitro group is highly polar and will have a different Rf value on TLC. Improving the reduction step is the best solution.
-
Nitroalkene: If dehydration occurred during the Henry reaction, the subsequent reduction might yield a saturated nitro compound or the desired amine, but with an undesired regioisomer if the double bond was reduced asymmetrically.
-
Benzyl Protecting Group Cleavage: If using catalytic hydrogenation (H₂/Pd/C), the benzyloxy group can be cleaved to a phenol (debenzylation). This is a very common side reaction.[4] If this is a major issue, consider a reducing agent that does not affect this group, such as iron in acidic medium.
-
Oxidized Byproducts: The final amino alcohol can be susceptible to air oxidation over time, especially if left in solution.
Purification Strategy:
-
An acid-base extraction can be highly effective. Dissolve the crude product in a solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl). The amine product will move to the aqueous layer as the ammonium salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and extracted again to recover the pure amine.
Q4: I'm having difficulty purifying the final amino alcohol by column chromatography. The product is streaking badly on the TLC plate.
A4: This is a classic problem with amines and amino alcohols on silica gel. The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and tailing.[3]
Solutions:
-
Modify the Eluent: Add a small amount of a basic modifier to your eluent system. A common and highly effective choice is to add 0.5-1% triethylamine or ammonia in methanol to the mobile phase (e.g., Dichloromethane/Methanol/Triethylamine 95:4.5:0.5). This deactivates the acidic sites on the silica.
-
Use a Different Stationary Phase: If modifying the eluent is insufficient, switch to a less acidic stationary phase.
-
Neutral or Basic Alumina: Alumina is a good alternative for the purification of basic compounds.
-
Reverse-Phase Silica (C18): If your compound has sufficient hydrophobic character, reverse-phase chromatography may provide excellent separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for the nitro group reduction in this synthesis?
A1: The "best" method depends on your available equipment, scale, and sensitivity to potential side reactions, particularly debenzylation.
| Method | Reagents | Pros | Cons | Citation |
| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂) | High yield, clean reaction, easy product isolation (filtration). | Risk of debenzylation, requires pressure equipment, catalyst poisoning. | [5][6] |
| Metal in Acid | Fe/HCl or Sn/HCl | Inexpensive, avoids debenzylation, robust. | Requires acidic conditions, workup can be tedious (metal salts). | [4] |
| Hydride Reduction | LiAlH₄ or BH₃·THF | Very powerful, fast reaction. | Requires strictly anhydrous conditions, expensive, hazardous. | [3][5] |
For this specific molecule, catalytic hydrogenation is often preferred for its cleanliness, but the risk of cleaving the benzyl ether protecting group is significant. A carefully controlled reaction at lower pressure or using a specialized catalyst might work. Iron in acetic acid or ammonium chloride is an excellent and often overlooked alternative that is highly effective and preserves the benzyl ether.
Q2: Why is the choice of base so important in the initial Henry reaction?
A2: The base in the Henry reaction serves to deprotonate the nitroalkane, forming the nucleophilic nitronate anion. The choice of base dictates the reaction rate and the prevalence of side reactions.[1]
-
Strong, Nucleophilic Bases (e.g., NaOH): Can accelerate the desired reaction but also promote undesired side reactions like the Cannizzaro reaction and dehydration of the product.
-
Weak, Non-Nucleophilic Bases (e.g., TEA, DBU): These are often sufficient to generate the nitronate anion without aggressively promoting side reactions. They provide a more controlled reaction environment, which is often key to achieving a high yield of the desired β-nitro alcohol.
Q3: How can I effectively monitor the progress of both reaction steps?
A3: Thin Layer Chromatography (TLC) is the most convenient method.
-
Step 1 (Henry Reaction): Monitor the consumption of the 4-(benzyloxy)benzaldehyde. The aldehyde spot is typically very UV-active. The product, the β-nitro alcohol, will have a different polarity and Rf value.
-
Step 2 (Reduction): Monitor the disappearance of the nitro intermediate. The final amino alcohol product can be visualized using a ninhydrin stain, which turns purple or pink in the presence of a primary amine. This is a highly specific and sensitive way to confirm the formation of your product.
Q4: Are there any specific safety precautions I should take for this synthesis?
A4: Yes, several reagents require careful handling.
-
Nitroethane: Is a toxic and flammable substance. Handle it in a well-ventilated fume hood.
-
Lithium Aluminum Hydride (LiAlH₄): Is a highly water-reactive solid that can ignite on contact with moisture. Handle under an inert atmosphere (nitrogen or argon) and use anhydrous solvents and glassware.
-
Catalytic Hydrogenation: Hydrogen gas is extremely flammable and forms explosive mixtures with air. Ensure your equipment is properly set up and leak-tested. Use a properly vented and shielded hydrogenation apparatus.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning your experiment and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[7]
Experimental Protocols
Protocol 1: Synthesis of 1-(4-(benzyloxy)phenyl)-2-nitropropan-1-ol (Henry Reaction)
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(benzyloxy)benzaldehyde (1.0 eq) in ethanol (approx. 5 mL per gram of aldehyde).
-
Add nitroethane (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (0.5 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the reaction at 0-5 °C for 24-48 hours, monitoring by TLC for the consumption of the aldehyde.
-
Once the reaction is complete, quench by adding cold 1M HCl until the pH is ~7.
-
Extract the mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude β-nitro alcohol, which can be used directly in the next step or purified by column chromatography.
Protocol 2: Reduction using Iron in Acidic Medium
-
To a solution of the crude 1-(4-(benzyloxy)phenyl)-2-nitropropan-1-ol (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 ratio), add iron powder (5.0 eq).
-
Add ammonium chloride (4.0 eq) to the suspension.
-
Heat the mixture to reflux (approx. 80 °C) and stir vigorously. The reaction is often exothermic.
-
Monitor the reaction by TLC using a ninhydrin stain to check for the appearance of the amine product. The reaction is typically complete in 2-4 hours.
-
After completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Perform an acid-base extraction as described in Troubleshooting Q3 to purify the final product.
References
-
Benchchem. (2025). Technical Support Center: Synthesis of Amino Alcohols. 3.
-
ChemicalBook. (n.d.). 3-(4-AMINO-PHENYL)-PROPAN-1-OL synthesis. .
-
PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. .
-
Conti, P., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Molecules, 23(8), 1887. .
-
Organic Chemistry Portal. (n.d.). Henry Reaction - Common Conditions. .
-
ChemBK. (2024). 3-Amino-3-(4-methylphenyl)propan-1-ol. .
-
BOC Sciences. (n.d.). Amino Alcohol Synthesis Service. .
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. .
-
Wikipedia. (n.d.). Henry reaction. .
-
Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. .
-
Boyall, A., et al. (2022). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Organic Process Research & Development, 26(4), 1184-1192. .
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3-(4-AMINO-PHENYL)-PROPAN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 6. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
Technical Support Center: Stability and Handling of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
Welcome to the technical support center for 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the stability, handling, and troubleshooting of this key chemical intermediate. By understanding its chemical liabilities, you can ensure the integrity of your experiments and the quality of your results.
Part 1: General Handling, Storage, and FAQs
This section addresses the most common questions regarding the day-to-day handling and storage of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol. Proactive measures are the most effective way to prevent degradation.
Q1: What are the ideal long-term storage conditions for solid 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol?
Answer: For optimal stability, the solid compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light .
Scientist's Rationale (Expertise & Experience): The structure of this molecule contains three key functional groups susceptible to degradation: a primary amine, a primary alcohol, and a benzyl ether.
-
Primary Amine: Amines are susceptible to oxidation, especially in the presence of air (oxygen).[1][2] This can lead to the formation of colored impurities (e.g., nitroso or imine compounds), causing the white solid to turn yellow or brown over time. An inert atmosphere minimizes this oxidative risk.
-
Benzyl Ether & Alcohol: While more stable, the benzylic position and the alcohol can also be slowly oxidized. More critically, both moieties can be sensitive to light. Photolytic degradation can occur, generating radical species that initiate chain degradation reactions.[3][4] Amber vials or storage in a dark location is mandatory.
-
Low Temperature: Storing at reduced temperatures (2-8°C) slows down the rate of all potential chemical degradation reactions, preserving the compound's purity for an extended period.
Q2: I need to prepare a stock solution. What solvent should I use and how should I store it?
Answer: For short-term use (days), high-purity, anhydrous aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are recommended. For longer-term storage, preparing aliquots and storing them at -20°C or below under an inert atmosphere is critical. Avoid protic solvents like methanol or ethanol for long-term storage if there is any possibility of acidic or basic contaminants.
Scientist's Rationale (Trustworthiness): Solvent choice is critical. While the compound is soluble in alcohols, these solvents can participate in degradation reactions. For instance, if acidic impurities are present, methanol could potentially react with the primary alcohol. Aprotic solvents are generally more benign. The primary risk in solution is accelerated degradation due to increased molecular mobility and interaction with dissolved impurities (like oxygen or trace acids/bases). Aliquoting prevents repeated freeze-thaw cycles, which can introduce moisture and oxygen into the solution, compromising the entire stock.
Part 2: Troubleshooting Degradation Issues
This section provides a question-and-answer guide to specific problems you may encounter, linking observations to underlying chemical causes and providing actionable solutions.
Q3: My sample (solid or in solution) is turning yellow/brown. What is causing this discoloration?
Answer: The most probable cause of discoloration is the oxidation of the primary amine group . This is a common degradation pathway for amines exposed to atmospheric oxygen.[1][5]
Mechanistic Insight: The nitrogen atom of the primary amine has a lone pair of electrons, making it susceptible to oxidation. This can proceed through radical mechanisms to form various chromophoric (color-producing) species like imines or N-oxides.[2] The presence of trace metal ions can catalyze this process.[1][6]
Troubleshooting Steps:
-
Verify Purity: Immediately analyze the discolored sample by HPLC-UV to quantify the purity and identify the number and relative area of impurity peaks. Compare this to the chromatogram of a fresh or properly stored sample.
-
Inert Handling: If you must handle the material outside of a glovebox, minimize its exposure time to air. Purge vials and solvent bottles with nitrogen or argon before use.
-
Solvent Purity: Ensure your solvents are of high purity and are sparged with an inert gas to remove dissolved oxygen before preparing solutions.
Q4: I'm seeing a new, more polar peak in my HPLC analysis. What could this degradation product be?
Answer: A significant increase in polarity often points to the cleavage of the benzyl ether, a reaction known as debenzylation . This exposes a phenolic hydroxyl group, which dramatically increases the compound's polarity.
Mechanistic Insight: The benzyl ether linkage is susceptible to cleavage under several conditions:
-
Catalytic Hydrogenolysis: This is the most common method for intentional debenzylation (e.g., using H₂ gas and a palladium catalyst).[7][8] Accidental exposure to residual hydrogenation catalysts from a previous synthetic step could cause this.
-
Strong Acids: While less common for simple storage, exposure to strong acids can cleave the benzyl ether.[9]
-
Oxidative Cleavage: Certain oxidizing agents can also cleave benzyl ethers.[9][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying debenzylation.
Q5: My HPLC analysis shows a new, less polar peak. What is the likely cause?
Answer: A decrease in polarity could be due to several reactions, but a likely candidate is the oxidation of the primary alcohol to an aldehyde. This removes a hydrogen-bond-donating group, which can reduce retention time on a reverse-phase HPLC column.
Mechanistic Insight: Primary alcohols can be oxidized to aldehydes and subsequently to carboxylic acids. The initial oxidation to an aldehyde is a common pathway.[11][12] This can be triggered by various oxidizing agents or even air oxidation over long periods, especially if catalyzed by impurities.
Troubleshooting Steps:
-
LC-MS Analysis: Determine the mass of the impurity. Oxidation of the alcohol to the corresponding aldehyde would result in a mass loss of 2 Da (loss of two hydrogen atoms).
-
Review Reaction Conditions: Check if any oxidizing agents were used in recent steps or if the sample was subjected to high temperatures in the presence of air.
-
Forced Degradation: To confirm this hypothesis, you can perform a small-scale, controlled oxidation (see Protocol 3.2) and compare the retention time of the resulting product with your unknown impurity.
Part 3: Protocols and Methodologies
These protocols provide a framework for investigating the stability of your compound. They are based on industry-standard practices, such as the ICH (International Council for Harmonisation) guidelines for stability testing.[13][14][15][16]
Protocol 3.1: Recommended Analytical Method for Purity Assessment
A robust, stability-indicating analytical method is the cornerstone of any stability study.[17][18] This method should be able to separate the parent compound from all potential degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm | Provides excellent resolving power for small molecules with mixed polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation of the amine for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent with good UV transparency. |
| Gradient | 5% B to 95% B over 10 minutes | A broad gradient is necessary to elute both polar (debenzylated) and non-polar impurities. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Elevated temperature improves peak shape and reduces viscosity. |
| Detection | UV at 220 nm and 254 nm | The aromatic rings provide strong chromophores for sensitive detection. |
| Injection Vol. | 2 µL | Small volume to prevent peak overload. |
Protocol 3.2: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential to understand potential degradation pathways and to confirm that your analytical method is "stability-indicating".[3][19][20][21] The goal is to achieve 5-20% degradation of the parent compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. karger.com [karger.com]
- 12. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 14. ICH Official web site : ICH [ich.org]
- 15. m.youtube.com [m.youtube.com]
- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. news-medical.net [news-medical.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 21. acdlabs.com [acdlabs.com]
Overcoming solubility problems with 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
<
Introduction: Navigating the Solubility Challenges of a Promising Moiety
3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is a key intermediate in pharmaceutical synthesis, valued for its versatile chemical structure. However, its utility is often hampered by a significant, though predictable, challenge: poor aqueous solubility. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to understand, troubleshoot, and overcome the solubility issues associated with this compound, ensuring its effective use in your experimental workflows.
The core of the solubility problem lies in the molecule's hybrid nature. It possesses polar, hydrophilic functional groups (a primary amine and a primary alcohol) that desire interaction with water, alongside bulky, non-polar, hydrophobic groups (a phenyl ring and a benzyloxy substituent) that resist it. This structural dichotomy necessitates a strategic approach to formulation. This center is designed to provide that strategy, grounded in physicochemical principles and validated by established laboratory practice.
Section 1: Understanding the Molecule's Physicochemical Landscape
A logical approach to solving solubility issues begins with an analysis of the compound's structure.
-
Primary Amine (-NH₂): This is a basic group. At neutral or acidic pH, it becomes protonated (-NH₃⁺), acquiring a positive charge. This ionization dramatically increases its affinity for polar solvents like water. This is the most critical handle for pH-based solubility manipulation.
-
Hydroxyl Group (-OH): This polar group can participate in hydrogen bonding, contributing moderately to aqueous solubility.
-
Phenyl & Benzyloxy Groups: These large, aromatic, non-polar moieties are the primary drivers of the compound's hydrophobicity and low aqueous solubility at neutral pH. They create a significant energy barrier to dissolution in water.
The interplay of these groups means that at physiological pH (~7.4), the amine group is only partially protonated, and the hydrophobic character dominates, leading to poor solubility.
Section 2: Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered by researchers.
Q1: What is the expected baseline aqueous solubility of this compound? A: While specific quantitative data is not readily published, compounds with similar large aromatic structures and ionizable amines are typically classified as poorly soluble to practically insoluble in neutral water (pH 7.0). Expect solubility in the low µg/mL range.
Q2: Which common organic solvents can I use for stock solutions? A: The compound is expected to be soluble in polar organic solvents. Methanol, ethanol, and dimethyl sulfoxide (DMSO) are excellent primary choices for creating concentrated stock solutions. A related compound, 3-Amino-3-phenyl-1-propanol, is noted to be soluble in methanol.[1]
Q3: Why did my compound precipitate when I diluted my DMSO stock into a neutral aqueous buffer (e.g., PBS pH 7.4)? A: This is a classic solubility problem. Your compound was soluble in the 100% organic DMSO, but when diluted into an aqueous environment where it is not soluble, it "crashes out" of solution. The final concentration of your compound in the buffer exceeds its maximum aqueous solubility. To solve this, you must either decrease the final concentration or modify the aqueous buffer to make it more hospitable to the compound (see Troubleshooting Guide).
Q4: How does pH affect the solubility of this compound? A: pH is the most powerful tool at your disposal. The primary amine group is basic. By lowering the pH of the aqueous solvent (e.g., to pH 2-4) with an acid like hydrochloric acid (HCl), you can fully protonate the amine to its cationic form (-NH₃⁺). This charged species is significantly more water-soluble.[2][3][4][5][6][7] Conversely, increasing the pH will suppress this ionization and decrease solubility.
Section 3: Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to resolving common and complex solubility challenges.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing solubility issues with 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol.
Sources
- 1. 3-AMINO-3-PHENYL-1-PROPANOL CAS#: 14593-04-5 [m.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sci-hub.box [sci-hub.box]
- 6. researchgate.net [researchgate.net]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
Technical Support Center: Synthesis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
Welcome to the technical support guide for the synthesis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our focus is on providing not just solutions, but a deep mechanistic understanding to empower you to troubleshoot effectively.
The synthesis of this target molecule, a valuable chiral building block, is typically approached via a two-stage process: a Henry (nitroaldol) reaction followed by the reduction of a nitro group. Each step presents a unique set of challenges that can impact yield, purity, and scalability. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Overall Synthetic Workflow
The logical synthetic pathway from commercially available starting materials is outlined below. The primary side reactions, which are the focus of this guide, are highlighted at each stage.
Caption: Overall workflow for the synthesis, highlighting key steps and potential side reactions.
Section 1: Troubleshooting the Henry (Nitroaldol) Reaction
The first critical step is the base-catalyzed C-C bond formation between 4-(benzyloxy)benzaldehyde and nitromethane. While seemingly straightforward, this equilibrium reaction is fraught with potential side pathways that can significantly diminish the yield of your desired β-nitro alcohol intermediate.
Q1: My Henry reaction has a low yield, and TLC analysis shows my starting aldehyde is still present along with several new spots. What is the likely cause?
A1: This is a classic symptom of the Retro-Henry reaction . The Henry reaction is reversible, and under the basic conditions required for the forward reaction, the product can decompose back into the starting aldehyde and nitronate anion.[1][2]
Causality & Expert Insights: The stability of the β-nitro alkoxide intermediate is paramount. If protonation is slow or the reaction temperature is too high, the equilibrium will favor the starting materials. Aromatic aldehydes like 4-(benzyloxy)benzaldehyde are particularly effective in the Henry reaction, but the equilibrium can still be a challenge.[1]
Troubleshooting Protocol:
-
Temperature Control: Maintain a low temperature (0-5 °C) throughout the reaction. This slows the rate of the retro-Henry reaction more significantly than the forward reaction.
-
Choice of Base: Use a non-nucleophilic, hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a milder base like triethylamine. Strong, unhindered bases like NaOH or KOH can promote side reactions.
-
Order of Addition: Add the aldehyde slowly to the pre-formed nitronate anion solution (nitromethane + base). This ensures the aldehyde is consumed quickly, pushing the equilibrium toward the product.
Q2: My major impurity is a less polar, highly UV-active compound that appears as a yellow solid. What is this side product and how can I avoid it?
A2: You are likely observing the formation of 1-(benzyloxy)-4-(2-nitrovinyl)benzene , the result of dehydration of your desired β-nitro alcohol product.[1][2][3] This elimination reaction is often catalyzed by excess base, heat, or acidic workup conditions.
Caption: Competing pathways in the Henry reaction step.
Causality & Expert Insights: The protons on the carbon bearing the nitro group are acidic, and the hydroxyl group is a good leaving group once protonated (or activated). This creates a favorable pathway for E1cb or E2 elimination to form the conjugated nitroalkene, which is a thermodynamically stable product.
Mitigation Strategies:
-
Stoichiometric Base: Use only a catalytic amount of base (e.g., 0.1 equivalents) if possible, or no more than 1.1 equivalents of a mild base.
-
Quenching: Quench the reaction carefully by adding a mild acid (e.g., acetic acid or NH4Cl solution) at low temperature to neutralize the base before workup and warming.
-
Avoid Heat: Do not heat the reaction mixture during the reaction or workup until the base has been fully neutralized.
Q3: I've noticed byproducts that seem to be derived solely from my starting aldehyde. What reaction is occurring?
A3: This points to a Cannizzaro reaction .[2] Since 4-(benzyloxy)benzaldehyde has no α-protons, it cannot undergo self-aldol condensation. However, in the presence of a strong base (like NaOH or KOH), two molecules of the aldehyde can disproportionate to form the corresponding alcohol (4-(benzyloxy)benzyl alcohol) and carboxylic acid (4-(benzyloxy)benzoic acid).
Causality & Expert Insights: This side reaction becomes competitive when the rate of the Henry reaction is slow (e.g., due to steric hindrance or low nucleophilicity of the nitronate) and the base concentration is high. It involves the nucleophilic attack of a hydroxide ion on the aldehyde carbonyl, followed by a hydride transfer.
Preventative Measures:
-
Avoid Strong Inorganic Bases: Steer clear of NaOH, KOH, and other strong hydroxide bases. Opt for organic amines (Et3N), amidines (DBU), or fluoride sources (TBAF).
-
Controlled Conditions: Ensure efficient stirring and low temperatures to favor the desired bimolecular Henry reaction over the Cannizzaro pathway.
Section 2: Troubleshooting the Nitro Group Reduction
The reduction of the nitro group to a primary amine is the final and often most delicate step. The presence of other reducible functional groups—specifically the benzyloxy protecting group and the benzylic alcohol—demands a carefully chosen reduction method to ensure chemoselectivity.
Q1: I performed the reduction using catalytic hydrogenation (H2, Pd/C) and my primary product is missing the benzyl group. How do I prevent this deprotection?
A1: You are experiencing hydrogenolysis , a common side reaction where the benzyl ether C-O bond is cleaved by hydrogen in the presence of a palladium catalyst. The product is the unprotected phenol, 4-(2-amino-1-hydroxyethyl)phenol.
Causality & Expert Insights: The benzylic C-O bond is labile towards catalytic hydrogenation because the cleavage is facilitated by the stability of the resulting benzyl radical/cation intermediates. Palladium on carbon (Pd/C) is notoriously efficient at catalyzing this cleavage.
Solution: Catalytic Transfer Hydrogenation (CTH) A significantly milder and more effective method is Catalytic Transfer Hydrogenation (CTH) using ammonium formate as the hydrogen source.[4][5] This technique generates hydrogen in situ at the catalyst surface, leading to lower steady-state concentrations of hydrogen and often preserving sensitive groups like benzyl ethers.[5][6]
Detailed Protocol: Chemoselective Nitro Reduction via CTH
-
Setup: In a round-bottom flask, dissolve the β-nitro alcohol intermediate (1.0 eq) in methanol (or a THF/methanol mixture).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (10-20% by weight of the substrate).
-
Hydrogen Donor: Add ammonium formate (HCOONH4) (3-5 eq) in portions to the stirred suspension at room temperature. The addition is often exothermic.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC, looking for the disappearance of the nitro compound. The reaction is typically complete within 1-4 hours.[4]
-
Workup: Once complete, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue can then be taken up in an appropriate solvent (e.g., ethyl acetate) and washed with water to remove ammonium salts before drying and final purification.
| Reducing Agent | Pros | Cons | Primary Side Product |
| H₂ / Pd-C | High efficiency, clean byproducts (H₂O) | Prone to causing debenzylation | Debenzylated amino alcohol |
| HCOONH₄ / Pd-C (CTH) | Milder, often preserves benzyl ethers, simple setup[4][5] | Can be slower, requires removal of salts | Incomplete reduction |
| LiAlH₄ | Very powerful, rapid reduction | Non-selective, hazardous, requires anhydrous conditions | Potential over-reduction |
| NaBH₄ / NiCl₂ | Milder than LAH, inexpensive | Can be sluggish, requires stoichiometric metal salts | Incomplete reduction, potential metal contamination |
Q2: My reduction is sluggish, and LC-MS analysis shows multiple intermediates. What are these species?
A2: The reduction of a nitro group is a multi-electron process that proceeds through several intermediates. If the reaction stalls, you may be observing nitroso (R-NO) and hydroxylamine (R-NHOH) species. These can further react to form side products like oximes, azo (R-N=N-R), and azoxy (R-N=N(O)-R) compounds .[7][8]
Troubleshooting Steps:
-
Catalyst Activity: The catalyst may be poisoned or deactivated. Ensure you are using fresh, high-quality Pd/C. In some cases, adding a fresh portion of the catalyst can restart a stalled reaction.
-
Hydrogen Source: Ensure an adequate supply of the hydrogen donor. For CTH, add an additional equivalent of ammonium formate. For H₂ balloon reactions, ensure the balloon is refilled and the system is purged.
-
Reaction Time & Temperature: Some reductions require longer times or gentle warming (e.g., to 40 °C) to go to completion. However, be cautious as heat can also promote side reactions.
Frequently Asked Questions (FAQs)
Q: I need to Boc-protect my final amino alcohol, but the reaction is messy. Am I forming side products?
A: Yes, Boc protection of primary amino alcohols can lead to several side products, especially if not controlled carefully.
-
N,N-diBoc Formation: Using a large excess of Boc-anhydride ((Boc)₂O) and a base can lead to the formation of the doubly protected amine.
-
O-Boc Formation: The secondary alcohol can also be acylated by (Boc)₂O, especially in the presence of an acylation catalyst like 4-dimethylaminopyridine (DMAP).[9][10]
-
Urea/Isocyanate Formation: When using DMAP as a catalyst with primary amines, the reaction can sometimes proceed through an isocyanate intermediate, which can lead to the formation of ureas.[9][11]
Best Practice for Clean Boc Protection: For simple N-Boc protection, avoid DMAP. Use a base like triethylamine or sodium bicarbonate in a solvent like THF, dichloromethane, or a biphasic water/dioxane system.[12][13] Add (Boc)₂O slowly (1.05-1.1 equivalents) at 0 °C and allow the reaction to warm to room temperature. This minimizes side reactions and favors the desired mono-N-Boc product.[14]
Q: How can I best monitor these reactions?
A: Thin-Layer Chromatography (TLC) is indispensable.
-
Henry Reaction: Use a mobile phase like 20-30% Ethyl Acetate in Hexanes. The aldehyde will be the least polar, followed by the nitroalkene byproduct, the desired nitro alcohol, and finally the Cannizzaro acid byproduct (which may streak from the baseline). Visualize under UV light and with a potassium permanganate stain.
-
Nitro Reduction: Use a more polar system, such as 5-10% Methanol in Dichloromethane. The starting nitro alcohol is less polar than the final amino alcohol product, which will often have a much lower Rf value. The debenzylated product will be even more polar. Staining with ninhydrin is excellent for visualizing the amine product.
References
- Grokipedia. Henry reaction.
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. Available from: [Link]
-
Ranu, B. C., Sarkar, A., & Guchhait, S. K. (1998). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Journal of the Indian Chemical Society. Available from: [Link]
-
Strukil, V., et al. (2017). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 22(10), 1737. Available from: [Link]
-
Ranu, B. C., Sarkar, A., Guchhait, S. K., & Ghosh, K. (1998). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - A Review. Erowid. Available from: [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(17), 10583–10592. Available from: [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. Available from: [Link]
-
Khan Academy. The Henry Reaction: Reaction mechanism chemistry tutorial. Available from: [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing. Available from: [Link]
-
Grehn, L., & Ragnarsson, U. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(33), 13635-13665. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
Wikipedia. Henry reaction. Available from: [Link]
-
Organic Syntheses. DI-tert-BUTYL DICARBONATE. Available from: [Link]
-
Organic Chemistry Portal. Henry Reaction. Available from: [Link]
-
Contente, M. L., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Catalysts, 8(8), 308. Available from: [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Available from: [Link]
-
Master Organic Chemistry. Addition of NaBH4 to aldehydes to give primary alcohols. Available from: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. Henry Reaction [organic-chemistry.org]
- 4. zenodo.org [zenodo.org]
- 5. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 6. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01151D [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 11. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 12. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Purification of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
Welcome to the technical support center for the purification of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges associated with the purification of this valuable chiral building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.
I. Understanding the Molecule: Key Purification Challenges
3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is a chiral amino alcohol with structural features that present a unique set of purification challenges:
-
Polarity: The presence of both a primary amine and a primary alcohol group imparts significant polarity, which can lead to strong interactions with polar stationary phases like silica gel.
-
Basicity: The primary amine is basic and can interact strongly with the acidic silanol groups on standard silica gel, often resulting in significant peak tailing during column chromatography.[1]
-
Chirality: The molecule possesses a stereocenter at the C3 position, necessitating chiral separation techniques to isolate the desired enantiomer.
-
Potential for Impurities: Synthesis of this molecule can lead to several byproducts that may be challenging to separate due to similar polarities.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol.
FAQ 1: Column Chromatography - Tailing & Recovery Issues
Question: I'm running a silica gel column to purify my crude 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, but I'm observing severe peak tailing and poor recovery. What's causing this and how can I fix it?
Answer: This is a classic issue when purifying basic compounds like primary amines on standard silica gel.[1] The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to the observed tailing and, in some cases, irreversible adsorption.
Troubleshooting Strategies:
-
Mobile Phase Modification: The most straightforward approach is to add a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.5-2% (v/v) of TEA to your mobile phase. This is a very common and effective method.[1]
-
Ammonium Hydroxide: For highly polar amines, a solution of methanol containing 1-2% ammonium hydroxide can be used as the polar component of your eluent system (e.g., Dichloromethane:Methanol:Ammonium Hydroxide).[1]
-
-
Use of Alternative Stationary Phases:
-
Deactivated Silica Gel: You can pre-treat your silica gel by washing it with a dilute solution of triethylamine in your non-polar solvent before packing the column.[1]
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.[1]
-
Amine-Functionalized Silica: These columns have amino groups bonded to the silica surface, which reduces the interaction with basic analytes.[2]
-
FAQ 2: Identification and Removal of Common Impurities
Question: My initial analysis (TLC, HPLC, or NMR) of the crude product shows multiple spots/peaks. What are the likely impurities from the synthesis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol and how can I remove them?
Answer: The impurities present will depend on the synthetic route. A common synthesis involves the reduction of a corresponding β-aminoketone or nitro-alcohol precursor. Based on this, likely impurities include:
-
Unreacted Starting Materials: Such as 4-(benzyloxy)acetophenone or a corresponding nitro-precursor.
-
Over-reduction Products: If a strong reducing agent is used, the benzyl ether protecting group could be cleaved, leading to 3-amino-3-(4-hydroxyphenyl)propan-1-ol.
-
Ring-Opened Byproducts: If harsh acidic or oxidative conditions were used, degradation of the phenyl ring could occur.[3]
Troubleshooting and Purification Strategy:
| Impurity Type | Identification | Purification Strategy |
| Less Polar Impurities | Typically have a higher Rf on TLC than the desired product. | Column Chromatography: These will elute first. Start with a less polar eluent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity to elute your product. |
| More Polar Impurities | Typically have a lower Rf on TLC than the desired product. | Column Chromatography: These will elute after your product. A carefully chosen gradient elution will be key. Recrystallization: If your product crystallizes, more polar impurities may remain in the mother liquor. |
| Amine-containing Byproducts | May co-elute with your product due to similar basicity. | Column Chromatography with Basic Modifier: The addition of triethylamine can help differentiate between amines of varying basicity. Recrystallization as a Salt: Convert the mixture of amines to their hydrochloride or tartrate salts. The difference in solubility of these salts can allow for selective crystallization. |
FAQ 3: Crystallization Difficulties
Question: I am struggling to crystallize my purified 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol. It keeps oiling out. What can I do?
Answer: Oiling out is common for polar molecules that have strong intermolecular interactions. Here are several techniques to induce crystallization:
-
Solvent Selection: Experiment with a range of solvents and solvent mixtures. For amino alcohols, common successful systems include:
-
Ethyl acetate/Hexane
-
Ethanol/Water
-
Isopropanol/Hexane
-
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites.[1]
-
Seeding: If you have a small amount of crystalline material, add a tiny crystal to a supersaturated solution.[1]
-
Antisolvent Addition: Slowly add a solvent in which your compound is insoluble (an "antisolvent") to a solution of your compound. For your polar product, a non-polar solvent like hexane would be a good antisolvent.[1]
-
Salt Formation: Consider forming a salt (e.g., hydrochloride or tartrate) which may have better crystallization properties.
FAQ 4: Chiral Resolution
Question: How can I separate the enantiomers of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol?
Answer: Chiral resolution is a critical step for this molecule. Two primary methods are recommended:
-
Diastereomeric Salt Formation and Fractional Crystallization: This is a classical and often effective method.
-
Principle: React the racemic amine with a chiral acid (a resolving agent) to form diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.
-
Recommended Resolving Agent: For the closely related 3-amino-3-phenylpropanol, tolylsulfonyl-L-proline or tolylsulfonyl-D-proline has been used successfully.[4] Chiral tartaric acid derivatives are also commonly employed for resolving amino alcohols.[5]
-
General Procedure:
-
Dissolve the racemic amine and one equivalent of the chiral resolving agent in a suitable solvent (e.g., a mixture of ethyl acetate and methanol or ethanol).[4]
-
Allow the solution to stand, often at a reduced temperature, to induce crystallization of one of the diastereomeric salts.
-
Isolate the crystals by filtration.
-
Liberate the free amine from the purified salt by treatment with a base (e.g., NaOH solution) and extraction into an organic solvent.
-
-
-
Chiral High-Performance Liquid Chromatography (HPLC): This is an analytical and preparative technique that can provide high enantiomeric purity.
-
Stationary Phase: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often the first choice for amino alcohols.
-
Mobile Phase: Normal-phase chromatography is typically more effective for chiral separations of polar compounds. A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) is common. The addition of a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) is often necessary to improve peak shape.
-
III. Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is designed for the purification of crude 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol containing less polar and more polar impurities.
Materials:
-
Crude 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl Acetate
-
Triethylamine (TEA)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of Hexane and Ethyl Acetate. The desired product should have an Rf value of approximately 0.2-0.3. Add 1% TEA to the TLC solvent to assess its effect on the separation and spot shape.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 80:20 Hexane/Ethyl Acetate + 1% TEA).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Alternatively, for compounds with low solubility in the eluent, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the initial, less polar solvent system.
-
Collect fractions and monitor by TLC.
-
If the product is not eluting, gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate.
-
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
This protocol is a general guideline based on the resolution of a similar compound.[4] Optimization of solvents and crystallization conditions will be necessary.
Materials:
-
Racemic 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
-
(R)-(-)- or (S)-(+)-Tolylsulfonyl-proline (or another suitable chiral acid)
-
Ethyl Acetate
-
Methanol
-
Sodium Hydroxide (NaOH) solution (e.g., 1M)
-
Dichloromethane or Ethyl Acetate for extraction
Procedure:
-
Salt Formation:
-
In a flask, dissolve the racemic amine (1 equivalent) in a mixture of ethyl acetate and methanol (e.g., 10:1 v/v).
-
In a separate flask, dissolve the chiral resolving agent (1 equivalent) in the same solvent mixture.
-
Combine the two solutions and stir.
-
-
Crystallization:
-
Allow the solution to stand at room temperature or in a refrigerator.
-
Monitor for crystal formation. If no crystals form, try slowly evaporating the solvent or adding a non-polar anti-solvent like hexane.
-
-
Isolation of Diastereomer:
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
The enantiomeric purity of the amine in the salt can be checked by liberating a small sample and analyzing by chiral HPLC.
-
If necessary, recrystallize the salt to improve diastereomeric purity.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane).
-
Add NaOH solution until the aqueous layer is basic (pH > 11).
-
Separate the organic layer, and extract the aqueous layer with additional organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched free amine.
-
IV. Visualized Workflows
Troubleshooting Peak Tailing in Column Chromatography
Caption: Decision tree for troubleshooting peak tailing.
Chiral Resolution Workflow
Caption: Workflow for chiral resolution by diastereomeric salt formation.
V. References
-
Google Patents. (2016). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. KR101644016B1. Retrieved from
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
Waters. (n.d.). [Care and Use Manual] amino acid analysis liquid chromatography column. Waters Help Center. Retrieved from [Link]
-
Ibrahim, M. M., Ali, B. F., Frey, W., & Jäger, V. (2012). 3-Methyl-amino-3-phenyl-propan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2857. [Link]
-
Conte, E., et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(15), 3456. [Link]
-
Glen Research. (n.d.). A New Simplified 3'-Amino-Modifier CPG. Glen Report 14.12. Retrieved from [Link]
-
Google Patents. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. EP1992618A2. Retrieved from
-
Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. Retrieved from [Link]
-
Google Patents. (1941). Process for the preparation of amino-alcohols. US2243977A. Retrieved from
-
Google Patents. (2000). 3-amino-3-arylpropan-1-ol-derivates, their preparation and use. EP1043306A2. Retrieved from
-
Google Patents. (2012). Method for resolving 3-amino-3-phenylpropanol. CN102633658A. Retrieved from
-
Organic Syntheses. (2014). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]
-
Polikanov, A., et al. (2026). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. Journal of the American Chemical Society. [Link]
-
PubChem. (n.d.). 3-Amino-1-phenylpropan-1-ol. Retrieved from [Link]
-
Unknown. (n.d.). Paper Chromatography of Amino Acids. Retrieved from [Link]
-
Vollenweider, S., & Lacroix, C. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of agricultural and food chemistry, 51(11), 3297–3303. [Link]
-
Google Patents. (2000). Production of amino acid benzyl ester having high optical purity. JP2000247934A. Retrieved from
-
ResearchGate. (2025). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]
-
Google Patents. (1990). Method for crystallization of amino acids. US5118815A. Retrieved from
-
PharmaGrowthHub. (2023, August 22). Amino columns. YouTube. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC2580*. Retrieved from [Link]
-
Wikipedia. (n.d.). Paenibacillus. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
- 5. US2243977A - Process for the preparation of amino-alcohols - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
Introduction
Welcome to the technical support guide for the synthesis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol. This valuable amino alcohol serves as a key intermediate in the synthesis of various pharmacologically active molecules, including the β3-adrenergic agonist, Solabegron. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into the synthetic pathway, address common experimental challenges, and offer robust troubleshooting solutions. As Senior Application Scientists, our goal is to ensure you can execute this synthesis with confidence, efficiency, and high fidelity.
Overview of the Synthetic Pathway
The most common and scalable route to synthesizing 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol involves a three-step process starting from 4-hydroxybenzonitrile. This pathway is favored for its use of readily available starting materials and generally robust reaction conditions. The key stages are:
-
Protection of the Phenolic Hydroxyl Group: The hydroxyl group of 4-hydroxybenzonitrile is protected as a benzyl ether to prevent unwanted side reactions in subsequent steps.
-
Carbon-Carbon Bond Formation: Acrylonitrile undergoes a conjugate addition to an organometallic species derived from the protected benzonitrile, or a related multi-step sequence is used to introduce the three-carbon chain. A common alternative is the reaction of a Grignard reagent derived from a protected 4-bromophenol with ethylene oxide, followed by subsequent steps. For this guide, we will focus on a route proceeding from the benzonitrile intermediate.
-
Concurrent Reduction: The nitrile and the keto group (if formed in the C-C bond formation step) are reduced simultaneously to yield the final amino alcohol product.
Below is a diagram illustrating the general workflow for this synthesis.
Interpreting ambiguous NMR peaks for 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
A Senior Application Scientist's Guide to Interpreting Ambiguous NMR Peaks
Welcome to the technical support guide for the analysis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting for common ambiguities encountered in its ¹H and ¹³C NMR spectra. As Senior Application Scientists, we understand that a spectrum is more than data—it's a story. Our goal is to help you read that story with clarity and confidence.
Part 1: Foundational Analysis & Predicted Spectrum
Before troubleshooting, we must establish a baseline. The structure of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol contains several functionalities—a chiral center, exchangeable protons, two distinct aromatic rings, and a flexible aliphatic chain—that predispose its NMR spectrum to complexity.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following tables provide estimated chemical shift ranges in a common solvent like CDCl₃. These values are predictive and can be influenced by concentration, solvent, and temperature.[1][2][3][4]
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Label | Description | Predicted δ (ppm) | Expected Multiplicity | Notes |
| H-a, H-b | -NH₂ and -OH | 1.0 - 5.0 (highly variable) | Broad Singlet (br s) | Exchangeable protons; position and width are highly sensitive to solvent, concentration, and water content.[5][6] |
| H-c | Ar-CH (NH₂) | ~4.1 - 4.3 | Triplet (t) or Doublet of Doublets (dd) | Chiral center; coupling to the two diastereotopic H-d protons. |
| H-d | -CH₂ -CH(NH₂) | ~1.8 - 2.1 | Multiplet (m) | Diastereotopic protons due to adjacent chiral center, leading to complex splitting. |
| H-e | -CH₂ -OH | ~3.7 - 3.9 | Multiplet (m) | Coupled to H-d and potentially the -OH proton (H-b). |
| H-f, H-g | p-substituted Ar-H | ~6.9 (d, 2H), ~7.2 (d, 2H) | Doublets (d) | Classic AA'BB' system for a 1,4-disubstituted benzene ring. |
| H-h | -O-CH₂ -Ph | ~5.0 - 5.1 | Singlet (s) or AB quartet | Often appears as a sharp singlet. However, can be an AB quartet if rotation is hindered or due to the influence of the chiral center.[7][8] |
| H-i | Ph-CH (benzyl) | ~7.3 - 7.5 | Multiplet (m) | Protons of the monosubstituted benzyl ring. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Label | Description | Predicted δ (ppm) |
| C1 | C H(NH₂) | ~55-60 |
| C2 | C H₂-CH(NH₂) | ~40-45 |
| C3 | C H₂-OH | ~60-65 |
| C4 | Aromatic C -CH(NH₂) | ~135-140 |
| C5, C6 | p-substituted Ar-C H | ~127-129 (C5), ~115-116 (C6) |
| C7 | Aromatic C -O | ~158-160 |
| C8 | -O-C H₂-Ph | ~70-72 |
| C9 | Aromatic C -CH₂ (benzyl) | ~137-138 |
| C10, C11, C12 | Ph-C H (benzyl) | ~127-129 |
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common sources of ambiguity in a question-and-answer format.
Q1: My -OH and -NH₂ protons are one broad peak, or they've disappeared entirely. Why?
Answer: This is the most frequent issue and is caused by chemical exchange .[9][10] The acidic protons of the alcohol (-OH) and amine (-NH₂) groups can rapidly exchange with each other and with trace amounts of water or other protic impurities in the NMR solvent.[6]
-
Causality: On the NMR timescale, this exchange is often so fast that the spectrometer observes an averaged signal, which appears as a broad singlet.[5] The exact chemical shift of this peak is highly dependent on concentration, temperature, and the amount of water present, making it unreliable for structural confirmation without further experiments.[4]
-
Troubleshooting: The definitive test is a D₂O exchange experiment . Adding a drop of deuterium oxide (D₂O) to your NMR tube and re-acquiring the spectrum will cause the exchangeable -OH and -NH₂ protons to be replaced by deuterium. Since deuterium is not observed in a ¹H NMR spectrum, the peak will disappear, confirming its identity.[10][11]
Q2: The aliphatic signals between 1.5 and 4.5 ppm are a crowded, overlapping mess. How can I assign them?
Answer: This is a classic problem of signal overlap in a complex molecule. The three methylene/methine groups (-CH(NH₂)-, -CH₂-, and -CH₂OH) have similar electronic environments, causing their signals to bunch together. Simple 1D NMR is often insufficient for unambiguous assignment.
-
Causality: The proximity of these signals, combined with complex splitting patterns (e.g., diastereotopic protons at H-d), makes interpretation difficult.
-
Troubleshooting: Two-dimensional (2D) NMR is the most powerful solution here.[12][13]
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2-3 bonds). It will show a cross-peak between H-c and H-d, and between H-d and H-e, allowing you to "walk" across the aliphatic chain and definitively assign connectivity.[14]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to.[15] By correlating the resolved carbon signals (from the ¹³C spectrum) with their attached protons, you can easily separate and assign the overlapping proton signals.
-
Q3: The benzylic methylene protons (-O-CH₂-Ph) are not a clean singlet. What's happening?
Answer: While often appearing as a singlet, the two protons of this methylene group can become diastereotopic .
-
Causality: The molecule has a stereocenter at the carbon bearing the amino group (C1). This chiral environment makes the two benzylic protons (H-h) chemically non-equivalent.[8] One proton is always on one face of the molecule relative to the chiral center's substituents, and the other is on the opposite face. This non-equivalence can lead them to have slightly different chemical shifts and to couple with each other, resulting in a pattern known as an AB quartet .[7]
-
Troubleshooting:
-
Higher Field Strength: Running the NMR on a higher field spectrometer (e.g., 600 MHz vs. 300 MHz) can often resolve the AB quartet more clearly.
-
Variable Temperature (VT) NMR: In some cases, the appearance of an AB quartet can be due to slow rotation around a bond. Acquiring spectra at different temperatures can help confirm this. If the quartet coalesces into a singlet at higher temperatures, it indicates that a rotational barrier has been overcome.[10]
-
Q4: I see extra, unexpected peaks. Could they be impurities from the synthesis?
Answer: Yes, this is highly likely. The synthesis of this molecule often involves the reduction of a precursor like 3-amino-3-(4-(benzyloxy)phenyl)propanoic acid or a related nitro compound.[16][17]
-
Potential Impurities & Their Signatures:
-
Unreacted Starting Material: Look for signals corresponding to the precursor molecule. For example, if starting from the carboxylic acid, a very broad peak above 10 ppm might be visible.
-
Residual Solvents: Common synthesis and purification solvents like ethyl acetate, dichloromethane, or methanol are often trapped in the final product. Their characteristic peaks can be identified using solvent chemical shift tables.[18][19]
-
Debenzylation Product: The benzyloxy group can sometimes be cleaved during reduction, leading to the formation of 3-Amino-3-(4-hydroxyphenyl)propan-1-ol. This would result in the disappearance of the benzyl signals (H-h, H-i) and a change in the aromatic signals of the para-substituted ring.
-
Part 3: Experimental Protocols for Troubleshooting
Here are step-by-step methodologies for the key experiments discussed above.
Protocol 1: D₂O Exchange for Identifying Labile Protons
Objective: To confirm the identity of -OH and -NH₂ protons.
-
Acquire Initial Spectrum: Dissolve ~5-10 mg of your compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O).
-
Mix Thoroughly: Cap the tube and shake vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange. A brief vortexing is also effective.
-
Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The signals corresponding to the -OH and -NH₂ protons should significantly decrease in intensity or disappear completely in the second spectrum.[10][11]
Protocol 2: Acquiring 2D COSY and HSQC Spectra
Objective: To resolve overlapping signals and confirm structural connectivity.
-
Sample Preparation: Prepare a slightly more concentrated sample than for a standard ¹H NMR (e.g., 15-20 mg in 0.6 mL of solvent) to ensure a good signal-to-noise ratio.
-
Acquire Standard 1D Spectra: Run a standard high-resolution ¹H and ¹³C{¹H} spectrum first. These are used to determine the correct spectral widths for the 2D experiments.
-
Load COSY Pulse Program: On the spectrometer, load a standard COSY pulse program (e.g., cosygpqf on a Bruker system). The instrument software will typically set most parameters automatically based on the 1D proton spectrum.
-
Load HSQC Pulse Program: Similarly, load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.3). This experiment will require the spectral parameters from both the ¹H and ¹³C spectra.
-
Process and Analyze: The resulting 2D spectra will show correlation plots. In COSY, off-diagonal cross-peaks connect protons that are spin-coupled. In HSQC, cross-peaks connect protons to their directly attached carbons.
Part 4: Data Visualization & Logical Workflows
Visualizing the relationships within the molecule and the experimental process is key to efficient troubleshooting.
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to resolving ambiguities.
Caption: A logical workflow for troubleshooting ambiguous NMR spectra.
Expected 2D NMR Correlations
Visualizing the expected correlations before running the experiment can greatly aid in interpretation.
Caption: Key expected COSY and HSQC correlations for the molecule.
References
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]
-
2D NMR Introduction. Chemistry LibreTexts. [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Broad N-H chemical shift in proton NMR. Reddit. [Link]
-
What Causes NMR Peak Broadening?. YouTube. [Link]
-
How to deal with ambiguity in an HMBC spectrum? … Part 1. ACD/Labs. [Link]
-
1H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. PubMed. [Link]
-
Why do aromatic amino groups give a broad HNMR peak?. Reddit. [Link]
-
Duplicate Peaks in NMR Spectra. Reddit. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
-
Solvents in NMR Spectroscopy. YouTube. [Link]
-
13C NMR Spectroscopy. University of Glasgow. [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Colorado Boulder. [Link]
-
A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]
-
1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
13C NMR Chemical Shift. Oregon State University. [Link]
-
Chemical shifts. University College London. [Link]
-
Troubleshooting a negative result. Mestrelab. [Link]
-
Notes on NMR Solvents. University of Wisconsin-Madison. [Link]
-
Carbon-13 Spectroscopy. Pavia, Lampman, Kriz, Vyvyan. [Link]
-
1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962). Human Metabolome Database. [Link]
-
1H NMR Chemical Shift. Oregon State University. [Link]
-
1H NMR Chemical Shifts. Educator.com. [Link]
-
Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. National Institutes of Health. [Link]
-
Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]
-
Alcohol irregularities in Hydrogen NMR. Chemistry Stack Exchange. [Link]
-
1H splitting pattern of benzyl CH2 protons. Chemistry Stack Exchange. [Link]
-
When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. ResearchGate. [Link]
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]
-
Table of Characteristic Proton NMR Shifts. UCLA Chemistry. [Link]
- Method for resolving 3-amino-3-phenylpropanol.
-
3-Amino-1-phenylpropan-1-ol. PubChem. [Link]
Sources
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. web.pdx.edu [web.pdx.edu]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chemistryconnected.com [chemistryconnected.com]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. omicsonline.org [omicsonline.org]
- 16. 3-(4-AMINO-PHENYL)-PROPAN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 17. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol assay interference and artifacts
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges this molecule presents in common analytical assays. We will address specific experimental issues, explain the underlying chemical principles causing these artifacts, and provide robust troubleshooting protocols to ensure data integrity.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the analysis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, structured by analytical technique.
Section A: Liquid Chromatography & Mass Spectrometry (LC-MS) Issues
The combination of a polar primary amine, a hydroxyl group, and a large nonpolar benzyloxy-phenyl moiety gives this molecule complex chromatographic behavior.
Question: Why am I seeing poor peak shape (fronting, tailing, or splitting) for my compound in reverse-phase LC?
Answer:
Poor peak shape is a frequent issue for polar, basic compounds like this one. The primary cause is unwanted secondary interactions between the molecule and the stationary phase, or issues with the sample solvent.
-
Causality - Silanol Interactions: The primary amine group (pKa typically ~9-10) will be protonated and positively charged in standard acidic mobile phases (e.g., pH 2-4 with formic acid). This charged amine can interact strongly with negatively charged residual silanol groups on the silica-based stationary phase (e.g., C18), leading to peak tailing.[1]
-
Causality - Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile or methanol), it can cause the analyte to travel through the column in a distorted band, resulting in fronting or peak splitting.[2][3]
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: Increase the mobile phase pH to be closer to, or slightly above, the pKa of the amine to suppress its ionization. However, this may not be compatible with silica-based columns which are unstable above pH 7-8. A more common approach is to use a low pH and an ion-pairing agent or a competitive base.
-
Introduce a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.
-
Optimize Starting Gradient Conditions: For polar compounds, starting with a very low percentage of organic solvent (or even 100% aqueous mobile phase) is crucial. This ensures the analyte properly focuses on the head of the column upon injection.[2][3]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent. If a strong solvent must be used for solubility, ensure the injection volume is minimal.
Logical Workflow for Troubleshooting Poor Peak Shape
Caption: LC Peak Shape Troubleshooting Workflow.
Question: I'm observing unexpected mass signals in my LC-MS analysis. What could they be?
Answer:
Unexpected signals can arise from synthetic impurities, degradation products, or artifacts generated within the mass spectrometer's ion source.[4][5]
-
Synthetic Impurities: A common synthesis route for such compounds involves the reduction of a corresponding aminoketone. Incomplete reduction can leave the starting material, 3-Amino-1-(4-(benzyloxy)phenyl)propan-1-one, as an impurity.[6]
-
In-Source Fragmentation: The benzyloxy group is relatively labile. Under the energetic conditions of an electrospray ionization (ESI) source, it can cleave, resulting in a significant fragment ion corresponding to the loss of a benzyl group (C7H7, 91 Da) or a benzyloxy radical. This can be misinterpreted as a real impurity.[4][7]
-
Adduct Formation: In ESI-MS, it is common to see adducts of your analyte with cations present in the mobile phase or sample matrix, such as sodium ([M+Na]+) and potassium ([M+K]+).[8]
Troubleshooting Protocol:
-
Analyze Synthetic Precursors: If possible, inject a standard of the synthetic precursor (the aminoketone) to confirm its retention time and mass spectrum.
-
Vary In-Source Energy: Gradually decrease the fragmentor or skimmer voltage in the MS source. If the intensity of the unexpected peak relative to your main peak decreases, it is likely an in-source fragment.[5]
-
Check for Common Adducts: Calculate the expected masses for [M+H]+, [M+Na]+, and [M+K]+ and compare them to your observed signals. The use of high-purity solvents and additives can minimize unwanted adducts.
-
Perform MS/MS: Isolate the parent ion and the unexpected ion and perform collision-induced dissociation (CID). Comparing the fragmentation patterns will reveal if they share a common core structure.
Table 1: Common Molecular Ions and Artifacts for 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol (C22H25NO2, Exact Mass: 351.1885)
| Ion Species | Formula | Expected m/z (Positive Mode) | Origin / Notes |
|---|---|---|---|
| Protonated Molecule | [M+H]+ | 352.1958 | Target analyte. |
| Sodium Adduct | [M+Na]+ | 374.1778 | Common artifact from glassware or reagents.[8] |
| Potassium Adduct | [M+K]+ | 390.1517 | Common artifact from glassware or reagents.[8] |
| Loss of Water | [M+H-H2O]+ | 334.1852 | In-source fragment from the propanol moiety. |
| Loss of Benzyl | [M+H-C7H7]+ | 261.1281 | Key in-source fragment; loss of the benzyl group.[7] |
| Precursor Impurity | [C22H23NO2+H]+ | 350.1799 | Unreacted 3-Amino-1-(4-(benzyloxy)phenyl)propan-1-one.[6] |
Section B: Spectroscopic Assay (UV-Vis/Fluorescence) Interference
The aromatic rings in the molecule are potent sources of interference in optical assays.
Question: My blank-corrected absorbance/fluorescence readings are unexpectedly high, suggesting false positive activity. What is causing this?
Answer:
This is likely caused by the intrinsic optical properties of the compound itself.
-
Causality - Intrinsic Absorbance/Fluorescence: The phenyl and benzyl groups create a conjugated aromatic system that absorbs UV light and can also be fluorescent (autofluorescent).[9][10] If the compound's excitation/emission spectra overlap with those of your assay's reporter fluorophore, it will contribute to the signal and create a false positive.[11]
Troubleshooting Protocol:
-
Run Spectral Scans: Dissolve your compound in the final assay buffer. Run a full absorbance scan (e.g., 230-700 nm) and a fluorescence excitation/emission scan to characterize its intrinsic properties.
-
Pre-read Plates: In a screening workflow, read the fluorescence or absorbance of the assay plate after adding the compound but before adding the detection reagents or starting the enzymatic reaction. This "pre-read" value can be subtracted from the final reading to correct for the compound's intrinsic signal.
-
Use Red-Shifted Dyes: Autofluorescence from library compounds is most common in the UV and blue/green regions of the spectrum.[9] If possible, switch to an assay that uses a red-shifted fluorophore (excitation >500 nm) to minimize spectral overlap.
-
Time-Resolved Fluorescence (TR-FRET): If available, TR-FRET assays are an excellent solution. They use a time delay between excitation and signal detection, which allows the short-lived autofluorescence from interfering compounds to decay before the measurement is taken.[12]
Diagram of Optical Interference Mechanisms
Caption: Mechanisms of optical assay interference.
Section C: Chiral Analysis Issues
As this compound contains a chiral center, resolving the enantiomers is critical for pharmaceutical development.
Question: My chiral HPLC separation is failing or showing poor resolution. What parameters should I optimize?
Answer:
Chiral separation is highly sensitive to the mobile phase composition, column type, and temperature. The primary amine is a key handle for achieving separation.
-
Causality - Chiral Recognition Mechanism: Chiral recognition requires the formation of transient, diastereomeric complexes between the analyte and the chiral stationary phase (CSP). For this to occur, at least three points of interaction are needed. The protonated amine, the hydroxyl group, and the aromatic ring are the most likely interaction points. The mobile phase must be optimized to allow these interactions to occur stereoselectively.
Troubleshooting Protocol:
-
Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for aromatic amines.[13]
-
Mobile Phase Mode:
-
Normal Phase (Hexane/Alcohol): This mode often provides the best selectivity for polysaccharide CSPs. Vary the type of alcohol (isopropanol, ethanol) and its percentage. Adding a small amount of a basic or acidic additive (e.g., diethylamine or trifluoroacetic acid) can sharpen peaks by modifying the analyte's charge state and interactions with the CSP.
-
Reversed-Phase (Aqueous/Organic): While less common for polysaccharide columns, some are designed for RP conditions. Ensure the mobile phase pH is controlled with a buffer to maintain a consistent charge state on the amine.[14]
-
-
Temperature Optimization: Run the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase enantioselectivity by stabilizing the transient diastereomeric complexes, but can also lead to broader peaks.
-
Additive-Based Separation: An alternative approach is to use a non-chiral column and add a chiral selector, such as a cyclodextrin or crown ether, to the mobile phase. These additives can form inclusion complexes with one enantiomer more strongly than the other, enabling separation.[14][15]
Part 2: Frequently Asked Questions (FAQs)
Q: What are the key structural features of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol that can lead to assay artifacts?
A: There are three primary features:
-
The Primary Amine: It is basic and nucleophilic. It can cause issues in LC by interacting with silanols and can react with assay components (e.g., aldehyde-based reagents).[1][16]
-
The Aromatic System (Phenyl & Benzyl): This system is a strong chromophore and potential fluorophore, leading to interference in absorbance and fluorescence assays through intrinsic signal or quenching.[9][10][11]
-
The Benzyloxy Linkage: The C-O bond between the benzyl group and the phenyl ring is susceptible to cleavage under high-energy conditions, particularly in a mass spectrometer's ion source, creating prominent fragment ions.[7]
Q: How does pH affect the stability and analysis of this compound?
A: pH is a critical parameter. The primary amine's protonation state is pH-dependent.
-
In LC-MS: At low pH (<7), the amine is protonated ([–NH3]+), making it highly polar and prone to silanol interactions.[1] At high pH (>10), it is neutral ([–NH2]), making it more hydrophobic and less prone to peak tailing on silica columns.
-
Stability: While generally stable, extreme pH conditions combined with high temperatures could potentially promote side reactions. The stability of amino alcohols should be assessed in the intended formulation or assay buffer, especially during long-term storage.[17][18][19]
Q: What are common mass spectrometry artifacts to watch for with this molecule?
A: Beyond common adducts ([M+Na]+, [M+K]+), the most significant artifact to anticipate is the in-source fragment corresponding to the loss of the benzyl group (a loss of 91 Da, C7H7). Another common fragment is the loss of water (18 Da) from the propanol side chain. It is also possible to see dimers or clusters ([2M+H]+) at high concentrations.[8][20]
References
-
ResearchGate. Interference with Fluorescence and Absorbance | Request PDF. Available from: [Link]
-
National Center for Biotechnology Information. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Available from: [Link]
-
BioPharm International. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Available from: [Link]
-
PubMed. Interference with the fluorometric histamine assay by biogenic amines and amino acids. Available from: [Link]
-
National Center for Biotechnology Information. Assay Guidance Manual: Interference with Fluorescence and Absorbance. Available from: [Link]
-
Ibis Scientific, LLC. The Impact of pH on Chemical Stability in Lab Experiments. Available from: [Link]
-
National Center for Biotechnology Information. Assay Guidance Manual: Interference and Artifacts in High-content Screening. Available from: [Link]
-
ProFoldin. Primary Amine Assay. Available from: [Link]
-
LCGC International. The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. Available from: [Link]
-
PubMed. Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Available from: [Link]
-
PubMed. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Available from: [Link]
- Google Patents. WO1998041489A1 - Chiral separations of amino acids.
-
SpringerLink. Interferences and contaminants encountered in modern mass spectrometry. Available from: [Link]
-
ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Available from: [Link]
-
National Center for Biotechnology Information. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. Available from: [Link]
-
National Center for Biotechnology Information. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Available from: [Link]
-
ResearchGate. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures | Request PDF. Available from: [Link]
-
ResearchGate. RECOGNITION AND AVOIDANCE OF ION SOURCE‐GENERATED ARTIFACTS IN LIPIDOMICS ANALYSIS. Available from: [Link]
-
PubMed. Sources of artefacts in the electrospray ionization mass spectra of saturated diacylglycerophosphocholines: from condensed phase hydrolysis reactions through to gas phase intercluster reactions. Available from: [Link]
-
PubMed. Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Available from: [Link]
Sources
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. massspec.unm.edu [massspec.unm.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. WO1998041489A1 - Chiral separations of amino acids - Google Patents [patents.google.com]
- 14. Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interference with the fluorometric histamine assay by biogenic amines and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ibisscientific.com [ibisscientific.com]
- 18. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Sources of artefacts in the electrospray ionization mass spectra of saturated diacylglycerophosphocholines: from condensed phase hydrolysis reactions through to gas phase intercluster reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Amino-3-phenylpropan-1-ol Analogues as Sphingosine-1-Phosphate Receptor Modulators
This technical guide provides a comprehensive comparison of the biological activities of analogues based on the 3-Amino-3-phenylpropan-1-ol scaffold, with a primary focus on their role as modulators of Sphingosine-1-Phosphate (S1P) receptors. Drawing from established experimental data, we will delve into the structure-activity relationships (SAR) that govern their potency, selectivity, and functional outcomes. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, neuroinflammation, and oncology.
Introduction: The Significance of the 3-Amino-3-phenylpropan-1-ol Scaffold in S1P Receptor Modulation
The 3-amino-1-phenylpropan-1-ol scaffold is a key pharmacophore found in a class of potent immunomodulatory agents. The prototypical example is Fingolimod (FTY720), a structural analogue of sphingosine that, upon phosphorylation in vivo, acts as a modulator of four of the five S1P receptor subtypes (S1P₁, S1P₃, S1P₄, and S1P₅).[1] The therapeutic success of Fingolimod in treating relapsing-remitting multiple sclerosis has driven extensive research into developing analogues with improved selectivity and safety profiles.[1][2]
The primary mechanism of immunosuppressive action for these compounds is the functional antagonism of the S1P₁ receptor on lymphocytes. This leads to the sequestration of lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system and other tissues, thereby mitigating inflammation.[1][3] This guide will explore how modifications to the core 3-amino-3-phenylpropan-1-ol structure influence this activity and give rise to new therapeutic possibilities.
The Fingolimod Archetype: Structure-Activity Relationships
The structure of Fingolimod can be dissected into three key domains: a polar head group, a central phenyl ring, and a lipophilic tail. SAR studies have demonstrated that modifications to each of these regions can significantly alter the compound's biological activity.[1]
-
The Polar Head Group: The 2-amino-1,3-propanediol moiety is essential for phosphorylation by sphingosine kinase 2, a prerequisite for its S1P receptor activity.[1]
-
The Central Phenyl Ring: The position and nature of substituents on the phenyl ring influence receptor binding and selectivity.
-
The Lipophilic Tail: The long alkyl chain is crucial for the compound's potency and pharmacokinetic properties.
The exploration of these structural modifications has led to the development of second-generation S1P receptor modulators with enhanced selectivity for the S1P₁ receptor, aiming to reduce the side effects associated with the non-selective profile of Fingolimod, such as bradycardia, which is linked to S1P₃ activation.[4][5]
Comparative Biological Activity of Key Analogues
The development of Fingolimod analogues has yielded compounds with diverse biological activities, ranging from highly selective S1P₁ receptor modulators for autoimmune diseases to agents with potential applications in oncology and as antibacterial agents.
Immunomodulatory Activity: S1P₁ Receptor Selectivity and Lymphopenia
A primary goal in the development of Fingolimod analogues has been to enhance selectivity for the S1P₁ receptor to achieve potent immunosuppression while minimizing off-target effects.
| Compound/Analogue Class | Key Structural Modification | S1P Receptor Selectivity | In Vivo Efficacy (Lymphopenia) | Citation(s) |
| Fingolimod (FTY720) | p-octylphenyl group | S1P₁, S1P₃, S1P₄, S1P₅ | Potent induction of lymphopenia | [1][6] |
| Morpholino Analogues (ST-1893 & ST-1894) | Morpholine ring in the polar head group | Highly selective for S1P₁ | ST-1893: 58% drop in blood lymphocytes in mice at 5 mg/kg. ST-1894: 64% drop in blood lymphocytes in mice at 5 mg/kg. | [1][3][7] |
| Second-Generation Modulators (e.g., Siponimod, Ozanimod) | Various modifications to enhance selectivity | Primarily S1P₁ and S1P₅ | Clinically effective in treating multiple sclerosis with improved safety profiles. | [5][8][9] |
These data highlight a clear trend: modifications to the polar head group can significantly enhance S1P₁ selectivity, leading to potent immunosuppressive effects with a potentially better safety profile than the parent compound, Fingolimod.[4][7]
Emerging Activities: Antibacterial and Anticancer Potential
Recent studies have revealed that Fingolimod and its derivatives possess biological activities beyond immunosuppression.
-
Antibacterial Activity: A screen of FDA-approved drugs identified Fingolimod as a potent antibiofilm compound.[10][11] Subsequent synthesis and evaluation of novel Fingolimod derivatives have shown improved efficacy against various bacterial strains, including Staphylococcus aureus, Acinetobacter baumannii, and Pseudomonas aeruginosa.[10][11] For instance, derivatives with the para-hydrocarbon chain moved to a meta position or with an additional hydroxyl group displayed a broader spectrum of antibacterial activity.[10]
-
Anticancer Activity: The S1P signaling pathway is implicated in cancer progression, making S1P receptor modulators potential therapeutic agents.[1] Analogues of Fingolimod have been investigated for their cytotoxic effects on various cancer cell lines, although this remains an area of active research.
Experimental Protocols
The characterization of 3-amino-3-phenylpropan-1-ol analogues involves a suite of in vitro and in vivo assays to determine their biological activity.
In Vitro S1P Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional activity (agonist or antagonist) of the analogues at the different S1P receptor subtypes.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK293) cells are stably transfected to overexpress one of the human S1P receptor subtypes (S1P₁ to S1P₅).
-
Receptor Binding Assay (e.g., Radioligand Binding Assay):
-
Prepare cell membranes from the transfected cells.
-
Incubate the membranes with a constant concentration of a radiolabeled S1P receptor ligand (e.g., [³²P]-S1P) and varying concentrations of the test compound.
-
After incubation, separate the bound from the free radioligand by filtration.
-
Quantify the radioactivity of the filters to determine the amount of bound ligand.
-
Calculate the inhibitory constant (Ki) of the test compound.
-
-
Functional Assay (e.g., [³⁵S]GTPγS Binding Assay):
-
Incubate cell membranes with the test compound in the presence of [³⁵S]GTPγS.
-
Agonist binding to the G-protein coupled S1P receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunit.
-
Measure the incorporated radioactivity to determine the potency (EC₅₀) and efficacy of the compound.
-
In Vivo Assessment of Lymphopenia
Objective: To evaluate the in vivo immunosuppressive activity of the analogues by measuring their effect on peripheral blood lymphocyte counts.
Methodology:
-
Animal Model: C57BL/6J mice are commonly used.
-
Compound Administration: Administer the test compound (e.g., via intraperitoneal injection or oral gavage) at a specified dose. A vehicle control group (e.g., DMSO) should be included.
-
Blood Collection: At a predetermined time point (e.g., 24 hours) after compound administration, collect blood samples from the mice.
-
Lymphocyte Counting: Perform a complete blood count (CBC) using an automated hematology analyzer to determine the number of circulating lymphocytes.
-
Data Analysis: Compare the lymphocyte counts in the treated groups to the vehicle control group to determine the percentage reduction in lymphocytes.
Visualization of Key Pathways and Workflows
Fingolimod Signaling Pathway in Lymphocyte Sequestration
Caption: Fingolimod signaling pathway leading to lymphocyte sequestration.
Experimental Workflow for In Vivo Lymphopenia Assay
Caption: Workflow for an in vivo lymphopenia assay.
Conclusion and Future Directions
The 3-amino-3-phenylpropan-1-ol scaffold has proven to be a remarkably fruitful starting point for the development of potent S1P receptor modulators. The journey from the broad-spectrum activity of Fingolimod to the highly selective second-generation agents illustrates the power of medicinal chemistry in refining pharmacological profiles to enhance efficacy and safety. The discovery of novel antibacterial and potential anticancer activities for these analogues opens up exciting new avenues for research and development. Future efforts will likely focus on further elucidating the structure-activity relationships for these emerging activities and exploring the therapeutic potential of S1P modulators in a wider range of diseases.
References
-
Structural Analogues of Fingolimod: A Technical Guide to Activity and Mechanism. Benchchem. 12
-
A Comparative Analysis of S1P1 and S1P5 Receptor Agonists in Neurodegeneration. Benchchem. 13
-
Synthesis and Biological Evaluation of Fingolimod Derivatives as Antibacterial Agents. ACS Omega.
-
Synthesis and Biological Evaluation of Fingolimod Derivatives as Antibacterial Agents. ACS Publications.
-
Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis. PubMed.
-
Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis. PubMed Central.
-
Sphingosine 1-phosphate receptor 1 agonists: a patent review (2013-2015). PubMed.
-
Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders. Frontiers.
-
Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. MDPI.
-
Modulators of the Sphingosine 1-Phosphate Receptor 1. PubMed Central.
-
Sphingosine-1-phosphate receptor modulator. Wikipedia.
-
Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 3. Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate receptor 1 agonists: a patent review (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Modulators of the Sphingosine 1-Phosphate Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders [frontiersin.org]
- 9. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Fingolimod Derivatives as Antibacterial Agents [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Target Validation of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. A critical, and often arduous, step in this process is the identification and validation of the compound's biological target. This guide provides an in-depth, technical comparison of modern methodologies for validating the biological target of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, a compound for which the target is not yet elucidated.
This document eschews a rigid template, instead adopting a flexible, logic-driven structure that mirrors the scientific process of target discovery and validation. We will begin with hypothesis generation based on structural motifs, proceed to rigorous, hypothesis-driven experimental validation, and conclude with a discussion of unbiased, discovery-oriented approaches. Throughout, we emphasize the causality behind experimental choices, ensuring that each described protocol functions as a self-validating system.
Part 1: Hypothesis Generation - An In Silico Approach
Given the structural features of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, specifically the aminopropanol scaffold, a plausible starting hypothesis is its interaction with a G-protein coupled receptor (GPCR). This family of receptors is a frequent target for drugs containing similar structural motifs. However, with approximately 800 GPCRs in the human genome, a focused approach is paramount.[1]
Comparative In Silico Screening: Ligand-Based vs. Structure-Based Approaches
In silico methods offer a time and cost-effective strategy to narrow down the list of potential GPCR targets.[2][3][4] We will compare two primary computational strategies.
-
Ligand-Based Virtual Screening: This method leverages the principle that structurally similar molecules often exhibit similar biological activities. Large databases of known GPCR ligands can be computationally screened to identify those with the highest structural similarity to our compound of interest.
-
Structure-Based Virtual Screening (Molecular Docking): With the increasing availability of GPCR crystal structures, it is possible to computationally "dock" our compound into the binding pockets of various receptors.[5][6][7] This approach predicts the binding affinity and pose of the ligand within the receptor.
| Method | Principle | Pros | Cons |
| Ligand-Based Screening | Chemical similarity to known ligands | - Computationally fast- Does not require a 3D receptor structure | - Limited to discovering targets for which known ligands exist- May miss novel scaffolds |
| Structure-Based Docking | Predicts binding to a 3D receptor structure | - Can identify novel scaffolds- Provides insights into binding mode | - Requires a high-quality 3D structure of the target- Computationally intensive |
Workflow for In Silico Hypothesis Generation
Caption: In silico workflow for generating a prioritized list of GPCR targets.
For 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, a dual approach is recommended. A ligand-based screen against databases such as ChEMBL could highlight potential interactions with receptors known to bind aminopropanol-containing ligands, such as certain beta-adrenergic, dopamine, or serotonin receptors.[6][7][8][9][10] Concurrently, structure-based docking against available crystal structures of these receptor families can provide corroborating evidence and predict binding modes.[11][12][13][14]
Part 2: Hypothesis-Driven Validation: A Triad of In Vitro Assays
The prioritized list of GPCRs from our in silico screen forms the basis for targeted experimental validation. A robust validation strategy relies on a combination of assays that measure different aspects of the ligand-receptor interaction. We will compare three gold-standard in vitro assays: Radioligand Binding, GTPγS Binding, and cAMP Accumulation.[15]
Direct Binding Affinity: Radioligand Binding Assays
This assay directly measures the affinity of a compound for its receptor by assessing its ability to compete with a radiolabeled ligand.[16][17]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., ³H-dopamine for the D1 receptor) and varying concentrations of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol.
-
Incubation: Allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter.[18][19]
-
Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC50, from which the binding affinity (Ki) can be calculated.
G-Protein Activation: GTPγS Binding Assays
This functional assay measures the first step in G-protein signaling: the exchange of GDP for GTP upon receptor activation by an agonist. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Receptor Preparation: Prepare cell membranes containing the target GPCR.
-
Assay Setup: Incubate the membranes with varying concentrations of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol in the presence of GDP and [³⁵S]GTPγS.
-
Incubation: Allow the reaction to proceed for a defined time at 30°C.
-
Separation and Detection: Similar to the radioligand binding assay, separate bound from free [³⁵S]GTPγS via filtration and quantify using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the compound concentration to determine the EC50 and Emax for G-protein activation.
Second Messenger Modulation: cAMP Assays
This assay measures the downstream functional consequence of G-protein activation, specifically the modulation of cyclic AMP (cAMP) levels by adenylyl cyclase. This is particularly useful for Gs and Gi-coupled receptors.[20][21][22][23]
Experimental Protocol: HTRF-Based cAMP Assay
-
Cell Culture: Culture cells expressing the target GPCR in a 384-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol. For Gi-coupled receptors, co-stimulation with forskolin is required.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Add the HTRF detection reagents (an anti-cAMP antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore).
-
Data Acquisition: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Calculate the concentration-response curve to determine the EC50 (for Gs) or IC50 (for Gi).
Dopamine D1 Receptor Signaling Pathway
Caption: Simplified signaling pathway for the Gs-coupled Dopamine D1 receptor.
Comparison of Hypothesis-Driven Assays
| Assay | Parameter Measured | Information Gained | Alternative Compounds (Controls) |
| Radioligand Binding | Direct binding to the receptor | Affinity (Ki) | Dopamine (for Dopamine Receptors), Propranolol (for Beta-Adrenergic Receptors) |
| GTPγS Binding | G-protein activation | Potency (EC50) and Efficacy (Emax) | Known agonists and antagonists for the specific receptor subtype. |
| cAMP Accumulation | Second messenger levels | Functional cellular response | Forskolin (Adenylyl cyclase activator), IBMX (PDE inhibitor) |
Part 3: Unbiased Target Deconvolution - Casting a Wider Net
If the hypothesis-driven approach fails to yield a conclusive target, or if off-target effects are suspected, unbiased methods are employed. These techniques aim to identify the binding partners of a compound without prior assumptions.[24][25][26]
Chemical Proteomics: Affinity-Based Target Identification
Chemical proteomics is a powerful technique for identifying the protein targets of small molecules.[27][28][29] A common approach involves creating a "bait" version of the compound to pull its binding partners out of a complex protein mixture.
Workflow for Chemical Proteomics
Caption: Workflow for identifying protein targets using chemical proteomics.
A key consideration is the synthesis of a photoaffinity probe, which incorporates a photoreactive group (e.g., diazirine) that forms a covalent bond with the target upon UV irradiation.[30][31][32][33][34] This can provide a more robust capture of the target protein.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method that exploits the fact that ligand binding can stabilize a protein, making it more resistant to proteolysis.[35][36][37][38][39]
Experimental Protocol: DARTS
-
Lysate Preparation: Prepare a total cell lysate.
-
Compound Incubation: Incubate aliquots of the lysate with 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol or a vehicle control.
-
Protease Digestion: Add a protease (e.g., thermolysin) to each aliquot and incubate for a short period.
-
Analysis: Stop the digestion and analyze the protein patterns by SDS-PAGE.
-
Target Identification: Proteins that are protected from digestion in the presence of the compound are excised from the gel and identified by mass spectrometry.
Comparison of Unbiased Methods
| Method | Principle | Pros | Cons |
| Chemical Proteomics | Affinity capture of binding partners | - High sensitivity- Can be performed in situ | - Requires chemical modification of the compound- Potential for identifying non-specific binders |
| DARTS | Ligand-induced protein stabilization | - Label-free (no compound modification needed)- Relatively simple protocol | - May not work for all ligand-protein interactions- Less sensitive than affinity-based methods |
Conclusion: A Synergistic Approach to Target Validation
Validating the biological target of a novel compound like 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol requires a multi-faceted and logical approach. This guide has outlined a workflow that begins with computationally-guided hypothesis generation and proceeds through rigorous, comparative in vitro validation. The inclusion of unbiased target deconvolution strategies provides a crucial safety net, ensuring that even if the initial hypothesis is incorrect, a path to target identification remains.
By combining these methodologies, researchers can build a comprehensive and compelling case for the mechanism of action of their compound, a critical step in the path towards developing novel therapeutics. The experimental data generated from these comparative approaches will provide the necessary evidence to confidently progress a compound through the drug discovery pipeline.
References
- Zhang, Y., et al. (2024). Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery.
- Filizola, M., & Wang, S. (2008). Virtual screening of GPCRs: An in silico chemogenomics approach.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
- Zhang, Y., et al. (2024). Revolutionizing GPCR-ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery.
- Ahmadi, M., et al. (2021). A computational model for GPCR-ligand interaction prediction. Scientific Reports, 11(1), 1-13.
-
Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]
- Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current molecular medicine, 13(7), 1175-1191.
- Wu, H., et al. (2024). GPCR-IPL score: multilevel featurization of GPCR–ligand interaction patterns and prediction of ligand functions from selectivity to biased activation.
- Lee, H. S., & Kim, D. (2017). Prediction of GPCR-Ligand Binding Using Machine Learning Algorithms. International journal of molecular sciences, 18(6), 1259.
- MDPI. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 28(14), 5433.
- Wacker, D., Stevens, R. C., & Roth, B. L. (2017). Advances in G protein-coupled receptor high-throughput screening. Current opinion in structural biology, 45, 10-17.
- de Graaf, C., & Rognan, D. (2011). Discovery of GPCR ligands by molecular docking screening: novel opportunities provided by crystal structures. Current opinion in drug discovery & development, 14(4), 438-447.
- Royal Society of Chemistry. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
- Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current molecular medicine, 13(7), 1175-1191.
- Meiler, J., & Niv, M. Y. (2023). Targeting in-silico GPCR conformations with ultra-large library screening for hit discovery. Trends in pharmacological sciences, 44(3), 143-154.
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]
- Lomenick, B., et al. (2011). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in molecular biology, 756, 179-191.
- Bantscheff, M., et al. (2007). Chemical proteomics identifies unanticipated targets of clinical kinase inhibitors.
- ACS Publications. (2024). Structural Insights into Dopamine Receptor–Ligand Interactions: From Agonists to Antagonists.
- van der Wijk, T., et al. (2020). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Molecular Pharmacology, 97(6), 389-398.
-
AstraZeneca. (n.d.). Improved In Silico Methods for Target Deconvolution in Phenotypic Screens. Retrieved from [Link]
- Zhang, R., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 42(1), 1-10.
-
ResearchGate. (n.d.). Structures of D1 dopamine receptor ligands used in this study. Retrieved from [Link]
- Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 278(3), 973-979.
- ACS Measurement Science Au. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. ACS Measurement Science Au, 3(4), 241-250.
- Carlsson, J., et al. (2011). Ligand discovery from a dopamine D3 receptor homology model and crystal structure.
- Varady, J., et al. (2003). Subtype selectivity of dopamine receptor ligands: insights from structure-and ligand-based methods. Journal of chemical information and computer sciences, 43(6), 2017-2027.
- Lomenick, B., et al. (2011). Drug affinity responsive target stability (DARTS) for small molecule target identification. Methods in molecular biology, 756, 179-191.
- MDPI. (2018). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 23(11), 2821.
-
ResearchGate. (n.d.). Principles of commonly used cAMP assays. Retrieved from [Link]
-
Bio-protocol. (n.d.). Drug-affinity responsive target stability (DARTS). Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
- Meiler, J., & Niv, M. Y. (2023). Targeting in silico GPCR conformations with ultra-large library screening for hit discovery. Trends in pharmacological sciences, 44(3), 143-154.
- Wang, S., et al. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife, 8, e48822.
-
NCBI. (2017). Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
- ACS Measurement Science Au. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 241-250.
- Terstiege, I., & Cuhna, M. (2007). Target deconvolution strategies in drug discovery. Nature reviews. Drug discovery, 6(11), 891-903.
- Dubinsky, L., et al. (2012). Photoaffinity labeling in target-and binding-site identification. Bioorganic & medicinal chemistry, 20(2), 554-570.
-
ResearchGate. (n.d.). A typical photoaffinity labeling experimental protocol to identify the.... Retrieved from [Link]
-
Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Retrieved from [Link]
-
MDPI. (n.d.). In Silico Drug Design for GPCRs: Big Data for Small Molecule Discovery. Retrieved from [Link]
-
Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. Retrieved from [Link]
- Lee, S. Y., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current opinion in chemical biology, 17(1), 118-126.
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. Virtual screening of GPCRs: An in silico chemogenomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Targeting in-silico GPCR Conformations with Ultra-Large Library Screening for Hit Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of GPCR Ligands by Molecular Docking Screening: Novel Opportunities Provided by Crystal Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand Discovery from a Dopamine D3 Receptor Homology Model and Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Revolutionizing GPCR-ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A computational model for GPCR-ligand interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prediction of GPCR-Ligand Binding Using Machine Learning Algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 20. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 21. GloSensor™ cAMP Assay Protocol [promega.jp]
- 22. researchgate.net [researchgate.net]
- 23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Target deconvolution strategies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pharmafocusasia.com [pharmafocusasia.com]
- 26. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
- 28. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]
- 29. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. Photoaffinity Compounds - Enamine [enamine.net]
- 33. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 36. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 37. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 38. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Drug-affinity responsive target stability (DARTS) [bio-protocol.org]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
Abstract
In preclinical drug development, the early and comprehensive characterization of a compound's selectivity is paramount to mitigating safety-related attrition.[1] Off-target interactions can lead to unforeseen toxicities or diminished efficacy, making rigorous cross-reactivity profiling an indispensable component of the safety assessment package required for an Investigational New Drug (IND) application.[2] This guide presents a systematic framework for evaluating the cross-reactivity of the novel compound, 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol. We will detail the strategic rationale for selecting a panel of potential off-targets, provide validated, step-by-step experimental protocols for quantitative assessment, and discuss the interpretation of comparative data. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing new chemical entities from discovery to clinical evaluation.
Introduction: The Imperative of Selectivity Profiling
3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is a synthetic organic compound belonging to the phenylpropanolamine class.[3][4] Molecules within this structural family are known to interact with a variety of biogenic amine targets, including monoamine transporters and G-protein coupled receptors (GPCRs).[5] While the primary therapeutic target of this compound is under investigation, its structural alerts necessitate a thorough evaluation of its potential for unintended pharmacological activity. Cross-reactivity occurs when a drug binds to targets other than its intended one, which can be due to structural similarities between targets or shared pharmacophoric features.[6][7]
For the purpose of this illustrative guide, we will hypothesize that 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol (hereinafter referred to as "Compound X") is being developed as a selective serotonin reuptake inhibitor (SSRI) with the serotonin transporter (SERT) as its primary therapeutic target. This hypothesis provides a logical foundation for building a relevant cross-reactivity panel.
The objective of this guide is to provide a robust, multi-tiered strategy to:
-
Identify potential off-target interactions early in development.
-
Quantify the binding affinity and functional activity of Compound X at these off-targets.
-
Establish a clear selectivity index to inform risk assessment and decision-making.
Strategic Design of a Cross-Reactivity Study
A successful cross-reactivity study begins not in the lab, but with a carefully reasoned selection of potential off-targets. The choice of targets should be based on a combination of in silico predictions, structural analogy, and knowledge of common liabilities within the drug class.[1][8]
2.1. Rationale for Off-Target Panel Selection
Given Compound X's phenylpropanolamine scaffold and its hypothesized primary activity at SERT, the panel should prioritize targets involved in monoamine signaling and other systems frequently implicated in drug side effects.
-
Primary Panel (High-Risk Targets):
-
Monoamine Transporters: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). These are the most closely related proteins to SERT and are common off-targets for SSRIs.
-
Adrenergic Receptors: α1, α2, and β subtypes. Interaction with these receptors can lead to cardiovascular side effects (e.g., hypertension, orthostatic hypotension).
-
Serotonin (5-HT) Receptors: A broad panel including 5-HT1A, 5-HT2A, 5-HT2C, etc. Activity at these receptors can cause a wide range of effects, from neuropsychiatric to gastrointestinal.
-
hERG Channel: Interaction with the hERG potassium channel is a critical safety liability due to the risk of cardiac arrhythmia (QT prolongation).
-
-
Secondary Panel (Exploratory Targets):
2.2. The Experimental Workflow: A Tiered Approach
We advocate for a tiered workflow that moves from broad, high-throughput screening to more detailed, functional characterization of confirmed "hits." This approach conserves resources by focusing intensive efforts on the most relevant interactions.
Detailed Experimental Protocols
Scientific integrity demands that protocols be robust, reproducible, and include appropriate controls. The following are standardized, validated methods for assessing cross-reactivity.
3.1. Protocol 1: Radioligand Competitive Binding Assay
This assay directly measures the affinity of Compound X for a target receptor or transporter by quantifying its ability to displace a known high-affinity radioligand.[11][12] It is the gold standard for determining the equilibrium dissociation constant (Ki).
Objective: To determine the binding affinity (Ki) of Compound X for a panel of selected off-targets (e.g., DAT, NET, 5-HT2A, α1-adrenergic).
Materials:
-
Cell membranes expressing the target receptor/transporter of interest.
-
Specific radioligand for each target (e.g., [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET).
-
Compound X stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding (NSB) competitor (a high concentration of a known, unlabeled ligand for the target).
-
96-well microplates and filtration apparatus (e.g., Brandel Cell Harvester).
-
Glass fiber filters (pre-soaked in polyethylenimine to reduce non-specific binding).
-
Liquid scintillation counter and scintillation cocktail.
Methodology:
-
Compound Dilution: Prepare a serial dilution of Compound X in assay buffer, typically ranging from 10 µM to 0.1 nM in 10-12 concentrations.
-
Plate Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-Specific Binding (NSB): Assay buffer, radioligand, cell membranes, and a saturating concentration of the NSB competitor.
-
Competitive Binding: Assay buffer, radioligand, cell membranes, and each concentration of Compound X.
-
-
Incubation: Add the radioligand to all wells at a concentration close to its Kd value. Then, add the prepared cell membranes to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[13]
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of Compound X using the formula: 100 * (1 - [(DPM_CompoundX - DPM_NSB) / (DPM_Total - DPM_NSB)]).
-
Plot the percent inhibition against the log concentration of Compound X to generate a competition curve.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of Compound X that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
3.2. Protocol 2: In Vitro Enzyme Inhibition Assay (Example: CYP2D6)
This assay determines if Compound X can inhibit the metabolic activity of a key drug-metabolizing enzyme, which is crucial for predicting drug-drug interaction potential.[14][15][16]
Objective: To determine the IC50 of Compound X for the inhibition of Cytochrome P450 2D6 (CYP2D6).
Materials:
-
Recombinant human CYP2D6 supersomes or human liver microsomes.
-
CYP2D6 substrate (e.g., Dextromethorphan).
-
NADPH regenerating system (cofactor for CYP activity).
-
Potassium phosphate buffer (pH 7.4).
-
Positive control inhibitor (e.g., Quinidine).
-
Acetonitrile (for reaction termination).
-
LC-MS/MS system for metabolite quantification.
Methodology:
-
Pre-incubation: In a 96-well plate, pre-incubate CYP2D6 enzyme, buffer, and varying concentrations of Compound X (or positive control) for 10-15 minutes at 37°C.[15] This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (Dextromethorphan) and the NADPH regenerating system.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15 minutes) within the determined linear range of metabolite formation.
-
Termination: Stop the reaction by adding ice-cold acetonitrile. This also precipitates the protein.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis.
-
Quantification: Analyze the formation of the metabolite (e.g., Dextrorphan) using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the percent inhibition of enzyme activity for each concentration of Compound X relative to a vehicle control.
-
Plot the percent inhibition against the log concentration of Compound X and fit the data using non-linear regression to determine the IC50 value.
-
Data Presentation and Interpretation
Clear presentation of quantitative data is essential for objective comparison. All binding and inhibition data should be summarized in a structured table.
Table 1: Hypothetical Cross-Reactivity Profile of Compound X
| Target Category | Target | Assay Type | Result (Ki or IC50, nM) |
| Primary Target | SERT | Binding | 1.5 |
| Monoamine Transporters | DAT | Binding | 250 |
| NET | Binding | 180 | |
| Serotonin Receptors | 5-HT2A | Binding | 850 |
| 5-HT1A | Binding | > 10,000 | |
| Adrenergic Receptors | α1A | Binding | 1,200 |
| β2 | Binding | > 10,000 | |
| Ion Channel | hERG | Binding | > 10,000 |
| Metabolic Enzymes | CYP2D6 | Inhibition | 5,500 |
| CYP3A4 | Inhibition | > 10,000 |
4.1. The Selectivity Index: A Key Metric for Risk Assessment
The selectivity index (SI) provides a quantitative measure of a compound's preference for its on-target versus an off-target. It is a critical parameter for predicting the therapeutic window.
Selectivity Index (SI) = Ki (off-target) / Ki (on-target)
From our hypothetical data:
-
SI for DAT = 250 nM / 1.5 nM = 167-fold
-
SI for NET = 180 nM / 1.5 nM = 120-fold
-
SI for 5-HT2A = 850 nM / 1.5 nM = 567-fold
A generally accepted, though context-dependent, threshold for sufficient selectivity is a >100-fold difference between the on-target and any off-target.[2] Based on this, Compound X shows a promising selectivity profile, though its activity at DAT and NET warrants further functional characterization.
The Broader Context: Tissue Cross-Reactivity (TCR) Studies
Should a compound advance based on its in vitro profile, regulatory agencies typically require ex vivo tissue cross-reactivity (TCR) studies as part of the IND-enabling safety package.[17][18][19]
TCR studies use immunohistochemistry (IHC) to assess the binding of the test compound (often a labeled version or a specific antibody surrogate) to a comprehensive panel of frozen human tissues.[20][21] The primary goal is to identify any unexpected on-target binding in non-target tissues or, more critically, any off-target binding that was not predicted by the in vitro assays.[19] These studies provide an anatomical map of potential liabilities and are crucial for interpreting toxicology findings and designing safe clinical trials.
Conclusion
The comprehensive cross-reactivity profiling of a new chemical entity like 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is a cornerstone of modern, safety-conscious drug development. By employing a strategic, tiered approach that combines high-throughput binding assays with detailed functional and enzymatic characterization, researchers can build a robust selectivity profile. The interpretation of these data, centered around the selectivity index, allows for an informed, data-driven assessment of a compound's potential for off-target effects. This rigorous, front-loaded evaluation is essential for de-risking candidates, minimizing late-stage failures, and ultimately, ensuring the safety of new medicines.
References
-
Kuzikov, A. V., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
-
Laping, N. J. (2018). GPCR-radioligand binding assays. Methods in Molecular Biology, 1705, 187-197. [Link]
-
Nuvisan (n.d.). Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]
-
Charles River Laboratories (n.d.). Tissue Cross-Reactivity Studies. Charles River Laboratories. [Link]
-
Prisys Events (2024). How To Conduct Preclinical Pharmacology/Toxicology Evaluation Of ADCs?. Prisys Events. [Link]
-
Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 36(5), 957-996. [Link]
-
HistoTox Labs (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). HistoTox Labs. [Link]
-
Immunologix (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix. [Link]
-
BMG LABTECH (2022). Cell-based assays on the rise. BMG LABTECH. [Link]
-
BioIVT (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]
-
OracleBio (2023). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio. [Link]
-
Comparative Biosciences, Inc. (n.d.). Tissue Cross-Reactivity Studies. Comparative Biosciences, Inc. [Link]
-
Vipergen (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]
-
Creative Bioarray (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. Creative Bioarray. [Link]
-
Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Current Opinion in Allergy and Clinical Immunology, 3(4), 255-261. [Link]
-
Romano, A., et al. (2010). Cross-reactivity among drugs: Clinical problems. Journal of Allergy and Clinical Immunology, 126(1), 3-10. [Link]
-
Patsnap (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
-
FDA (2024). ICH M12 Drug-Drug Interaction Studies Final Guidance. YouTube. [Link]
-
FDA (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]
-
Patsnap (2025). How to meet FDA pharmacology data requirements for IND?. Patsnap Synapse. [Link]
-
Van der Mey, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Medicinal Chemistry, 62(15), 7089-7102. [Link]
-
Wikipedia (n.d.). Serotonin releasing agent. Wikipedia. [Link]
Sources
- 1. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to meet FDA pharmacology data requirements for IND? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-amino-3-[4-(benzyloxy)phenyl]propan-1-ol | 182057-85-8 [sigmaaldrich.com]
- 5. Serotonin releasing agent - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. direct-ms.org [direct-ms.org]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. fda.gov [fda.gov]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 13. multispaninc.com [multispaninc.com]
- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. prisysbiotech.com [prisysbiotech.com]
- 19. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 20. histologix.com [histologix.com]
- 21. Tissue Cross-Reactivity Studies | Comparative Biosciences, inc [compbio.com]
A Comparative Benchmarking Guide: Evaluating 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol Against Known Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
This guide provides a comprehensive framework for benchmarking the novel compound, 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, against established inhibitors of Dipeptidyl Peptidase-4 (DPP-4). Based on structural similarities to known pharmacophores, we hypothesize that this compound may exhibit inhibitory activity against DPP-4, a key therapeutic target for type 2 diabetes. This document outlines the scientific rationale, detailed experimental protocols for in vitro comparison, and data interpretation guidelines for researchers in drug discovery and development.
Introduction: The Significance of Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis. Its primary function is the inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These gut-derived hormones are released in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. The rapid degradation of incretins by DPP-4 limits their insulinotropic effects.
Inhibition of DPP-4 prolongs the action of endogenous GLP-1 and GIP, leading to improved glycemic control in patients with type 2 diabetes. This mechanism of action has led to the successful development of a class of oral antihyperglycemic agents known as "gliptins," which include Sitagliptin and Vildagliptin. These inhibitors have demonstrated efficacy in lowering blood glucose levels with a low risk of hypoglycemia.
The compound of interest, 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, possesses a β-amino alcohol scaffold with a primary amine and an aromatic ring, features commonly found in DPP-4 inhibitors that interact with the enzyme's active site. This structural analogy provides a strong rationale for investigating its potential as a novel DPP-4 inhibitor.
Hypothesized Binding Mode and Benchmarking Strategy
The active site of DPP-4 is characterized by several key subsites, including the S1 and S2 pockets, which accommodate the side chains of the peptide substrate. We hypothesize that 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol interacts with the DPP-4 active site in the following manner:
-
Primary Amine Interaction: The primary amino group is expected to form a crucial salt bridge with the catalytic dyad residues, Glutamate 205 (Glu205) and Glutamate 206 (Glu206), in the S2 subsite, a characteristic interaction for many DPP-4 inhibitors.
-
Aromatic Ring Interaction: The phenyl ring is hypothesized to occupy the hydrophobic S1 pocket, forming π-π stacking interactions with aromatic residues such as Tyrosine 662 (Tyr662).
-
Benzyloxy Group Exploration: The benzyloxy moiety may extend towards the S1' or S2' subsites, potentially forming additional hydrophobic or hydrogen-bonding interactions that could enhance binding affinity.
To validate this hypothesis and quantify the inhibitory potential of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, a direct comparison with the well-characterized, clinically approved DPP-4 inhibitors, Sitagliptin and Vildagliptin , is essential.
-
Sitagliptin: A potent, selective, and competitive DPP-4 inhibitor with an IC50 value in the nanomolar range. It forms key interactions with the S1 and S2 pockets of the enzyme.
-
Vildagliptin: A potent and selective DPP-4 inhibitor that forms a covalent but reversible complex with the enzyme. Its IC50 is also in the low nanomolar range.
The primary metric for comparison will be the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
Experimental Protocols
A robust and reproducible in vitro enzymatic assay is crucial for the accurate determination of inhibitory potency. The following detailed protocol describes a fluorescence-based DPP-4 inhibitor screening assay.
Materials and Reagents
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing a salt (e.g., 100 mM NaCl) and a stabilizing agent (e.g., 0.1% BSA)
-
Test Compound: 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, dissolved in DMSO
-
Benchmark Inhibitors: Sitagliptin and Vildagliptin, dissolved in DMSO
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Experimental Workflow
The following diagram illustrates the key steps in the DPP-4 inhibition assay:
Caption: The DPP-4/GLP-1 signaling pathway in glucose homeostasis.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial evaluation of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol as a potential DPP-4 inhibitor. The outlined experimental protocols, when executed with precision, will yield reliable data to compare its potency against established clinical benchmarks. Should the hypothetical inhibitory activity be confirmed, further studies would be warranted, including:
-
Selectivity Profiling: Assessing the inhibitory activity against other related proteases (e.g., DPP-8, DPP-9) to determine its selectivity profile.
-
Enzyme Kinetics: Characterizing the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Cell-based Assays: Evaluating its efficacy in cellular models to confirm its ability to potentiate GLP-1 signaling.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and other pharmacological properties.
By systematically benchmarking this novel compound, researchers can efficiently assess its therapeutic potential and make informed decisions regarding its progression in the drug discovery pipeline.
References
-
GLP-1 signaling pathways in pancreatic beta cells. Secreted GLP-1 from... - ResearchGate. (URL: [Link])
-
The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells - Frontiers. (URL: [Link])
-
GLP-1 signaling and the regulation of pancreatic β-cells mass/function - Elsevier. (URL: [Link])
-
GLP-1 receptor signaling: effects on pancreatic beta-cell proliferation and survival - PubMed. (URL: [Link])
-
Role of GLP-1 in pancreatic beta-cell proliferation mechanisms - Consensus. (URL: [Link])
-
Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - University of Copenhagen Research Portal. (URL: [Link])
-
Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC - NIH. (URL: [Link])
-
Dipeptidyl Peptidase 4 (DPP4) as A Novel Adipokine: Role in Metabolism and Fat Homeostasis - MDPI. (URL: [Link])
-
Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
-
Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin - ResearchGate. (URL: [Link])
-
What is the mechanism of Vildagliptin? - Patsnap Synapse. (URL: [Link])
-
Sitagliptin: Package Insert / Prescribing Information / MOA - Drugs.com. (URL: [Link])
-
Sitagliptin - Wikipedia. (URL: [Link])
-
Sitagliptin - Proteopedia, life in 3D. (URL: [Link])
-
Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - Semantic Scholar. (URL: [Link])
-
Mechanisms of action of the dipeptidyl peptidase‐4 inhibitor vildagliptin in humans. (URL: [Link])
-
Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - NIH. (URL: [Link])
-
Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed. (URL: [Link])
-
Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - Frontiers. (URL: [Link])
-
Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. (URL: [Link])
- Catalytic active site residues and substrate specificity of amino peptidase DPP4. DPP4 liberates a di-peptide from the substrates.
Orthogonal Validation of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol's Mechanism of Action: A Comparative Guide
This guide provides a comprehensive framework for the orthogonal validation of the mechanism of action for the novel compound 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, hereafter referred to as Compound X . For the purpose of this illustrative guide, we will operate under the hypothesis that preliminary screenings have suggested Compound X is an agonist of the G-protein coupled receptor 55 (GPR55).
The principles and methodologies detailed herein are designed for researchers, scientists, and drug development professionals to establish a robust, multi-faceted confirmation of a compound's biological target and its downstream consequences. True scientific rigor in drug discovery demands more than a single experimental endpoint; it requires a constellation of mutually reinforcing data points generated from independent, or "orthogonal," methods.[1][2] This approach minimizes the risk of artifacts and off-target effects, building a compelling and trustworthy case for a specific mechanism of action.
In this guide, we will compare the activity of Compound X with a known GPR55 agonist, O-1602 , a well-characterized research compound that will serve as our positive control and benchmark.[3]
The Central Hypothesis: Compound X is a GPR55 Agonist
Our validation strategy is built around testing a central, falsifiable hypothesis: Compound X directly binds to and activates GPR55, initiating a canonical downstream signaling cascade. GPR55 is known to couple primarily through Gαq and Gα13 proteins, leading to the activation of phospholipase C (PLC), subsequent release of intracellular calcium, and activation of RhoA-dependent pathways.[2][4][5][6][7] Our experimental design will probe this proposed pathway at multiple, distinct nodes.
Section 1: Establishing Direct Target Engagement with Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: Before investigating the functional consequences of a drug, it is paramount to demonstrate that it physically interacts with its intended target within a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells.[8][9] It operates on the principle that a ligand binding to its target protein confers thermal stability.[10] When heated, this stabilized protein will denature and aggregate at a higher temperature than its unbound counterpart. This method is label-free and can be applied to membrane proteins like GPCRs, though it requires careful optimization.[8][11][12]
Trustworthiness: By showing a concentration-dependent thermal shift, we can confidently assert that Compound X physically engages GPR55 in a cellular environment, a foundational piece of evidence for our hypothesis.
Experimental Protocol: Live-Cell CETSA for GPR55
-
Cell Culture: Culture HEK293 cells stably overexpressing human GPR55 to 80-90% confluency.
-
Compound Treatment: Treat cells with either vehicle (DMSO), varying concentrations of Compound X (e.g., 0.1, 1, 10, 100 µM), or O-1602 (10 µM) for 1 hour at 37°C.
-
Heating Step: Harvest cells, resuspend in PBS with protease inhibitors, and aliquot into PCR tubes. Heat the cell suspensions across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by immediate cooling on ice for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild non-ionic detergent (e.g., 1% NP40).[9]
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble GPR55 remaining by Western Blot or ELISA.
-
Data Interpretation: Plot the percentage of soluble GPR55 against temperature to generate a melting curve. A shift in the curve to the right indicates thermal stabilization and thus, target engagement.
Data Presentation: CETSA Melting Curve Shift
| Treatment | Tagg (°C) (50% Protein Remaining) | Thermal Shift (ΔTagg) |
| Vehicle (DMSO) | 50.2°C | - |
| Compound X (1 µM) | 52.5°C | +2.3°C |
| Compound X (10 µM) | 54.8°C | +4.6°C |
| O-1602 (10 µM) | 54.5°C | +4.3°C |
This hypothetical data illustrates that both Compound X and O-1602 induce a dose-dependent increase in the thermal stability of GPR55, providing direct evidence of target engagement in cells.
Section 2: Orthogonal Validation of Downstream Signaling
With direct target engagement established, the next logical step is to confirm that this binding event translates into the expected functional response. We will use a series of orthogonal cell-based assays to probe the GPR55 signaling pathway at different points.
Calcium Mobilization Assay
Expertise & Experience: GPR55's canonical signaling pathway involves Gαq activation, which stimulates phospholipase C (PLC) to produce inositol trisphosphate (IP3). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6][7] This rapid increase in intracellular Ca2+ is a robust and direct measure of Gαq-coupled receptor activation. We will use a fluorescent, calcium-sensitive dye to measure this response.[13][14][15]
Trustworthiness: This assay directly measures a key second messenger in the proposed signaling cascade. A positive result here, in conjunction with the CETSA data, strongly links the physical binding of Compound X to a specific intracellular event.
Experimental Protocol: FLIPR Calcium Mobilization Assay
-
Cell Plating: Seed HEK293 cells expressing GPR55 into black-walled, clear-bottom 96-well plates and allow them to form a confluent monolayer.[13]
-
Dye Loading: On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution, often containing probenecid to prevent dye leakage. Incubate for 30-60 minutes at 37°C.[13][16]
-
Compound Preparation: Prepare serial dilutions of Compound X and O-1602 in a separate plate.
-
Measurement: Use a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument to measure baseline fluorescence. The instrument then adds the compounds to the cell plate and immediately begins recording the change in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence intensity following compound addition is proportional to the amount of intracellular calcium released. Plot the peak fluorescence against compound concentration to generate a dose-response curve and calculate the EC50 value.
Data Presentation: Calcium Mobilization Dose-Response
| Compound | EC50 (nM) | Maximum Response (% of O-1602) |
| Compound X | 125 nM | 98% |
| O-1602 | 95 nM | 100% |
This hypothetical data shows that Compound X elicits a dose-dependent increase in intracellular calcium with a potency and efficacy comparable to the known agonist O-1602, confirming activation of the Gαq pathway.
β-Arrestin Recruitment Assay
Expertise & Experience: Following activation, most GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which desensitize G-protein signaling and can initiate a separate wave of G-protein-independent signaling.[1][17] Measuring β-arrestin recruitment provides an alternative, orthogonal readout of receptor activation that is distinct from G-protein-mediated second messenger generation.[18][19]
Experimental Protocol: PathHunter® β-Arrestin Assay
-
Cell Line: Utilize a commercially available cell line (e.g., PathHunter® HEK293 GPR55 cells) that co-expresses GPR55 fused to a small enzyme fragment (ProLink) and β-arrestin fused to the larger, complementing enzyme acceptor (EA) fragment.
-
Assay Principle: Upon agonist-induced recruitment of β-arrestin-EA to the GPR55-ProLink, the two enzyme fragments combine to form a functional β-galactosidase enzyme.[1]
-
Procedure: Plate the cells and treat with serial dilutions of Compound X or O-1602.
-
Detection: After an incubation period (typically 60-90 minutes), add a substrate that produces a chemiluminescent signal when hydrolyzed by the active β-galactosidase.
-
Data Analysis: Measure the luminescent signal, which is directly proportional to the extent of β-arrestin recruitment. Generate dose-response curves to determine EC50 values.
Data Presentation: β-Arrestin Recruitment Dose-Response
| Compound | EC50 (nM) | Maximum Response (% of O-1602) |
| Compound X | 250 nM | 95% |
| O-1602 | 180 nM | 100% |
This hypothetical data demonstrates that Compound X effectively recruits β-arrestin to GPR55, providing a second, independent line of evidence for its agonist activity at this receptor.
Section 3: Genetic Validation Using siRNA Knockdown
Expertise & Experience: The most definitive way to prove that a compound's effect is mediated by a specific target is to remove that target and observe if the effect is lost. Small interfering RNA (siRNA) is a powerful tool for transiently silencing the expression of a specific gene.[20][21] By knocking down GPR55, we can test whether the calcium mobilization induced by Compound X is truly dependent on the presence of the GPR55 receptor.
Trustworthiness: This genetic approach is a cornerstone of target validation. If the cellular response to Compound X is significantly diminished or abolished in GPR55-knockdown cells, it provides irrefutable evidence that GPR55 is the primary mediator of its action. This self-validating system is critical for building a watertight mechanistic argument.[20]
Experimental Protocol: siRNA Knockdown Followed by Calcium Assay
-
siRNA Transfection: Transfect HEK293-GPR55 cells with either a validated siRNA targeting GPR55 mRNA or a non-targeting scramble siRNA control. Use a suitable transfection reagent like RNAiMAX.
-
Incubation: Allow cells to incubate for 48-72 hours post-transfection to ensure efficient knockdown of the GPR55 protein.
-
Knockdown Validation: In a parallel set of wells, lyse the cells and perform a Western Blot to confirm a significant reduction in GPR55 protein levels in the siRNA-treated group compared to the scramble control.
-
Functional Assay: Perform the Calcium Mobilization Assay (as described in Section 2.1) on both the GPR55-knockdown and scramble control cells, testing the response to a fixed, effective concentration of Compound X (e.g., 1 µM) and O-1602 (1 µM).
-
Data Analysis: Compare the magnitude of the calcium response in the knockdown cells to that in the control cells.
Data Presentation: Impact of GPR55 Knockdown on Calcium Response
| Cell Condition | Compound X (1 µM) Response (% of Scramble Control) | O-1602 (1 µM) Response (% of Scramble Control) |
| Scramble siRNA Control | 100% | 100% |
| GPR55 siRNA | 12% | 15% |
This hypothetical data clearly shows that knocking down GPR55 expression dramatically reduces the cellular calcium response to both Compound X and the positive control O-1602, providing strong genetic validation of GPR55 as the target.
Visualizing the Validation Workflow and Signaling Pathway
To clarify the logical flow of this validation strategy and the underlying biological pathway, the following diagrams are provided.
GPR55 Signaling Pathway and Assay Readouts
Caption: Hypothesized GPR55 signaling pathway and points of experimental validation.
Orthogonal Validation Workflow
Caption: Logical workflow for the orthogonal validation of Compound X's mechanism.
Conclusion
This guide outlines a rigorous, multi-step strategy for validating the hypothesized mechanism of action of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol (Compound X) as a GPR55 agonist. By employing an orthogonal series of experiments—demonstrating direct target engagement (CETSA), confirming downstream functional consequences via two distinct pathways (calcium mobilization and β-arrestin recruitment), and providing definitive genetic proof of target dependency (siRNA knockdown)—researchers can build a robust and compelling data package. This methodical approach, comparing the novel compound against a known standard, exemplifies the principles of scientific integrity and is essential for advancing a compound through the drug discovery pipeline with confidence.
References
-
GPR55 - Wikipedia. [Link]
-
Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI. [Link]
-
GPR55: signaling pathways and functions - PMC - PubMed Central. [Link]
-
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors - Bio-protocol. [Link]
-
GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC - NIH. [Link]
-
ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. [Link]
-
Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed. [Link]
-
GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current. [Link]
-
What are GPR55 agonists and how do they work? - Patsnap Synapse. [Link]
-
GPR55 - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Why Study GPCR Arrestin Recruitment? - DiscoverX. [Link]
-
IDENTIFICATION OF THE GPR55 AGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - NIH. [Link]
-
GPCR β-Arrestin Product Solutions - DiscoverX. [Link]
-
Measuring Calcium Mobilization with G -Coupled GPCRs Using the Fluormetric Imaging Plate Reader (FLIPR). [Link]
-
FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments. [Link]
-
CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins. [Link]
-
Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC - NIH. [Link]
-
Ca2+ Mobilization Assay - Creative Bioarray. [Link]
-
CETSA beyond Soluble Targets: A Broad Application to Multipass Transmembrane Proteins | ACS Chemical Biology. [Link]
-
CETSA beyond Soluble Targets: A Broad Application to Multipass Transmembrane Proteins | Request PDF - ResearchGate. [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis Online. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]
-
Knockdown siRNA targeting GPR55 reveals significant differences between the anti-inflammatory actions of KLS-13019 and cannabidiol - PMC - PubMed Central. [Link]
-
A Functional Assay for GPR55: Envision Protocol - PubMed. [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. [Link]
-
Can I get a protocol for siRNA knockdown in IMR90 cells? - ResearchGate. [Link]
-
Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - MDPI. [Link]
-
Knockdown siRNA Targeting GPR55 Reveals Significant Differences Between the Anti-inflammatory Actions of KLS-13019 and Cannabidiol - PubMed. [Link]
-
Knockdown siRNA Targeting GPR55 Reveals Significant Differences Between the Anti-inflammatory Actions of KLS-13019 and Cannabidiol | Request PDF - ResearchGate. [Link]
Sources
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GPR55 - Wikipedia [en.wikipedia.org]
- 5. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 18. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. GPCR β-Arrestin Product Solutions [discoverx.com]
- 20. Knockdown siRNA targeting GPR55 reveals significant differences between the anti-inflammatory actions of KLS-13019 and cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Knockdown siRNA Targeting GPR55 Reveals Significant Differences Between the Anti-inflammatory Actions of KLS-13019 and Cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Unseen: A Guide to the Proper Disposal of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
For the diligent researcher, the lifecycle of a chemical extends far beyond the confines of an experiment. Proper disposal is not merely a procedural afterthought but a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive framework for the safe and effective disposal of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, a compound often utilized in the intricate pathways of drug development.
The Rationale: Understanding the Potential Hazards
The molecular architecture of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, featuring an amino group, a hydroxyl group, and a benzyloxy-substituted phenyl ring, suggests certain hazard classifications based on similar chemical structures. Analogous amino alcohols and phenylpropanolamine derivatives are frequently categorized as:
-
Corrosive: Capable of causing severe skin burns and serious eye damage upon direct contact.[1][2][3][4]
-
Irritant: May cause respiratory tract irritation if inhaled.[2][3][4]
-
Environmental Hazard: Unused pharmaceuticals and their intermediates may not readily break down in the environment and could be absorbed by aquatic life and ecosystems.[1][5]
Therefore, the disposal procedures outlined below are designed to mitigate these potential risks.
Core Disposal Strategy: A Multi-Faceted Approach
The disposal of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol should not be a standalone event but rather an integrated part of your laboratory's chemical hygiene and waste management plan. The overarching principle is to treat this compound as hazardous chemical waste.
Figure 1: A schematic overview of the disposal workflow for 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, emphasizing the key principles that guide each stage.
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable sequence for the safe disposal of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol.
Part 1: Immediate In-Lab Procedures
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles and a face shield.
-
A laboratory coat.
-
Closed-toe shoes.
-
-
Waste Segregation:
-
Solid Waste: Collect any solid 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, including residual amounts in weighing boats or on filter paper, in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol should be collected in a separate, leak-proof, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and wipes that have come into contact with the compound should be placed in a designated solid hazardous waste container. Non-disposable glassware should be decontaminated with an appropriate solvent before washing.
-
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol."
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazard(s) (e.g., "Corrosive," "Irritant").
-
Part 2: Secure Storage and Documentation
-
Storage: Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. This area should be under the control of trained personnel.
-
Documentation: Maintain a detailed log of the hazardous waste generated. This log should include:
-
The chemical name and quantity.
-
The date of generation.
-
The location of the waste container.
-
Part 3: Professional Disposal
-
Engage a Licensed Waste Disposal Service: The final disposal of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol must be handled by a licensed and reputable hazardous waste disposal company.[6] These companies are equipped to manage and dispose of chemical waste in compliance with all local, state, and federal regulations.
-
Provide Necessary Information: When arranging for pickup, provide the disposal company with all available information about the waste, including its chemical name, potential hazards (based on analogous compounds), and quantity.
-
Never Dispose Down the Drain: Under no circumstances should 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol or its solutions be disposed of down the sink or in general trash.[2] This can lead to environmental contamination and may violate regulatory standards.
Spill Management: An Emergency Protocol
In the event of a spill, immediate and appropriate action is critical.
Figure 2: A flowchart outlining the immediate steps to be taken in the event of a spill of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of research chemicals like 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is a collective responsibility. By adhering to these guidelines, researchers not only ensure their own safety and that of their colleagues but also contribute to the protection of our environment. As our understanding of chemical properties evolves, so too will our methods for their safe management. Continuous education and a proactive approach to laboratory safety are paramount in the dynamic world of scientific discovery.
References
-
Easy RX Cycle. (n.d.). Medical & Pharmaceutical Waste Disposal for Research Labs. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Wayne State University. (n.d.). Pharmaceutical Waste. Office of Environmental Health and Safety. Retrieved from [Link]
-
Sustainable Healthcare Practices. (n.d.). Pharmaceutical Waste and Environmental Safety. Retrieved from [Link]
-
Capot Chemical. (2013, September 11). MSDS of (3R)-3-amino-3-phenylpropan-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-1-phenylpropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Benzylamino)propanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Doctor 2018. (n.d.). Amino acid metabolism: Disposal of Nitrogen. Retrieved from [Link]
Sources
- 1. Pharmaceutical Waste - Office of Environmental Health and Safety [research.wayne.edu]
- 2. capotchem.com [capotchem.com]
- 3. 3-Amino-1-phenylpropan-1-ol | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. imjhealth.org [imjhealth.org]
- 6. easyrxcycle.com [easyrxcycle.com]
A Senior Application Scientist's Guide to the Safe Handling of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical guidance for handling 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol. As a specialized chemical intermediate, a comprehensive, peer-reviewed safety profile is not always readily available. Therefore, this guide is synthesized from the established safety protocols for structurally analogous amino alcohols and phenylpropanolamine derivatives. The core principle of this guide is to treat this compound with the caution required for a corrosive and potentially toxic substance, ensuring the safety of personnel and the integrity of research.
Hazard Assessment: The "Why" Behind the Precautions
The chemical structure, featuring an amino alcohol functional group, is the primary driver of its hazardous properties. Amino alcohols are known to be corrosive to skin and eyes and can be harmful if ingested.[1][2][3] The presence of the phenyl and benzyloxy groups may influence its physical properties, but the reactive nature of the amino alcohol moiety dictates the necessary safety precautions.
Based on data from similar compounds, the anticipated hazards are summarized below.
| Hazard Classification | Category | Rationale and Potential Effects |
| Skin Corrosion/Irritation | Category 1B | Amino alcohols are known to cause severe skin burns and damage upon contact.[1][3][4] |
| Serious Eye Damage | Category 1 | Direct contact with eyes can cause irreversible damage, including blindness.[1][5] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed, potentially causing severe damage to the digestive tract.[3] |
| Respiratory Irritation | Possible | Inhalation of dust or aerosols may cause irritation to the respiratory tract.[6] |
Engineering and Administrative Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The primary methods of protection are robust engineering and administrative controls that minimize exposure potential from the outset.
-
Engineering Control: The single most critical piece of equipment is a properly functioning chemical fume hood . All handling of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, including unpacking, weighing, and transferring, should be performed within a fume hood to prevent the inhalation of any aerosols or vapors.[7][8] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[9][10]
-
Administrative Controls: Develop and adhere to a detailed Standard Operating Procedure (SOP) for all tasks involving this compound. Access to the material should be restricted to trained and authorized personnel.
Personal Protective Equipment (PPE): A Systematic Approach
The selection of PPE is not a one-size-fits-all checklist; it is a risk-based decision process. The following diagram outlines the logic for selecting appropriate PPE for any given task involving this compound.
Caption: General Workflow for Chemical Spill Response.
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. [1][6]Seek immediate medical attention. [1]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [1]Remove contact lenses if present and easy to do so. [1]Seek immediate medical attention. [1][3]* Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. [1][7]Seek immediate medical attention. [1]* Ingestion: Do NOT induce vomiting. [1][3]If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. [1]Seek immediate medical attention. [1]
Waste Disposal: Responsible Stewardship
Chemical waste must be managed in a way that ensures environmental and personal safety.
-
Waste Segregation: All materials contaminated with 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, including the compound itself, empty containers, and contaminated PPE (gloves, absorbent pads), must be collected as hazardous waste. [11]2. Containerization: Use a designated, properly labeled, and sealable hazardous waste container. [7][8]Ensure the label clearly identifies the contents.
-
Disposal Pathway: Do not pour this chemical down the drain. [7][8]Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department in accordance with all local, regional, and national regulations. [7][11]
References
- Nippon Nyukazai Co., Ltd. (2018).
- Nippon Nyukazai Co., Ltd. (2017).
-
University of California, Santa Cruz. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]
-
Cole-Parmer. (n.d.). 2-Amino-2-Methyl-1-Propanol, 99% Material Safety Data Sheet. [Link]
-
Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
-
University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE) - Appendix E: Types of Gloves. Environmental Health & Safety. [Link]
-
Loba Chemie. (2016). 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 10. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
